molecular formula C8H12ClNO2 B3017872 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride CAS No. 3839-39-2

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Cat. No.: B3017872
CAS No.: 3839-39-2
M. Wt: 189.64
InChI Key: DNGAZMVOQCQJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(3-methoxyphenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-3-7(5-8)6-11-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGAZMVOQCQJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, also known by its synonym O-(3-Methoxybenzyl)hydroxylamine hydrochloride, is a key organic building block belonging to the O-alkylhydroxylamine class of reagents. Its unique bifunctional nature, combining a reactive aminooxy group with a substituted aromatic ring, makes it a valuable intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization protocols, and essential safety information, designed to equip researchers with the technical knowledge required for its effective application in the laboratory. The insights herein are grounded in established data to facilitate its use in the synthesis of novel chemical entities, from small-molecule enzyme inhibitors to complex heterocyclic frameworks.

Section 1: Compound Identification and Structure

Precise identification is the foundation of any chemical synthesis or analysis. This compound is registered under CAS Number 3839-39-2.[1] Its structure features a central benzene ring substituted with a methoxy group at the meta-position and an (aminooxy)methyl group, which exists as a hydrochloride salt. This salt form enhances the compound's stability and shelf-life, a crucial consideration for reagent integrity.

Chemical Structure:

Chemical Structure of this compoundFigure 1: 2D representation of this compound.

The key identifiers and computed properties of the molecule are summarized below.

IdentifierValueReference
CAS Number 3839-39-2[1][2][3]
Molecular Formula C₈H₁₂ClNO₂[2][3]
Molecular Weight 189.64 g/mol [1][2][3]
IUPAC Name O-[(3-methoxyphenyl)methyl]hydroxylamine;hydrochloride[2]
InChIKey DNGAZMVOQCQJIG-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC=CC(=C1)CON.Cl[2]
Synonyms O-(3-Methoxybenzyl)hydroxylamine HCl, 3-Methoxybenzyloxyamine hydrochloride[2][3]

Section 2: Physical Properties

The physical state and solubility of a reagent dictate its handling, storage, and application in reaction systems. This compound is a solid at ambient temperature, which simplifies weighing and dispensing.

PropertyValueReference
Appearance White to off-white solid[3]
Melting Point 127-130 °C[3]
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol.[4] The hydrochloride form suggests appreciable water solubility.
Storage Temperature Room Temperature, sealed in a dry environment[3]

The defined melting point range indicates a good degree of purity for a crystalline solid. Its solubility in polar organic solvents like methanol and DMSO makes it highly adaptable for a variety of reaction conditions, particularly in nucleophilic substitution or condensation reactions.

Section 3: Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of the O-substituted hydroxylamine functional group. As a hydrochloride salt, the aminooxy moiety is protonated, rendering it stable. For use as a nucleophile, in-situ neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free base.

Core Reactivity:

  • Oxime Formation: The primary and most fundamental reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form stable O-alkyloximes.[5] This reaction is a cornerstone of derivatization and is widely used in the synthesis of intermediates for pharmaceuticals and agrochemicals.[4]

  • Hydroxamic Acid Synthesis: Acylation of the aminooxy group with activated carboxylic acids (such as acid chlorides or esters) yields O-alkyl hydroxamates, which are protected precursors to hydroxamic acids—an important class of enzyme inhibitors.[5]

  • Advanced Synthesis: In modern organic synthesis, O-benzylhydroxylamine derivatives serve as versatile synthons. They are utilized in 1,3-dipolar cycloaddition reactions and as precursors for aminium radicals in complex cyclizations, demonstrating their expanding role in constructing heterocyclic systems.[5][6]

The methoxy group on the benzene ring acts as a mild electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, should further functionalization be desired.

G reagent 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (Pro-Nucleophile) freebase O-(3-Methoxybenzyl)hydroxylamine (Active Nucleophile) reagent->freebase Deprotonation base Non-nucleophilic Base (e.g., Et3N, DIPEA) product O-(3-Methoxybenzyl)oxime (Stable Derivative) freebase->product Condensation (-H2O) carbonyl Aldehyde or Ketone (R-CO-R')

Caption: General workflow for oxime formation.

Section 4: Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

G cluster_0 Structural Confirmation cluster_1 Purity & Identity nmr NMR Spectroscopy (¹H, ¹³C) - Proton environment - Carbon backbone ms Mass Spectrometry (ESI-MS) - Molecular Weight - Fragmentation ftir FTIR Spectroscopy - Functional Groups (N-H, C-O, C=C) mp Melting Point Analysis - Purity assessment Sample Test Sample Sample->nmr Sample->ms Sample->ftir Sample->mp

Caption: Integrated analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of proton and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire the proton spectrum. Expected signals include:

    • Aromatic protons on the 3-methoxyphenyl ring (approx. δ 6.8-7.3 ppm).

    • A singlet for the benzylic methylene protons (-CH₂-O) (approx. δ 5.0-5.2 ppm).

    • A singlet for the methoxy group protons (-OCH₃) (approx. δ 3.8 ppm).

    • A broad, exchangeable signal for the protonated aminooxy group (-ONH₃⁺) at a downfield chemical shift.

  • ¹³C NMR Analysis: Acquire the carbon spectrum. Expected signals include distinct peaks for the aromatic carbons, the benzylic carbon, and the methoxy carbon.

Causality: The unique chemical shifts and splitting patterns of the NMR signals provide a definitive fingerprint of the compound's structure, confirming the connectivity of the functional groups.

Mass Spectrometry (MS)

Objective: To verify the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation: In positive ion mode, the expected peak would correspond to the free base (M+H)⁺ at m/z ≈ 168.09, representing the molecule [C₈H₁₁NO₂ + H]⁺ after loss of the HCl salt. High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula.

Causality: MS provides direct evidence of the compound's molecular mass, serving as a primary check for its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • Strong, broad bands around 3200-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

    • C-H stretching bands (aromatic and aliphatic) around 3100-2850 cm⁻¹.

    • Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450 cm⁻¹.

    • Strong C-O stretching bands (for the ether and alkoxyamine) around 1250 cm⁻¹ and 1050 cm⁻¹.

Causality: FTIR is a rapid and effective method to confirm the presence of the essential functional groups that define the compound's chemical nature.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant.

Hazard ClassStatementGHS CodeReference
Skin Irritation Causes skin irritationH315[3]
Eye Irritation Causes serious eye irritationH319[3]
Respiratory Irritation May cause respiratory irritationH335[3]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[7]

  • Hygiene: Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the work area.[7]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[3][7]

  • Keep at room temperature.[3]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[3][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7]

  • If Inhaled: Move person to fresh air and keep comfortable for breathing.[3][7]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis. Its well-defined physical properties as a stable, crystalline solid and its predictable chemical reactivity make it an asset in drug discovery and materials science. By understanding its physicochemical characteristics, applying robust analytical validation, and adhering to strict safety protocols, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Introduction

This compound, also known by its IUPAC name O-[(3-methoxyphenyl)methyl]hydroxylamine hydrochloride, is a specialized chemical reagent of significant interest in the fields of medicinal chemistry and drug discovery. Its unique bifunctional nature, combining a reactive aminooxy group with a methoxy-substituted benzene scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis rationale, core applications, and essential safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

PART 1: Core Identification and Physicochemical Properties

Precise identification and understanding of a compound's fundamental properties are critical for its effective application in a research setting. This section outlines the key identifiers and physical data for this compound.

Table 1: Key Identifiers and Properties

PropertyValueReference(s)
CAS Number 3839-39-2[1][2]
IUPAC Name O-[(3-methoxyphenyl)methyl]hydroxylamine;hydrochloride[2]
Molecular Formula C₈H₁₁NO₂・HCl (or C₈H₁₂ClNO₂)[1][2]
Molecular Weight 189.64 g/mol [1][2]
Canonical SMILES COC1=CC=CC(=C1)CON.Cl[2]
InChI Key DNGAZMVOQCQJIG-UHFFFAOYSA-N[2]
Molecular Structure

The structure consists of a central benzene ring substituted at positions 1 and 3. A methoxy group (-OCH₃) is located at the 3-position, while an aminooxy-methyl group (-CH₂ONH₂) is at the 1-position. The molecule is supplied as a hydrochloride salt, where the basic aminooxy nitrogen is protonated.

Caption: Figure 1: Structure of this compound.

PART 2: Rationale in Chemical Synthesis and Drug Discovery

The utility of this compound stems directly from its structure, which is designed for specific, high-yield chemical transformations crucial in modern drug development.

Core Application: Oxime Ligation

The primary function of the aminooxy (-ONH₂) group is to react with aldehydes or ketones to form a stable oxime (-O-N=C-) linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation chemistry due to its high specificity, efficiency, and ability to proceed under mild, aqueous conditions. This makes the compound an ideal linker for attaching molecules to proteins, peptides, or other biomolecules that have been modified to contain a carbonyl group.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-[(Aminooxy)methyl]- 3-methoxybenzene (Aminooxy Component) C Oxime Ligation A->C Reacts with B Target Molecule (e.g., Protein, Drug) with Aldehyde/Ketone R-C(=O)-R' B->C carbonyl group D Stable Oxime Conjugate (Bioconjugate) C->D Forms stable bond caption Figure 2: Workflow of Oxime Ligation.

Caption: Figure 2: Workflow of Oxime Ligation.

Role in Drug Discovery

In the landscape of drug discovery, constructing complex molecules with precise functionalities is paramount.[3][4] This reagent serves as a versatile building block or linker in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The aminooxy group can be used to attach a potent cytotoxic drug to an antibody, targeting the drug specifically to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): It can function as a component of the linker that connects a protein-binding ligand to an E3 ligase-recruiting ligand.

  • Fragment-Based Drug Discovery (FBDD): The methoxybenzene fragment can be used as a starting point, with the aminooxy handle allowing for the facile linking of other fragments to explore and optimize binding interactions.

PART 3: Synthesis and Methodologies

While specific, proprietary synthesis methods may vary, a general and chemically sound approach for preparing this compound involves a multi-step process rooted in fundamental organic chemistry principles. A plausible synthetic pathway is outlined below.

Hypothetical Synthetic Protocol
  • Halogenation of Starting Material: 3-methoxybenzyl alcohol is converted to 3-methoxybenzyl bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃). This step activates the benzylic position for nucleophilic substitution.

  • Nucleophilic Substitution: The resulting 3-methoxybenzyl bromide is reacted with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, in the presence of a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like DMF. This forms an O-alkylated intermediate.

  • Deprotection and Salt Formation: The phthalimide protecting group is removed via hydrazinolysis (using hydrazine, N₂H₄). The resulting free O-(3-methoxybenzyl)hydroxylamine is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol) to precipitate the desired hydrochloride salt, which aids in purification and improves stability.

G A 3-Methoxybenzyl Alcohol B 3-Methoxybenzyl Bromide A->B Bromination (e.g., PBr3) C N-(3-methoxybenzyloxy) phthalimide B->C Nucleophilic Substitution (N-Hydroxyphthalimide, Base) D O-(3-methoxybenzyl) hydroxylamine (Free Base) C->D Deprotection (Hydrazine) E 1-[(Aminooxy)methyl]- 3-methoxybenzene HCl (Final Product) D->E Salt Formation (HCl) caption Figure 3: Plausible Synthetic Pathway.

Caption: Figure 3: Plausible Synthetic Pathway.

PART 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory to ensure personal and environmental safety. The information below is synthesized from available Safety Data Sheets (SDS).[5][6][7][8]

GHS Hazard Identification

The compound is classified as hazardous and requires careful handling.

Table 2: GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[7][8]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[5][8]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[8]
Precautionary Measures and PPE
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion and inhalation.[5][7] Eyewash stations and safety showers must be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]

    • Hand Protection: Use impervious protective gloves (e.g., nitrile rubber).[5][6]

    • Skin and Body Protection: A lab coat or protective suit is required to prevent skin contact.[5][6]

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved dust mask or respirator.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[8] Wash hands and any exposed skin thoroughly after handling.[5][7]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][7]

    • On Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][7]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][7]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

  • Stability: The material is stable under normal storage conditions.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8]

References

Synthesis Pathways for 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, also known as O-(3-methoxybenzyl)hydroxylamine hydrochloride, is a key building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility as a versatile intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals, necessitates robust and well-understood synthetic methodologies.[1][2] This guide provides a detailed examination of the principal synthesis pathway for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The primary route discussed involves the alkylation of an N-hydroxyphthalimide precursor followed by hydrazinolysis, a strategy chosen for its high efficiency, reliability, and control over side reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis.

Introduction: Significance and Properties

Overview and Applications

O-(3-methoxybenzyl)hydroxylamine hydrochloride is an organic compound featuring a hydroxylamine functional group O-alkylated with a 3-methoxybenzyl moiety.[1] The hydrochloride salt form is preferred in practice as it significantly enhances the compound's stability and solubility, particularly in aqueous media.[1] The molecule's bifunctional nature—containing a nucleophilic aminooxy group and a substituted aromatic ring—makes it a valuable reagent. It is frequently employed as a key intermediate in the synthesis of vasodilators, organic nitrogen-containing compounds, and as a protecting group reagent for carbonyl functionalities.[2]

Chemical and Physical Properties

A clear understanding of the compound's properties is essential for its handling, storage, and application in further synthetic steps.

PropertyValue
CAS Number 3839-39-2[3][4]
Molecular Formula C₈H₁₁NO₂·HCl[3][4]
Molecular Weight 189.64 g/mol [2][4]
Appearance White to off-white solid[5]
Melting Point 127-130°C[5]
Storage Sealed in a dry environment at room temperature.[3][5]

Primary Synthesis Pathway: The N-Hydroxyphthalimide Route

The most established and reliable method for synthesizing this compound proceeds through a two-step sequence: (A) the O-alkylation of N-hydroxyphthalimide (NHPI) with a suitable 3-methoxybenzyl electrophile, followed by (B) the deprotection of the resulting phthalimide intermediate to release the free aminooxy group, which is then converted to its hydrochloride salt.

Strategic Rationale

This pathway is strategically sound for several reasons:

  • Protection Strategy: Free hydroxylamine is highly reactive and can lead to undesired side reactions. N-hydroxyphthalimide serves as an excellent, stable, and crystalline "hydroxylamine surrogate".[6] It masks the reactivity of the hydroxylamine moiety, allowing for selective O-alkylation.

  • Reaction Specificity: The use of a strong electrophile like 3-methoxybenzyl chloride or bromide ensures efficient and specific alkylation on the oxygen atom of N-hydroxyphthalimide.

  • Clean Deprotection: The subsequent removal of the phthaloyl protecting group via hydrazinolysis (the Ing-Manske procedure) is a high-yielding and clean reaction, where the phthalhydrazide byproduct is easily removed by filtration.

Experimental Workflow Diagram

Synthesis_Pathway cluster_0 Starting Materials Start_A 3-Methoxybenzyl Chloride Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start_A->Reagent1 Start_B N-Hydroxyphthalimide Start_B->Reagent1 Intermediate N-(3-Methoxybenzyloxy)phthalimide Reagent2 Hydrazine Monohydrate (H₂NNH₂·H₂O) Solvent (e.g., Ethanol) Intermediate->Reagent2 Final_Product 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride Reagent1->Intermediate Step A: Alkylation Reagent2->Final_Product Step B: Hydrazinolysis & Salt Formation Reagent3 Hydrochloric Acid (HCl)

Caption: Workflow for the N-Hydroxyphthalimide synthesis route.

Detailed Experimental Protocols

Step A: Synthesis of N-(3-Methoxybenzyloxy)phthalimide

This step involves the nucleophilic substitution reaction where the hydroxyl group of N-hydroxyphthalimide, after deprotonation by a mild base, attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-hydroxyphthalimide (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reaction: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.

  • Addition: Add 3-methoxybenzyl chloride (1.05 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. The solid product, N-(3-methoxybenzyloxy)phthalimide, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual DMF and inorganic salts, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step B: Hydrazinolysis and Hydrochloride Salt Formation

This step cleaves the phthaloyl protecting group to liberate the desired O-substituted hydroxylamine.

  • Setup: Suspend the N-(3-methoxybenzyloxy)phthalimide (1.0 eq.) from Step A in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Hydrazinolysis: Warm the suspension to facilitate dissolution, then add hydrazine monohydrate (1.1 eq.) dropwise. The reaction is exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. A thick, white precipitate of phthalhydrazide will form.

  • Isolation of Free Base: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2. This protonates the desired product, increasing its solubility in the ethanol/water mixture, while the phthalhydrazide byproduct remains insoluble.

  • Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Salt Formation & Crystallization: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. The desired product, this compound, will crystallize upon cooling or further concentration. The solid can be collected by filtration, washed with a small amount of a cold non-polar solvent (e.g., diethyl ether) to remove any organic impurities, and dried under vacuum.

Alternative Synthetic Approaches

While the N-hydroxyphthalimide route is predominant, other strategies have been considered for the synthesis of O-alkyl hydroxylamines. One such method involves the direct reaction of 3-methoxybenzaldehyde with hydroxylamine.[1] This typically proceeds through an oxime intermediate, which would then require a subsequent reduction step to yield the final product. Another potential route is the reduction of 3-methoxybenzoyl chloride with hydroxylamine under basic conditions.[1] These methods, while feasible, often require more stringent control of reaction conditions to avoid over-reduction or other side reactions compared to the more robust phthalimide protection strategy.

Quality Control and Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • Melting Point: As reported, the melting point should be in the range of 127-130°C.[5] A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure, showing the characteristic peaks for the methoxy group, the aromatic protons, the benzylic methylene protons (O-CH₂), and the exchangeable protons of the ammonium group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which is typically expected to be ≥99% for use in pharmaceutical development.[3]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis. This method provides high yields, operational simplicity, and a high-purity product. The strategic use of a protecting group for the hydroxylamine functionality is a key element of this pathway's success, preventing side reactions and simplifying purification. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

A Comprehensive Technical Guide to the Mechanism and Application of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride in Chemoselective Ligations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, a specialized aminooxy-functionalized reagent, is at the forefront of modern bioconjugation and complex molecule synthesis. Its utility is centered on the oxime ligation reaction—a highly chemoselective and robust method for forming a stable covalent bond between an aminooxy group and a carbonyl (aldehyde or ketone). This guide provides an in-depth analysis of the core mechanism of action, the critical role of catalysis in optimizing reaction kinetics under physiological conditions, and practical, field-proven protocols for its application. We will explore the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful chemistry for creating well-defined bioconjugates, antibody-drug conjugates (ADCs), and other advanced molecular assemblies.

Compound Profile: this compound

The efficacy of this reagent stems from the unique interplay of its structural components. The hydrochloride salt form enhances its stability and aqueous solubility, making it a reliable and easy-to-handle reagent in laboratory settings.[1]

  • The Aminooxy Moiety (-ONH₂): This is the primary reactive center. As a derivative of hydroxylamine, the nitrogen atom in the aminooxy group is a potent α-effect nucleophile.[2][3] This inherent nucleophilicity drives its highly specific reaction towards electrophilic carbonyl carbons, forming the cornerstone of its utility in chemoselective ligations.[4][5]

  • The 3-Methoxybenzyl Group: This aromatic component provides several benefits. The methoxy group is a prevalent feature in many approved drugs, where it can favorably influence ligand-target binding interactions, improve physicochemical properties such as solubility, and modulate metabolic stability.[6][7] The benzyl structure provides a stable, sterically defined spacer that can be critical in positioning conjugated molecules for optimal biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 3839-39-2 [8]
Molecular Formula C₈H₁₁NO₂・HCl [8]
Molecular Weight 189.64 g/mol [8][9]
Appearance White to off-white solid [10]
Melting Point 127-130°C [10]

| Synonyms | O-(3-Methoxybenzyl)hydroxylamine hydrochloride |[9][10] |

The Core Mechanism of Action: Oxime Ligation

The fundamental reaction enabled by this compound is the formation of an oxime, a class of imine containing an N-O bond. This transformation is a nucleophilic condensation reaction that proceeds via a two-step mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone). This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The intermediate then undergoes acid- or base-catalyzed elimination of a water molecule to form the final, stable oxime product.

The uncatalyzed reaction proceeds most efficiently under mildly acidic conditions (pH 4-5), where protonation of the carbonyl oxygen increases its electrophilicity, yet a sufficient population of the aminooxy group remains unprotonated and nucleophilic.[4][5]

Figure 1: General mechanism of oxime formation.

A key advantage of oxime ligation is the exceptional stability of the resulting bond compared to other common bio-linkages. This stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which reduces the nitrogen's basicity and thus its susceptibility to hydrolysis.[4]

Table 2: Comparative Analysis of Common Bioconjugation Chemistries

Feature Aminooxy Chemistry (Oxime) Maleimide Chemistry (Thioether) NHS Ester Chemistry (Amide)
Target Residue Aldehydes/Ketones Cysteine (thiols) Lysine (primary amines)
Optimal Reaction pH 4.5 - 7.0[11] 6.5 - 7.5 7.0 - 9.0
Second-Order Rate Constant (k) 10¹ - 10³ M⁻¹s⁻¹ (with catalyst)[11][12] Up to 5500 M⁻¹s⁻¹ ~88 M⁻¹s⁻¹
Bond Stability (Half-life) Very High (e.g., >25 days at pH 7.0)[11] Moderate (can undergo retro-Michael addition) Very High (can be years)

| Chemoselectivity | Excellent | Good (can cross-react with other nucleophiles) | Moderate (reacts with any primary amine) |

Aniline-Catalyzed Oxime Ligation at Physiological pH

While effective, the requirement for acidic pH in the uncatalyzed reaction is often incompatible with sensitive biomolecules like antibodies, which can denature. At the neutral pH (≈7.4) required for most biological applications, the reaction rate is significantly slower.[4] To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[4][13]

The catalytic mechanism involves the rapid, reversible formation of a highly reactive protonated Schiff base (an iminium ion) between the aniline catalyst and the target carbonyl. This intermediate is significantly more electrophilic than the original carbonyl. The aminooxy nucleophile then readily displaces the aniline catalyst in a transimination reaction, leading to the formation of the desired oxime product at a dramatically accelerated rate.[14] This catalytic cycle allows the reaction to proceed efficiently at neutral pH and at the low micromolar concentrations typical of bioconjugation experiments.[5][15]

Aniline Catalysis Mechanism Start Aldehyde/Ketone (R-CHO) SchiffBase Protonated Schiff Base Intermediate [R-CH=N⁺H-Ar] Start->SchiffBase Fast, reversible condensation Aniline Aniline Catalyst (Ar-NH₂) Aniline->SchiffBase Oxime Stable Oxime Product (R-CH=N-OR') SchiffBase->Oxime Nucleophilic attack & displacement Aminooxy 1-[(Aminooxy)methyl]-3-methoxybenzene(R'-ONH₂) Aminooxy->SchiffBase RegenAniline Regenerated Aniline Oxime->RegenAniline RegenAniline->Aniline Catalyst Regeneration

Figure 2: Aniline-catalyzed mechanism for oxime ligation at neutral pH.

Field-Proven Application & Protocol: Synthesis of a Site-Specific Antibody-Drug Conjugate (ADC)

The synthesis of homogeneous ADCs is a primary application of aminooxy chemistry. Traditional ADC production methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs). By introducing a ketone or aldehyde handle at a specific site on an antibody (either enzymatically or through genetic engineering), this compound can be used to attach a cytotoxic payload with precise stoichiometric control.

Causality Behind Experimental Choices:

  • Antibody Modification: An aldehyde handle is introduced onto the antibody's glycan region using mild oxidation with sodium periodate. This choice targets the solvent-accessible carbohydrate chains, minimizing impact on the protein's antigen-binding sites.

  • Reaction Buffer: A phosphate buffer at pH 6.5-7.0 is selected. This represents a crucial compromise: it is mild enough to preserve the antibody's structure and function while being sufficiently acidic to facilitate the reaction, which is further accelerated by the aniline catalyst.[11]

  • Catalyst Concentration: Aniline is used at a concentration of 10-50 mM. This concentration is high enough to significantly increase the reaction rate without causing protein precipitation or other deleterious effects.[11]

  • Purification: Size-exclusion chromatography is employed post-reaction to efficiently separate the high-molecular-weight ADC from the unreacted small-molecule payload and catalyst.

Experimental Protocol: Site-Specific Conjugation

1. Materials:

  • Aldehyde-modified monoclonal antibody (mAb-CHO) in PBS.

  • This compound coupled to a therapeutic payload (Payload-ONH₂).

  • Aniline (stock solution: 1 M in DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Purification System: FPLC with a size-exclusion chromatography (SEC) column.

2. Step-by-Step Methodology:

  • Preparation: Bring the mAb-CHO solution to a final concentration of 5 mg/mL in the pre-chilled Reaction Buffer.

  • Payload Addition: Add the Payload-ONH₂ reagent to the antibody solution to achieve a 10-fold molar excess relative to the antibody. Mix gently by pipetting.

  • Catalyst Initiation: Add the 1 M aniline stock solution to the reaction mixture to achieve a final concentration of 20 mM.

  • Incubation: Incubate the reaction at 25°C for 16 hours with gentle agitation.

  • Purification: Load the reaction mixture onto a pre-equilibrated SEC column. Elute with PBS (pH 7.4) to separate the ADC from excess payload and catalyst.

  • Characterization: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and confirm homogeneity. Use mass spectrometry to verify the final conjugate mass.

ADC Synthesis Workflow node1 1. Prepare Aldehyde-Modified Antibody (mAb-CHO) node2 2. Add Aminooxy-Payload (10x molar excess) node1->node2 node3 3. Add Aniline Catalyst (20 mM final conc.) node2->node3 node4 4. Incubate at 25°C for 16 hours node3->node4 node5 5. Purify via Size-Exclusion Chromatography (SEC) node4->node5 node6 6. Characterize ADC (HIC, Mass Spec) node5->node6

Figure 3: Experimental workflow for ADC synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent whose mechanism of action is rooted in the principles of chemoselective oxime ligation. The reaction's high specificity for carbonyls, the exceptional stability of the resulting oxime bond, and the ability to perform the ligation under mild, catalytically-controlled aqueous conditions make it an indispensable tool in modern chemical biology and drug development.[11][16] Its application in creating homogeneous ADCs is a testament to its precision and reliability. Future advancements will likely see this chemistry integrated into the development of novel diagnostic probes, targeted drug delivery systems, and the construction of complex, multi-functional materials, further solidifying the central role of aminooxy chemistry in molecular engineering.

References

Key literature and historical research on 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride: A Core Reagent for Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of this compound (CAS 3839-39-2). The insights herein are curated to bridge foundational chemical principles with field-proven applications, ensuring both technical accuracy and practical utility.

Strategic Overview: The Significance of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from versatile, well-characterized building blocks is paramount. This compound emerges as a reagent of significant strategic importance. Its value is twofold:

  • The Aminooxy Moiety: This functional group provides a highly reliable and chemoselective handle for conjugation. It reacts specifically with aldehydes and ketones under mild, often physiological, conditions to form stable oxime ethers. This specific reactivity is the cornerstone of its utility in bioconjugation, fragment-based screening, and the construction of covalent inhibitors.

  • The 3-Methoxybenzyl Scaffold: The substituted phenyl ring is not merely an inert spacer. The methoxy group, positioned at the meta-position, modulates the electronic and lipophilic properties of the molecule. This can profoundly influence the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and the binding affinity of the final drug candidate by participating in key interactions with biological targets.

This guide will deconstruct the synthesis of this compound, detail its reactive mechanism, and provide the historical and practical context for its application in advanced drug discovery programs.

Synthesis and Characterization: A Self-Validating Protocol

A robust and reproducible synthesis is the foundation of any chemical tool. The following multi-step protocol is designed to be self-validating, with clear causality for each experimental choice, ensuring high purity and yield.

Experimental Protocol: Synthesis via Mitsunobu Reaction and Phthalimide Deprotection

Objective: To execute a reliable synthesis of this compound from commercially available starting materials.

Workflow Diagram:

G cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation & Purification A 3-Methoxybenzyl alcohol + N-Hydroxyphthalimide C N-(3-Methoxybenzyloxy)phthalimide (Intermediate) A->C Formation of C-O-N bond B PPh3 / DIAD in THF E O-(3-Methoxybenzyl)hydroxylamine (Free Base) C->E Cleavage of Phthalimide D Hydrazine Monohydrate in DCM G 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (Final Product) E->G Protonation & Precipitation F HCl in Diethyl Ether

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Mitsunobu Reaction (Formation of Protected Hydroxylamine):

    • To a stirred solution of 3-methoxybenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise at 0°C under a nitrogen atmosphere.

    • Causality: The Mitsunobu reaction is an exceptionally reliable method for dehydrative coupling of an alcohol and an acidic N-H component. Using N-hydroxyphthalimide as the nucleophile provides a stable, protected form of the desired aminooxy intermediate. The low temperature and inert atmosphere are critical to control the exothermic reaction and prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the N-(3-Methoxybenzyloxy)phthalimide intermediate.

  • Deprotection (Liberation of the Aminooxy Group):

    • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

    • Add hydrazine monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Causality: Hydrazine acts as a potent nucleophile that effectively cleaves the phthalimide protecting group, which is a standard and high-yielding method for this transformation. The resulting phthalhydrazide byproduct is poorly soluble in DCM, allowing for simple removal by filtration.

    • Filter off the precipitate and wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Salt Formation and Final Purification:

    • Concentrate the dried organic layer to yield the crude free base, O-(3-Methoxybenzyl)hydroxylamine, as an oil.

    • Dissolve the oil in a minimal volume of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) until precipitation is complete.

    • Causality: The free aminooxy compound can be unstable and difficult to handle as an oil. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store long-term.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Physicochemical and Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed.

PropertyValueSource
CAS Number 3839-39-2[1][2]
Molecular Formula C₈H₁₁NO₂·HCl[1][3]
Molecular Weight 189.64 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 127-130 °C[2]
Topological Polar Surface Area 44.5 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Analytical Confirmation:

  • ¹H NMR: Confirm the presence and correct integration of protons corresponding to the methoxy group, the aromatic ring, the benzylic methylene (-CH₂-), and the aminooxy (-ONH₂) protons.

  • Mass Spectrometry: Verify the molecular weight with a peak corresponding to the exact mass of the protonated free base (m/z = 154.08).

  • Purity (HPLC): Assess purity to be >95% (ideally >98%) for use in sensitive biological assays.

Core Application: Oxime Ligation in Medicinal Chemistry

The primary mechanism of utility for this reagent is its participation in oxime ligation. This reaction is renowned for its high efficiency, selectivity, and the stability of the resulting bond, making it a "click chemistry" class reaction.

Mechanism of Oxime Formation

The reaction proceeds via a two-step mechanism under mild acidic conditions (typically pH 4-6):

  • Nucleophilic Attack: The lone pair on the nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Dehydration: A subsequent dehydration step eliminates a molecule of water to form the stable C=N double bond of the oxime ether.

G Reactants 1-[(Aminooxy)methyl]-3-methoxybenzene + Target Molecule (R-C(=O)-R') Condition Mild Acidic Buffer (pH 4-6) Reactants->Condition Reaction Start Intermediate Hemialkoxamine Intermediate Condition->Intermediate Nucleophilic Attack Product Stable Oxime Ether Conjugate Intermediate->Product Dehydration Water H₂O Intermediate->Water

Caption: The reaction mechanism of oxime ether ligation.

This robust chemistry has been applied in:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies.

  • PROTACs and Molecular Glues: Assembling complex molecules for targeted protein degradation.

  • Activity-Based Probes: Covalently labeling enzymes or receptors in complex biological systems.

Historical Perspective and Field Evolution

The journey of drug discovery has evolved from relying on natural products to the rational design of synthetic molecules.[4][5] The rise of pharmaceutical chemistry in the late 19th and early 20th centuries was driven by the synthetic dye industry, which provided a rich source of organic chemicals for modification.[4][5] This era established the core principle of structure-activity relationships (SAR).

The development of specific, reliable chemical reactions, or "toolkits," marked the next major leap.[6] The invention and refinement of reactions like oxime ligation provided chemists with predictable and efficient ways to link molecular fragments. The use of building blocks like this compound is a direct result of this evolution. Rather than being a drug itself, its value lies in enabling the rapid and reliable synthesis of novel, complex molecules, accelerating the discovery pipeline.[7]

Conclusion and Future Outlook

This compound is a testament to the power of enabling chemical tools in modern drug discovery. Its synthesis is robust, its reactivity is specific, and its scaffold offers favorable physicochemical properties. For research teams engaged in the development of targeted therapies, covalent drugs, or advanced biological probes, a mastery of this reagent's application is not just advantageous—it is essential for innovation and efficiency. As drug design moves towards greater molecular complexity and specificity, the demand for high-quality, versatile building blocks like this will only continue to grow.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and storage protocols for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS No. 3839-39-2), a chemical intermediate utilized in pharmaceutical research and drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety among researchers, scientists, and laboratory professionals. The causality behind each procedural recommendation is explained to provide a deeper understanding of the material's properties and associated risks.

Section 1: Compound Identification and Properties

This compound is a white to off-white solid.[1] Understanding its fundamental physical and chemical properties is the first step in establishing safe handling protocols. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling measures.

PropertyValueSource
CAS Number 3839-39-2[2]
Molecular Formula C₈H₁₁NO₂・HCl[2][3]
Molecular Weight 189.64 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 127-130°C[1]
Flash Point > 110 °C / > 230 °F[4]
Solubility Soluble in water.[5]

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[4] The primary hazards are related to its corrosive and irritant nature.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Source: Fisher Scientific[4], ChemicalBook[1], PubChem[3]

Toxicological Insights: The hydrochloride salt classification indicates that the compound is acidic and corrosive. Contact with skin or eyes can lead to severe burns and potentially irreversible eye damage.[4][6] Inhalation of the dust may cause irritation to the respiratory tract.[1] Ingestion is harmful and requires immediate medical attention.[3][7] There are currently no established occupational exposure limits for this specific compound.[4] Therefore, a risk-based approach prioritizing the minimization of any direct exposure is critical.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for safely handling this compound.

Engineering Controls

The primary engineering control is to handle the material in a way that prevents the generation and dispersion of dust and vapors.

  • Ventilation: All handling of the solid compound should occur within a certified chemical fume hood or a glove box.[4] A local exhaust ventilation system is necessary to capture any airborne particles at the source.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[4][8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[8]Protects against severe eye damage from dust or splashes.[4][6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) approved under standards such as EN 374. Dispose of contaminated gloves after use.Prevents direct skin contact which can cause severe burns.[4]
Skin and Body Protection A flame-retardant lab coat or a protective suit. All skin should be covered.Provides a barrier against accidental skin contact.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when dusts are generated and engineering controls are insufficient.[6]Prevents respiratory tract irritation from inhalation of the fine powder.[1]

Section 4: Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Workflow for Handling this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Conduct Risk Assessment B 2. Don Full PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Transfer Compound in Fume Hood C->D Begin Handling E 5. Weigh Required Amount D->E F 6. Prepare Solution (if needed) E->F G 7. Tightly Seal Container F->G Complete Handling H 8. Decontaminate Work Surface G->H I 9. Dispose of Contaminated Waste H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of the compound.

Step-by-Step Handling Protocol
  • Pre-Operation:

    • Consult the Safety Data Sheet (SDS) and perform a risk assessment for the specific procedure.

    • Ensure all necessary PPE is available and in good condition. Don the required PPE before entering the handling area.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Handling the Solid:

    • Transport the sealed container of the chemical to the fume hood.

    • Perform all manipulations, such as weighing and transferring, within the fume hood to contain any dust.[4]

    • Use tools (spatulas, weighing paper) that minimize the generation of airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Operation:

    • Securely close and seal the primary container.[4]

    • Decontaminate all equipment and the work surface with a suitable detergent or solvent.[9]

    • Dispose of all contaminated waste, including gloves and weighing paper, in a designated, sealed hazardous waste container.[4]

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions
  • General: Store in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is room temperature.[1]

  • Container: Keep the container tightly closed to prevent absorption of moisture, as the material can be hygroscopic.[4]

  • Atmosphere: For long-term storage or for sensitive applications, storing under an inert gas like nitrogen is recommended to prevent degradation.[4]

  • Location: Store in a designated "corrosives area" away from incompatible materials.[4] The storage area should be locked.[4][9]

Incompatible Materials

Avoid contact with the following classes of chemicals, as they can trigger vigorous or hazardous reactions:

  • Acids[4]

  • Acid anhydrides[4][8]

  • Acid chlorides[4][8]

  • Chloroformates[4]

  • Strong oxidizing agents[8]

Section 6: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or if the person feels unwell, call a POISON CENTER or doctor.[4][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[4][6]

Spill Response
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full PPE, including respiratory protection. Avoid breathing dust and prevent contact with the material.[8][9]

  • Containment and Clean-up: For a solid spill, sweep up the material carefully to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., sand, silica gel).[4][9] Collect the spilled material and absorbent into a suitable, labeled container for disposal.[4] Do not allow the material to enter drains or waterways.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4][8] Keep the product and empty containers away from heat and sources of ignition.[4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8]

Section 7: Disposal Considerations

All waste containing this material must be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][9]

  • Container Handling: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

References

Solubility Profile of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride: A Methodological Whitepaper for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Poorly soluble compounds often present significant challenges in formulation and can lead to variable absorption and suboptimal therapeutic outcomes.[2] This guide provides a comprehensive technical framework for determining the solubility profile of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS: 3839-39-2), a representative small molecule of interest in pharmaceutical research. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, explain the scientific rationale behind key experimental choices, and offer a robust structure for data analysis and presentation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable understanding of a compound's solubility characteristics.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a chemical entity with the molecular formula C₈H₁₁NO₂•HCl and a molecular weight of 189.64 g/mol .[3][4] As with any potential drug candidate, understanding its fundamental physicochemical properties is paramount. Among these, solubility is a cornerstone parameter that profoundly influences the entire drug development cascade.[5]

A drug must be in a dissolved state to be absorbed from the gastrointestinal tract.[2] Therefore, low aqueous solubility is a major hurdle, often leading to:

  • Poor Bioavailability: Insufficient dissolution in gastrointestinal fluids limits the amount of drug available for absorption.[1]

  • High Dosing Requirements: To achieve therapeutic concentrations in systemic circulation, high doses may be necessary, increasing the risk of off-target effects.[2]

  • Inconsistent Clinical Outcomes: High inter-subject variability in absorption can result from solubility limitations.

  • Challenges in Formulation: Developing a viable dosage form, whether oral or parenteral, becomes significantly more complex and costly.[1][2]

This guide will delineate the authoritative methodologies required to accurately characterize the solubility of this compound, providing the foundational data necessary for informed decision-making in lead optimization and preclinical development.

Scientific Framework: Thermodynamic vs. Kinetic Solubility

When assessing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility. The choice of which to measure depends on the stage of drug discovery.[6][7]

  • Thermodynamic Solubility: This is the true, equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[8] The "shake-flask" method is the gold-standard for this determination.[5] This measurement is vital for lead optimization and formulation development, as it defines the absolute solubility limit.[8]

  • Kinetic Solubility: This is a measure of how readily a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is typically determined by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[9][10] Due to its high-throughput nature, kinetic solubility is invaluable for screening large numbers of compounds in early drug discovery to quickly identify potential solubility liabilities.[6][10]

Experimental Design: A Self-Validating Approach

A comprehensive solubility profile requires assessment in various physiologically and pharmaceutically relevant media. The design of these experiments must be rigorous to ensure data integrity.

Solvent and Buffer Selection

The solubility of ionizable compounds like this compound is highly pH-dependent.[11] Therefore, evaluation across a range of pH values is mandatory. International Council for Harmonisation (ICH) guidelines recommend testing at a minimum of three pH levels to support a Biopharmaceutics Classification System (BCS)-based biowaiver.[12][13][14]

Recommended Aqueous Media:

  • pH 1.2: Simulates gastric fluid.

  • pH 4.5: Represents the upper intestine.

  • pH 6.8: Simulates the lower intestine.

These buffers should be prepared according to pharmacopeial standards to ensure reproducibility.[13]

Organic and Co-Solvent Systems: To support formulation development, solubility in common excipients and co-solvents should also be assessed. Examples include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffers containing surfactants (e.g., Sodium Dodecyl Sulfate)

Temperature Control

Solubility is temperature-dependent. For biopharmaceutical relevance, experiments should be conducted at a physiologically relevant temperature, typically 37 ± 1 °C .[12][13] For assessing stability during storage, room temperature (e.g., 25 °C) may also be used.[6]

Detailed Experimental Protocols

The following protocols describe authoritative methods for determining the thermodynamic and kinetic solubility of this compound.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the true solubility of a compound at equilibrium.[5]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment (e.g., 1-2 mg).

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each pre-equilibrated (37 °C) aqueous buffer or solvent to the respective vials.[8]

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to 37 °C. Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard, but the exact time should be determined by sampling at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.[5][15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][15]

  • Quantification: Carefully aspirate the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve prepared with known concentrations of the compound.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis weigh 1. Weigh Excess Solid API add_solvent 2. Add Pre-heated Solvent (e.g., pH 1.2, 4.5, 6.8) weigh->add_solvent Creates Slurry shake 3. Agitate at 37°C (24-48h) add_solvent->shake separate 4. Separate Phases (Centrifuge/Filter) shake->separate Equilibrium Reached quantify 5. Quantify Supernatant (HPLC-UV or LC-MS) separate->quantify calculate 6. Calculate Solubility (µg/mL, µM) quantify->calculate

Caption: Thermodynamic Solubility Workflow.

Protocol: Kinetic Solubility (High-Throughput Method)

This method is designed for rapid assessment and is ideal for early-stage discovery.[9][10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[17]

  • Plate Setup: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., PBS pH 7.4) to each well.[17]

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[10]

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25 °C or 37 °C) for a set period, typically 1.5 to 2 hours.[6][10]

  • Precipitation Measurement: Determine the solubility limit. This can be done in two primary ways:

    • Nephelometry: Measure the light scattering caused by any precipitate formed. The concentration at which scattering significantly increases above background is the kinetic solubility limit.[6][17]

    • Direct UV/LC-MS: Filter the solutions using a solubility filter plate to remove any precipitate.[10] The concentration of the compound remaining in the filtrate is then quantified by UV spectroscopy or LC-MS against a standard curve.[6][10]

Kinetic_Solubility_Workflow cluster_detection Detection Methods start 1. Prepare 10 mM Stock in 100% DMSO add_to_buffer 2. Add Stock to Aqueous Buffer in 96-Well Plate (<2% DMSO final) start->add_to_buffer incubate 3. Incubate with Shaking (e.g., 2h at 25°C) add_to_buffer->incubate nephelometry 4a. Nephelometry (Measure Light Scatter) incubate->nephelometry filter_quant 4b. Filter Plate & Quantify (HPLC-UV / LC-MS) incubate->filter_quant end_node 5. Determine Kinetic Solubility nephelometry->end_node filter_quant->end_node

Caption: Kinetic Solubility Determination Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions. The results should be reported in standard units such as µg/mL and µM.

Table 1: Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility TypeSolubility (µg/mL)Solubility (µM)
pH 1.2 Buffer37Thermodynamic[Insert Data][Insert Data]
pH 4.5 Buffer37Thermodynamic[Insert Data][Insert Data]
pH 6.8 Buffer37Thermodynamic[Insert Data][Insert Data]
PBS, pH 7.425Kinetic[Insert Data][Insert Data]
Water25Thermodynamic[Insert Data][Insert Data]
Ethanol25Thermodynamic[Insert Data][Insert Data]
PEG 40025Thermodynamic[Insert Data][Insert Data]

Note: This table serves as a template for data presentation. The values are to be populated from experimental results.

Interpreting this data allows for the classification of the compound (e.g., as highly soluble or poorly soluble according to BCS criteria) and directly informs formulation strategies. For instance, if solubility is low at neutral pH but high at acidic pH, an enteric-coated formulation might be considered.

Conclusion

A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a therapeutic agent. By employing the robust, validated protocols for thermodynamic and kinetic solubility outlined in this guide, researchers can generate the high-quality, reliable data needed to mitigate risks, guide formulation design, and ultimately increase the probability of clinical success. The methodologies described herein represent an industry-standard approach to ensuring scientific integrity and making data-driven decisions in the complex process of drug development.

References

Spectroscopic Characterization of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is a versatile reagent in synthetic and medicinal chemistry, often employed in the formation of oxime ethers. Its utility in drug discovery and development necessitates a thorough understanding of its structural and physicochemical properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecule's identity, purity, and structure. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with foundational spectroscopic principles to serve as a practical reference.

The hydrochloride salt form of O-(3-methoxybenzyl)hydroxylamine enhances its stability and solubility, particularly in aqueous media, which is a critical consideration for many biological applications. The spectroscopic data presented herein will account for the influence of the hydrochloride salt on the spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and methoxy protons. The presence of the hydrochloride salt will influence the chemical shift of protons near the aminooxy group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~11.5 - 12.5Broad Singlet3H-ONH₃⁺The acidic protons of the ammonium group are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal.
~7.30Triplet1HAr-H (C5)Aromatic proton coupled to two neighboring aromatic protons.
~6.90 - 7.00Multiplet3HAr-H (C2, C4, C6)Overlapping signals from the remaining aromatic protons.
~5.14Singlet2HAr-CH₂-OBenzylic protons adjacent to an oxygen atom, appearing as a singlet as there are no adjacent protons. The chemical shift is consistent with similar benzylic ethers.
~3.82Singlet3HO-CH₃Protons of the methoxy group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment Justification
~160.0Ar-C (C3)Aromatic carbon attached to the electron-donating methoxy group.
~135.0Ar-C (C1)Quaternary aromatic carbon attached to the benzylic group.
~130.0Ar-C (C5)Aromatic methine carbon.
~120.0Ar-C (C6)Aromatic methine carbon.
~114.0Ar-C (C4)Aromatic methine carbon.
~113.0Ar-C (C2)Aromatic methine carbon.
~75.0Ar-CH₂-OBenzylic carbon, deshielded by the adjacent oxygen atom.
~55.0O-CH₃Carbon of the methoxy group.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons.

  • Spectrometer Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a wider spectral width (e.g., 0 to 180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent setup Spectrometer Setup (Lock, Shim, Tune) dissolve->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Chemical Shifts process->calibrate interpret Spectral Interpretation calibrate->interpret

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkages, and the ammonium group.

Frequency (cm⁻¹) Intensity Vibration Assignment
~3100 - 2800Strong, BroadN-H stretch-ONH₃⁺ group
~3050 - 3000MediumC-H stretchAromatic C-H
~2950 - 2850MediumC-H stretchAliphatic C-H (methoxy and benzylic)
~1600, ~1480MediumC=C stretchAromatic ring
~1580MediumN-H bend-ONH₃⁺ group
~1260StrongC-O stretchAryl-O-CH₃ (asymmetric)
~1150StrongC-O stretchAr-CH₂-O
~1040StrongC-O stretchAryl-O-CH₃ (symmetric)
~850 - 750StrongC-H bendAromatic out-of-plane bending for 1,3-disubstitution
Experimental Protocol for IR Spectroscopy

As this compound is a solid, several sampling techniques can be employed. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

  • ATR-FTIR Method :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Clean the crystal thoroughly after the measurement.

  • KBr Pellet Method :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Solid Sample on ATR Crystal acquire_spectrum Acquire Sample Spectrum place_sample->acquire_spectrum background Record Background Spectrum background->place_sample process Baseline Correction & Normalization acquire_spectrum->process interpret Identify Characteristic Absorption Bands process->interpret

IR Spectroscopy Experimental Workflow (ATR Method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base.

m/z (predicted) Ion Notes
154.08[M+H]⁺The protonated molecular ion of the free base, O-(3-methoxybenzyl)hydroxylamine (C₈H₁₁NO₂). This would be the base peak.
123.05[M+H - NH₂OH]⁺Loss of the hydroxylamine group, resulting in the 3-methoxybenzyl cation.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) might be observable in adduct ions under certain conditions, but the primary observation is expected to be the protonated free base.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid can be added to promote protonation.

  • Instrumentation : Use an ESI-MS instrument, which can be a standalone system or coupled with a liquid chromatograph (LC-MS).

  • ESI Source Parameters :

    • Operate in positive ion mode.

    • Optimize the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature to achieve a stable spray and efficient ionization.

  • Mass Analyzer :

    • Scan a relevant mass range (e.g., m/z 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prepare_solution Prepare Dilute Solution of Sample infuse Infuse Sample into ESI Source prepare_solution->infuse ionize Generate Ions (Positive Mode) infuse->ionize acquire_spectrum Acquire Mass Spectrum ionize->acquire_spectrum identify_ion Identify Molecular Ion ([M+H]⁺) acquire_spectrum->identify_ion analyze_fragments Analyze Fragmentation Pattern (MS/MS) identify_ion->analyze_fragments

Mass Spectrometry Experimental Workflow (ESI-MS).

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a reliable guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to scientific integrity and the advancement of research and development in the chemical and pharmaceutical sciences.

Unlocking the Potential of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Tool

In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular scaffolds is paramount. 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride emerges as a compound of significant interest, distinguished by its dual-functionality: a highly reactive aminooxy group and a 3-methoxybenzyl moiety. While direct biological applications of this specific molecule are not extensively documented, its constituent parts suggest a rich potential for groundbreaking research. The aminooxy group is a cornerstone of bioorthogonal chemistry, enabling precise and stable conjugation to biomolecules through oxime ligation.[1][2][3] Simultaneously, the methoxybenzene scaffold is a common feature in medicinal chemistry, often contributing to receptor binding and favorable pharmacokinetic properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of potential research avenues for this compound. We will delve into two primary domains of high potential: its application as a versatile building block in medicinal chemistry and bioconjugation, and its prospective role as a targeted inhibitor of a critical class of enzymes. This document is designed not as a rigid set of instructions, but as a strategic blueprint to inspire and guide innovative research endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3839-39-2[4]
Molecular Formula C₈H₁₁NO₂·HCl[4]
Molecular Weight 189.64 g/mol [4][5]
Topological Polar Surface Area 44.5 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[5]

Research Area 1: A Novel Scaffold for Medicinal Chemistry and Bioconjugation via Oxime Ligation

The aminooxy functionality is a powerful tool for chemical ligation. Its reaction with an aldehyde or ketone to form a stable oxime bond is a cornerstone of "click chemistry"—a class of reactions known for their high efficiency, specificity, and biocompatibility.[6][7] This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules like proteins, peptides, and carbohydrates.[8]

The strategic value of this compound lies in using its aminooxy group as a reactive handle to conjugate the 3-methoxybenzyl moiety onto a target of interest. This approach can be used to synthesize novel drug candidates, create targeted delivery systems, or develop new biological probes.

Conceptual Workflow: Synthesis of a Novel Peptide-Drug Conjugate

This workflow outlines the conjugation of this compound to a peptide bearing a ketone functional group. The 3-methoxybenzyl group can be investigated for its potential to enhance cell permeability or act as a pharmacophore.

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis A Peptide Synthesis with p-acetyl-L-phenylalanine C Oxime Ligation pH 4.5, Aniline Catalyst A->C B 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride Solution B->C D RP-HPLC Purification C->D Crude Product E Mass Spectrometry (Confirmation of Conjugate) D->E Purified Conjugate F Biological Assay (e.g., Cell Viability, Receptor Binding) E->F

Caption: Workflow for peptide-drug conjugate synthesis.

Experimental Protocol: Oxime Ligation

Objective: To conjugate this compound to a model peptide containing a p-acetyl-L-phenylalanine residue.

Materials:

  • Model Peptide (e.g., GGY-p-acetyl-F-amide)

  • This compound

  • Aniline (catalyst)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS)

Methodology:

  • Peptide Preparation: Synthesize the target peptide using standard solid-phase peptide synthesis (SPPS), incorporating the unnatural amino acid p-acetyl-L-phenylalanine to introduce the ketone functionality. Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.

  • Reagent Preparation:

    • Dissolve the purified peptide in the sodium acetate buffer to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of this compound in the same buffer.

    • Prepare a 100 mM stock solution of aniline in an appropriate organic solvent (e.g., DMSO).

  • Ligation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the peptide solution with 12 µL of the this compound stock solution (final concentration ~1.2 mM, a slight excess).

    • Add 1 µL of the aniline stock solution to catalyze the reaction. The use of aniline as a catalyst has been shown to significantly increase reaction rates, especially at neutral pH.[6]

    • Incubate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC. The formation of the product will be indicated by a new peak with a different retention time.

  • Purification: Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Analysis: Collect the fractions corresponding to the product peak and confirm the molecular weight of the final conjugate by mass spectrometry. The expected mass will be the sum of the peptide mass and the mass of the 3-methoxybenzyl oxime moiety, minus the mass of a water molecule.

Rationale for Experimental Choices:

  • pH 4.5: The oxime ligation reaction is most efficient at a slightly acidic pH (around 4-5) to facilitate the dehydration step of the reaction mechanism.[2][6]

  • Aniline Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that accelerate the formation of the oxime bond, allowing the reaction to proceed efficiently at lower reactant concentrations.[6]

  • RP-HPLC and Mass Spectrometry: These are standard and reliable techniques for the purification and characterization of peptides and their conjugates, providing a self-validating system to ensure the identity and purity of the final product.

Research Area 2: A Potential Inhibitor of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

The aminooxy group is a known reactive pharmacophore that can form a stable oxime with the aldehyde group of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[9] PLP is a critical cofactor for a vast number of enzymes involved in amino acid metabolism, including transaminases and decarboxylases.[10][11] By irreversibly binding to PLP in the enzyme's active site, aminooxy compounds can act as potent enzyme inhibitors.[9]

Given this reactivity, this compound is a promising candidate for the development of novel inhibitors targeting PLP-dependent enzymes. The 3-methoxybenzyl moiety provides a scaffold that can be further modified to achieve selectivity for specific enzymes, a crucial aspect of modern drug design.[12]

Hypothesized Mechanism of Inhibition

The proposed mechanism involves the nucleophilic attack of the aminooxy group on the internal aldimine (Schiff base) formed between PLP and an active site lysine residue of the enzyme. This leads to the formation of a stable oxime adduct with PLP, effectively sequestering the cofactor and inactivating the enzyme.

G cluster_0 Enzyme Active Site Enzyme_PLP Active Enzyme (PLP-Lysine Schiff Base) Inactive_Enzyme Inactive Enzyme (PLP-Oxime Adduct) Enzyme_PLP->Inactive_Enzyme Formation of Stable Oxime Bond Inhibitor 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride Inhibitor->Enzyme_PLP Nucleophilic Attack by Aminooxy Group

Caption: Proposed inhibition of a PLP-dependent enzyme.

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound against a model PLP-dependent enzyme, such as aspartate aminotransferase (AST).

Materials:

  • Purified aspartate aminotransferase (AST)

  • Pyridoxal 5'-phosphate (PLP)

  • L-aspartic acid and α-ketoglutarate (substrates for AST)

  • Malate dehydrogenase (MDH) (coupling enzyme for spectrophotometric assay)

  • NADH

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • UV-Vis spectrophotometer

Methodology:

  • Assay Principle: The activity of AST is measured using a coupled-enzyme assay. AST converts L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by MDH, which simultaneously oxidizes NADH to NAD⁺. The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the AST activity.

  • Determination of IC₅₀:

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

    • In a 96-well plate, add the AST enzyme, NADH, MDH, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrates (L-aspartate and α-ketoglutarate).

    • Immediately measure the change in absorbance at 340 nm over time using a plate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Kinetic Analysis (Mechanism of Inhibition):

    • To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the assay with varying concentrations of one substrate (e.g., L-aspartate) while keeping the other substrate constant, at several fixed concentrations of the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data. The pattern of changes in Vmax and Km in the presence of the inhibitor will elucidate the mechanism of inhibition. For irreversible inhibitors like many aminooxy compounds, a time-dependent loss of enzyme activity would be expected.[9]

Rationale for Experimental Choices:

  • Coupled-Enzyme Assay: This is a classic and robust method for continuously monitoring the activity of enzymes that do not have a directly spectrophotometrically active product.

  • Pre-incubation Step: For potential irreversible or slow-binding inhibitors, a pre-incubation step is crucial to allow the inhibitory reaction to reach equilibrium or completion before measuring the enzymatic activity.

  • Kinetic Analysis: Determining the inhibition mechanism provides critical insights into how the compound interacts with the enzyme and its substrates, which is essential for rational drug design and optimization.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet largely untapped, potential. Its utility is twofold: as a versatile building block for the synthesis of complex bioconjugates and novel chemical entities through oxime ligation, and as a promising scaffold for the design of inhibitors targeting PLP-dependent enzymes. The experimental frameworks provided in this guide offer starting points for researchers to explore these exciting avenues.

Future research could focus on synthesizing a library of derivatives based on the 3-methoxybenzyl scaffold to probe structure-activity relationships in enzyme inhibition or to optimize the pharmacokinetic properties of bioconjugates. Furthermore, applying the bioconjugation strategies to create targeted drug delivery systems, diagnostic imaging agents, or functionalized biomaterials could lead to significant advancements in their respective fields. The systematic exploration of this compound and its derivatives is poised to yield valuable tools and therapeutic leads for the scientific community.

References

Methodological & Application

Application Notes & Protocols: 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Oxime Ligation in Bioconjugation

In the landscape of bioconjugation, the formation of a stable, covalent bond between two molecules—at least one of which is a biomolecule—is paramount.[1] The choice of chemical ligation strategy dictates the stability, functionality, and ultimate success of the resulting conjugate, whether it be an antibody-drug conjugate (ADC), an immobilized enzyme, or a fluorescently labeled protein. Among the most robust and chemoselective methods available is oxime ligation .[2][3]

This reaction occurs between an aminooxy group (R-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond (C=N-O).[4][5] This chemistry is prized for its high specificity and its ability to proceed under mild, aqueous conditions, making it exceptionally well-suited for modifying sensitive biological molecules.[3]

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is a key reagent in this field. It provides a stable, soluble source of the crucial aminooxy functionality, ready to react with a pre-installed aldehyde or ketone on a target biomolecule. The methoxybenzene moiety provides a hydrophobic handle and a UV-active chromophore that can aid in characterization.

These application notes provide a comprehensive guide to the mechanism, protocols, and best practices for using this reagent, grounded in established scientific principles to ensure reliable and reproducible results.

Scientific Principles: Mechanism of Oxime Formation

The formation of an oxime is a reversible condensation reaction.[2] However, the equilibrium strongly favors the product, and the resulting oxime bond is significantly more stable than analogous linkages like hydrazones, particularly at physiological and acidic pH.[4][6][7] The half-life of an oxime bond at pH 7.0 can be on the order of 50 days, compared to just a few hours for a typical hydrazone.[4]

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.

  • Dehydration: This intermediate undergoes an acid-catalyzed dehydration to yield the final oxime bond.

The reaction rate is pH-dependent, with optimal performance typically observed in a mildly acidic buffer (pH 4-6).[8][9] This pH range offers a compromise: it is acidic enough to catalyze the dehydration step but not so acidic that it protonates the aminooxy nucleophile, rendering it unreactive.

The Role of Aniline Catalysis

While the reaction can proceed uncatalyzed, its rate at neutral pH can be slow, especially at low reactant concentrations.[8][9] To overcome this, aniline and its derivatives are widely used as nucleophilic catalysts.[8][10] Aniline accelerates the reaction by first forming a more reactive protonated Schiff base (an iminium ion) with the carbonyl compound. This intermediate is more susceptible to attack by the aminooxy nucleophile, significantly increasing the overall reaction rate and allowing the ligation to proceed efficiently at or near neutral pH (pH ~7).[10][11] Studies have shown that certain substituted anilines, like p-phenylenediamine, can increase the reaction rate by over 100-fold compared to the uncatalyzed reaction at pH 7.[8][9]

Diagram: Aniline-Catalyzed Oxime Ligation

Oxime Ligation Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack & Oxime Formation Carbonyl Biomolecule-Aldehyde (R-CHO) Iminium Protonated Schiff Base (Iminium Ion) Carbonyl->Iminium + Aniline, H+ Aniline Aniline Catalyst Iminium->Aniline Regenerated Intermediate Tetrahedral Intermediate Iminium->Intermediate + Aminooxy Aminooxy 1-[(Aminooxy)methyl]- 3-methoxybenzene Oxime Stable Oxime Conjugate (Biomolecule-CH=N-O-R') Intermediate->Oxime - H2O

Caption: Mechanism of aniline-catalyzed oxime bond formation.

Core Application: Site-Specific Labeling of Glycoproteins

A primary application for aminooxy reagents is the site-specific labeling of glycoproteins, such as monoclonal antibodies (mAbs). The carbohydrate moieties (glycans) on these proteins can be selectively oxidized to generate aldehyde groups, which then serve as unique chemical handles for conjugation. This approach avoids the random labeling of lysine residues, which can sometimes compromise the protein's biological activity.[12]

The workflow involves two key stages:

  • Aldehyde Generation: Mild oxidation of cis-diol-containing sugar residues (like sialic acid) using sodium meta-periodate (NaIO₄) to create aldehydes.[13]

  • Oxime Ligation: Reaction of the newly formed aldehydes with this compound.

Diagram: Glycoprotein Labeling Workflow

Workflow Start Start: Glycoprotein (e.g., IgG) Step1 Step 1: Oxidation (Sodium Periodate) Start->Step1 Step2 Purification (Desalting Column) Step1->Step2 Remove excess periodate Step3 Step 2: Ligation + 1-[(Aminooxy)methyl]-3-methoxybenzene HCl + Aniline Catalyst Step2->Step3 Step4 Purification (Desalting or SEC) Step3->Step4 Remove excess reagent Step5 Step 3: Characterization (SDS-PAGE, MS, UV-Vis) Step4->Step5 End Final Conjugate Step5->End

Caption: Experimental workflow for glycoprotein conjugation.

Detailed Experimental Protocols

Protocol 1: Site-Specific Conjugation to an IgG Antibody

This protocol details the generation of aldehydes on the glycan portion of an IgG antibody followed by conjugation with this compound.

Part A: Aldehyde Generation via Periodate Oxidation

Scientist's Note: The concentration of sodium periodate is critical. Lower concentrations (~1 mM) selectively oxidize terminal sialic acids, while higher concentrations (>10 mM) will oxidize other sugars like galactose and mannose.[13][14] The reaction should be performed in the dark as periodate is light-sensitive.[13] An acidic pH of ~5.5 is optimal for the oxidation reaction.[13]

Materials:

  • IgG antibody solution (1-10 mg/mL in PBS)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Buffer Exchange: Exchange the antibody into Oxidation Buffer using a desalting column to a final concentration of 2-5 mg/mL.

  • Prepare Periodate: Prepare a fresh 100 mM solution of NaIO₄ in deionized water.

  • Initiate Oxidation: Add the NaIO₄ solution to the antibody solution to achieve a final periodate concentration of 1-10 mM. For selective sialic acid oxidation, aim for 1 mM.[13]

  • Incubate: Incubate the reaction for 30 minutes at room temperature, protected from light (e.g., wrap the tube in foil).[13]

  • Quench (Optional but Recommended): To stop the reaction, add ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes. This will consume any excess periodate.

  • Purify Oxidized Antibody: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer (0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5).[12] The resulting aldehyde-activated antibody is now ready for ligation.

Part B: Oxime Ligation

Scientist's Note: A molar excess of the aminooxy reagent is used to drive the reaction to completion. Aniline is a recommended catalyst to accelerate the reaction, especially if performing the ligation at a pH closer to neutral.[5][10]

Materials:

  • Aldehyde-activated IgG (from Part A) in Reaction Buffer (pH 5.5)

  • This compound

  • Aniline (optional, for catalysis)

  • Reaction Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5 (or PBS, pH 7.2-7.4 if aniline is used)

Procedure:

  • Prepare Aminooxy Reagent: Prepare a 10 mM stock solution of this compound in the chosen Reaction Buffer.

  • Prepare Catalyst (Optional): Prepare a 100 mM stock solution of aniline in the Reaction Buffer or DMSO.

  • Set up Ligation Reaction: To the aldehyde-activated IgG, add the aminooxy reagent to a final molar excess of 50-100 fold over the antibody.

  • Add Catalyst (Optional): If using, add aniline to a final concentration of 10 mM.[11]

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify Conjugate: Remove unreacted aminooxy reagent and catalyst using a desalting column or size-exclusion chromatography (SEC), exchanging the final conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

Data Presentation & Characterization

Successful conjugation can be confirmed using several analytical techniques. The choice of method depends on the available instrumentation and the nature of the biomolecule.

Technique Purpose Expected Outcome
SDS-PAGE Assess conjugate purity and molecular weight shift.A slight increase in the molecular weight of the heavy chain (for an IgG) compared to the unconjugated control. The conjugate should appear as a clean band with minimal aggregation.
UV-Vis Spectroscopy Quantify conjugation (Degree of Labeling - DOL).The methoxybenzene moiety has a UV absorbance maximum (~274 nm). By measuring the absorbance of the conjugate at this wavelength and 280 nm (for protein), the DOL can be estimated using the Beer-Lambert law.
Mass Spectrometry (LC-MS) Confirm covalent modification and determine precise mass.The mass spectrum of the conjugated protein will show an increase in mass corresponding to the addition of one or more (C₈H₁₀NO) moieties (mass = 136.18 Da) per conjugation site.
HPLC (SEC or RP) Assess purity and detect aggregation.SEC-HPLC can show a shift to a slightly earlier retention time and confirm the absence of high molecular weight aggregates. RP-HPLC can be used to separate conjugated from unconjugated species.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency 1. Inefficient aldehyde generation. 2. Aldehyde instability/hydration. 3. Suboptimal ligation pH. 4. Insufficient reaction time or reagent concentration.1. Confirm periodate activity; ensure reaction is protected from light. 2. Use the oxidized protein immediately. 3. Ensure reaction buffer is at the optimal pH (4.5-6.0, or ~7 with catalyst).[8][10] 4. Increase molar excess of aminooxy reagent or extend incubation time. Add an aniline catalyst.[15]
Protein Precipitation/Aggregation 1. Harsh oxidation conditions. 2. High concentration of organic co-solvent (e.g., DMSO). 3. Instability of the protein outside its optimal pH range.1. Reduce periodate concentration or incubation time.[14] 2. Keep DMSO concentration below 10% (v/v). 3. Perform the reaction at a pH known to be tolerated by the protein, using a catalyst like p-phenylenediamine which is effective at neutral pH.[9]
Non-Specific Labeling Contamination with other reactive species (unlikely with oxime chemistry).Ensure all buffers are free of primary amines (e.g., Tris) during the oxidation step, as they can react with the newly formed aldehydes.[13]

References

Application Note: Enhanced Detection and Quantification of Carbonyl Compounds Using 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the derivatization of carbonyl compounds—specifically aldehydes and ketones—using 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride. Carbonyl compounds are often challenging to analyze directly via liquid chromatography-mass spectrometry (LC-MS) due to their neutral charge and poor ionization efficiency.[1] Chemical derivatization to form oxime ethers significantly enhances their detectability. This document outlines the underlying reaction mechanism, a detailed experimental protocol for derivatization, and subsequent analysis, targeting researchers, scientists, and professionals in drug development and metabolomics.

Introduction: The Rationale for Carbonyl Derivatization

Carbonyl-containing molecules, such as aldehydes and ketones, are a crucial class of compounds in biological systems, environmental samples, and pharmaceutical products. They can be biomarkers for disease, indicators of oxidative stress, or critical functional groups in active pharmaceutical ingredients. However, their analysis by modern techniques like reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (RPLC-ESI-MS) is often hampered by their poor ionization efficiency.[2]

Chemical derivatization offers a robust solution to this analytical challenge. By reacting the carbonyl group with a derivatizing agent, a tag is introduced that improves the analyte's physicochemical properties for LC-MS analysis.[3][4] The formation of an oxime ether by reacting a carbonyl with an aminooxy compound is a widely used "click chemistry" reaction that is both selective and efficient.[5]

This compound is an O-substituted hydroxylamine derivatization reagent. The introduction of the methoxybenzene group enhances the hydrophobicity of the resulting derivative, which can improve retention on reversed-phase chromatography columns. Furthermore, the nitrogen atom in the resulting oxime linkage provides a site for protonation, significantly enhancing the ionization efficiency in ESI-MS and leading to lower limits of detection.[1][6]

Reaction Mechanism: Oxime Ether Formation

The derivatization of a carbonyl compound with this compound proceeds via a nucleophilic addition-elimination reaction to form a stable oxime ether. The reaction is typically acid-catalyzed, and since the reagent is a hydrochloride salt, it can provide its own acidic environment to facilitate the reaction.

The mechanism can be described in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is often the rate-determining step and results in the formation of a tetrahedral carbinolamine intermediate.[2]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final C=N double bond of the stable oxime ether derivative.

Diagram of the General Reaction Mechanism

Reaction_Mechanism cluster_products R1 R₁ C1 C R1->C1 R2 R₂ R2->C1 O1 O C1->O1 = p2 C1->p2 H⁺ Deriv H₂N-O-CH₂-Ar HCl · HCl p1 Deriv->p1 + Int_C C Int_OH OH Int_C->Int_OH Int_NH NH-O-CH₂-Ar Int_C->Int_NH p3 Int_C->p3 - H₂O Int_R1 R₁ Int_R1->Int_C Int_R2 R₂ Int_R2->Int_C Prod_C C Prod_N N-O-CH₂-Ar Prod_C->Prod_N = Prod_R1 R₁ Prod_R1->Prod_C Prod_R2 R₂ Prod_R2->Prod_C Water H₂O p1->C1 p2->Int_C p3->Prod_C p4 p5 p6 p7

Caption: General reaction of a carbonyl compound with 1-[(Aminooxy)methyl]-3-methoxybenzene to form an oxime ether.

Experimental Protocol

This protocol provides a general framework for the derivatization of carbonyl compounds in a sample matrix. Optimization may be required depending on the specific analyte and sample complexity.

Reagents and Materials
Reagent/MaterialGradeSupplier Example
This compound (CAS: 3839-39-2)≥97%Santa Cruz Biotechnology[7]
Acetonitrile (ACN)LC-MS GradeVWR Chemicals[6]
WaterLC-MS GradeVWR Chemicals[6]
Formic AcidLC-MS GradeCarl Roth[6]
Pyridine or Triethylamine (optional base)Reagent GradeSigma-Aldrich
Ethyl Acetate or Dichloromethane (for extraction)HPLC GradeFisher Scientific
Sodium Sulfate (anhydrous)ACS GradeFisher Scientific
Sample containing carbonyl compound(s)N/AN/A
Standard solutions of target carbonylsAnalytical StandardSigma-Aldrich
Reaction Vials (e.g., 2 mL autosampler vials)N/AAgilent Technologies
Heater block or water bathN/AVWR
CentrifugeN/AEppendorf
Nitrogen evaporatorN/AOrganomation
Preparation of Reagent Solutions
  • Derivatization Reagent Stock (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of LC-MS grade water or a 50:50 (v/v) mixture of acetonitrile and water. Vortex to ensure complete dissolution. This solution should be prepared fresh daily.

  • Catalyst/Base (Optional): If the sample matrix is highly acidic or if reaction kinetics are slow, a weak base like pyridine or triethylamine can be added. A 1% (v/v) solution in acetonitrile is typically sufficient.

Derivatization Procedure

Workflow for Carbonyl Derivatization

Derivatization_Workflow start Start: Sample/Standard (100 µL) add_reagent Add 20 µL Derivatization Reagent Stock (10 mg/mL) start->add_reagent vortex Vortex Briefly add_reagent->vortex incubate Incubate at 60°C for 60 min vortex->incubate cool Cool to Room Temperature incubate->cool extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) cool->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate reconstitute Reconstitute in 50-100 µL Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Step-by-step workflow for the derivatization of carbonyl compounds.

  • Sample Preparation: Pipette 100 µL of the sample (e.g., plasma extract, environmental water sample, reaction mixture) or a standard solution into a 2 mL reaction vial.

  • Reagent Addition: Add 20 µL of the 10 mg/mL derivatization reagent stock solution to the vial. If using a base, add 5 µL of the 1% pyridine solution.

  • Mixing: Cap the vial and vortex briefly (approx. 10-15 seconds) to ensure thorough mixing.

  • Incubation: Place the vial in a heater block or water bath set to 60°C for 60 minutes. Reaction times and temperatures may be optimized (e.g., 40-75°C for 30-90 minutes) to maximize derivatization efficiency for specific analytes.[8][9]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

Sample Workup and Preparation for LC-MS
  • Extraction: Add 500 µL of ethyl acetate (or another suitable organic solvent like dichloromethane) to the vial. Cap and vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 50-100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the derivatized analytes.

  • Analysis: The sample is now ready for injection into the LC-MS system.

LC-MS/MS Analysis Parameters (Example)

The following are starting parameters and should be optimized for the specific instrument and analytes of interest.

ParameterRecommended Setting
LC System
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
Scan ModeMultiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for profiling.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of the results obtained using this protocol, the following validation steps are essential:

  • Derivatization Efficiency: Analyze a known concentration of a carbonyl standard both with and without the derivatization procedure. The peak area of the derivatized standard should be significantly higher. A derivatization yield can be calculated by comparing the response to a synthesized standard of the pure derivative.

  • Method Blank: A reagent blank (containing all reagents but no sample) should be run to check for contamination and interfering peaks.

  • Matrix Effects: A post-extraction spike of a derivatized standard into a blank sample matrix should be performed to assess ion suppression or enhancement.[10]

  • Calibration Curve: A calibration curve should be generated using a series of derivatized standards to ensure linearity and determine the limits of detection (LOD) and quantification (LOQ).

Conclusion

Derivatization of carbonyl compounds with this compound is a highly effective strategy to enhance their detectability and quantification by LC-MS. The formation of a stable oxime ether derivative improves chromatographic retention and dramatically increases ionization efficiency. The detailed protocol and workflow provided in this application note serve as a robust starting point for researchers to develop and validate methods for the sensitive analysis of aldehydes and ketones in a variety of complex matrices.

References

Analytical techniques for monitoring reactions with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Techniques for Monitoring Reactions with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Oxime Ligation and its Monitoring

In the landscape of bioconjugation, drug delivery, and molecular probe synthesis, the formation of a stable oxime bond between an aminooxy compound and a carbonyl (aldehyde or ketone) is a cornerstone reaction. This "click chemistry" ligation is prized for its high chemoselectivity, mild reaction conditions, and the hydrolytic stability of the resulting C=N-O linkage.[1][2] this compound, also known as O-(3-Methoxybenzyl)hydroxylamine hydrochloride, is a key reagent in this field.[3][4] Its defined structure allows for the introduction of a methoxybenzyl group onto a target molecule, which can be useful for modifying solubility, acting as a stable linker, or serving as a synthon for further elaboration.

The efficiency of any conjugation strategy, however, is not assumed but must be empirically verified. Precise and robust analytical monitoring is paramount to determine reaction kinetics, confirm product identity, quantify yield, and identify potential side reactions like transoximation.[5] This guide provides a detailed overview and actionable protocols for the principal analytical techniques used to monitor the progress of reactions involving this compound.

Core Principles & Analytical Strategy

The fundamental goal is to quantify the disappearance of reactants (the aminooxy compound and the carbonyl substrate) and the concurrent appearance of the oxime product over time. The choice of analytical technique is dictated by several factors including the concentration of reactants, the presence of interfering species, the required temporal resolution, and the specific information needed (e.g., kinetics vs. structural confirmation).

G cluster_0 Reaction Monitoring Workflow A Reaction Setup (Aminooxy + Carbonyl) B Time-Point Sampling (Aliquoting) A->B C Reaction Quenching (e.g., add excess acetone or acid) B->C D Sample Preparation (Dilution, Filtration) C->D E Analytical Technique Selection D->E F HPLC / UHPLC (Quantitative Kinetics) E->F High Throughput Quantitative G LC-MS (Identity Confirmation) E->G Mass Info Needed H NMR (Structural Verification) E->H Structural Detail Needed I UV-Vis (Rapid Screening) E->I Chromophore Change J Data Analysis (Kinetics, Yield, Purity) F->J G->J H->J I->J K Decision Making (Optimize, Scale-up, Purify) J->K

Caption: General workflow for monitoring oxime ligation reactions.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Principle & Application: Reverse-phase HPLC (RP-HPLC) is the workhorse for monitoring oxime ligations. It separates compounds based on their hydrophobicity. Typically, the oxime product will be significantly more hydrophobic than the polar aminooxy and carbonyl starting materials, resulting in a longer retention time. By integrating the peak areas of the reactant and product peaks over time, one can construct highly accurate reaction progress curves.[6][7] The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for much faster analysis times (cycle times < 2 minutes), enabling near real-time reaction monitoring.[8]

Protocol: Monitoring Oxime Formation via RP-HPLC

  • Instrument & Column:

    • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 stationary phase (e.g., Phenomenex, Waters, Agilent), 2.1 or 4.6 mm ID, 50-150 mm length, particle size 1.8-5 µm.

  • Reaction Sampling:

    • At designated time points (t=0, 5, 15, 30, 60 min, etc.), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 990 µL) of a suitable solvent. Quenching can be achieved by dilution, a pH change (e.g., adding a small amount of TFA), or by adding an excess of a highly reactive carbonyl like acetone to consume any remaining aminooxy reagent.[1]

  • Chromatographic Method:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).

    • Detection Wavelength: Monitor at 254 nm and 280 nm. The methoxybenzyl group of the reactant and product provides strong UV absorbance. A DAD allows for full spectral analysis to ensure peak purity.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

  • Data Analysis:

    • Identify the peaks corresponding to 1-[(Aminooxy)methyl]-3-methoxybenzene, the carbonyl substrate, and the oxime product based on their retention times (and mass, if using LC-MS).

    • Integrate the peak area for each component at each time point.

    • Calculate the percent conversion: (% Conversion) = [Area(Product) / (Area(Product) + Area(Reactant))] * 100. Note: This assumes similar molar absorptivity. For precise kinetics, a calibration curve for each species is required.

Data Presentation: Example HPLC Gradient

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Application: LC-MS is the gold standard for unambiguous product identification.[1][9] While the HPLC component separates the reaction mixture as described above, the mass spectrometer provides the mass-to-charge ratio (m/z) of each eluting compound. This allows for absolute confirmation that the peak appearing at the expected retention time is indeed the desired oxime product. It is also invaluable for identifying unexpected side products.[5]

Protocol: LC-MS Confirmation of Product Identity

  • LC Method: Use the same RP-HPLC method as described above. It is preferable to use volatile buffers like formic acid instead of TFA, as TFA can cause ion suppression in the MS source.

  • Mass Spectrometer Settings (Electrospray Ionization - ESI):

    • Ionization Mode: Positive (ESI+). The oxime nitrogen is readily protonated.

    • Scan Range: m/z 100 - 1000. This range will cover the starting materials and the expected product.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂) Flow & Temp: Optimize for your instrument (e.g., 600 L/hr at 350 °C).

  • Data Analysis:

    • Extract the ion chromatogram for the calculated exact mass of the protonated product ([M+H]⁺).

    • Example Calculation:

      • 1-[(Aminooxy)methyl]-3-methoxybenzene (C₈H₁₁NO₂): Mol. Wt. = 153.18

      • Benzaldehyde (C₇H₆O): Mol. Wt. = 106.12

      • Expected Oxime Product (C₁₅H₁₅NO₂): Mol. Wt. = 241.29

      • Expected [M+H]⁺ in MS: 242.29

    • Confirm that the mass spectrum of the product peak shows a dominant ion at the calculated m/z.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Application: ¹H NMR spectroscopy provides detailed structural information and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[10] For oxime formation, key diagnostic signals include:

  • Aldehyde Proton: A sharp singlet around δ 9.5-10.5 ppm, which will disappear as the reaction proceeds.

  • Oxime Proton (-CH=N-): A new singlet appearing around δ 8.0-8.5 ppm.

  • Aminooxy Protons (-ONH₂): These protons are exchangeable and may appear as a broad signal that shifts or disappears.

  • Oxime OH Proton: A characteristic broad singlet, often exchangeable with D₂O, appearing between δ 8.0-10.0 ppm.[11]

Protocol: ¹H NMR Reaction Monitoring

  • Sample Preparation:

    • Start the reaction directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆, D₂O with a suitable buffer) if reactants are soluble.

    • Alternatively, take aliquots as in the HPLC method, remove the solvent in vacuo, and redissolve the residue in a deuterated solvent for analysis.

  • Acquisition:

    • Acquire a spectrum at t=0.

    • Acquire subsequent spectra at desired time intervals. The reaction can often be run directly in the spectrometer at a controlled temperature.

  • Data Analysis:

    • Integrate the area of a stable, non-overlapping proton signal from the starting material (e.g., the aldehyde proton) and the product (e.g., the oxime -CH=N- proton).

    • Calculate the molar ratio of product to starting material at each time point to determine the conversion rate.[10]

G cluster_1 Decision Tree for Technique Selection Start What is the primary goal? Q_Kinetics Quantitative Kinetics? Start->Q_Kinetics Kinetics Q_ID Product ID Confirmation? Start->Q_ID Identity Q_Structure Detailed Structure/Isomers? Start->Q_Structure Structure Q_Screen Rapid Go/No-Go Screen? Start->Q_Screen Screening A_HPLC Use HPLC/UHPLC Q_Kinetics->A_HPLC A_LCMS Use LC-MS Q_ID->A_LCMS A_NMR Use NMR Q_Structure->A_NMR A_UV Use UV-Vis Q_Screen->A_UV A_HPLC->A_LCMS Add MS for mass confirmation

Caption: Decision tree for selecting the appropriate analytical technique.

UV-Vis Spectroscopy

Principle & Application: If the formation of the oxime results in a significant change in the UV-Vis absorbance spectrum (e.g., a shift in λₘₐₓ or a change in molar absorptivity), this technique can be used for rapid kinetic analysis.[10][12] The conjugation of the C=N bond with an aromatic ring in the product can create a new chromophore. This method is particularly useful for high-throughput screening of reaction conditions (e.g., pH, catalysts) but provides no structural information.

Protocol: Kinetic Analysis by UV-Vis

  • Spectral Scan:

    • Obtain a full UV-Vis spectrum (e.g., 200-500 nm) of the starting materials and the purified product to identify a wavelength with a maximal difference in absorbance.

  • Kinetic Run:

    • Mix the reactants directly in a quartz cuvette inside a temperature-controlled spectrophotometer.

    • Monitor the change in absorbance over time at the predetermined wavelength.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to convert absorbance changes into concentration changes over time.

    • Fit the resulting concentration vs. time data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the reaction rate constant.[10]

Summary of Techniques

TechniquePrimary UseThroughputInformation ProvidedCost/Complexity
HPLC/UHPLC Quantitative kinetics, purity assessmentHighRetention time, % conversion, purityMedium
LC-MS Product identification, impurity analysisMediumRetention time, mass-to-charge ratioHigh
¹H NMR Structural confirmation, isomer analysisLowChemical shifts, coupling constants, molar ratiosHigh
UV-Vis Rapid kinetic screening, catalyst evaluationVery HighAbsorbance change over timeLow

References

Application Notes and Protocols for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Oxime Ether Synthesis

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, also known as O-(3-methoxybenzyl)hydroxylamine hydrochloride, is a key reagent in modern organic and medicinal chemistry.[1] Its primary utility lies in the synthesis of O-alkyloximes, specifically O-(3-methoxybenzyl) oximes, through the condensation reaction with aldehydes and ketones. These resulting oxime ethers are stable intermediates and are prevalent in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The methoxybenzyl group, in particular, can be a crucial structural motif in bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of a compound. This guide provides a comprehensive overview of the applications of this compound, with detailed protocols for its use in the synthesis of oxime ethers.

Core Application: Synthesis of O-(3-methoxybenzyl) Oxime Ethers

The fundamental application of this compound is its reaction with carbonyl compounds to form the corresponding O-(3-methoxybenzyl) oxime ethers. This transformation is a reliable and widely used method for the derivatization of aldehydes and ketones.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydroxylamine derivative to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime ether. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloride salt and to facilitate the deprotonation of the intermediate, driving the reaction towards the product.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed in the synthesis of oxime ethers. The choice of solvent and base may be optimized depending on the specific substrate.

Protocol 1: General Synthesis of an O-(3-methoxybenzyl) Oxime Ether from an Aromatic Aldehyde

This protocol describes the synthesis of an O-(3-methoxybenzyl) oxime ether from a generic aromatic aldehyde.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (2.0 eq)

  • Ethanol (or other suitable solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by pyridine (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and 1 M hydrochloric acid. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-(3-methoxybenzyl) oxime ether.

Protocol 2: One-Pot Synthesis of an O-(3-methoxybenzyl) Oxime Ether from a Ketone

This protocol outlines a one-pot procedure which can be advantageous in terms of efficiency and reduced work-up steps.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Organic solvent for extraction (e.g., chloroform)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add the ketone (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in anhydrous THF.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 1-3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into cold water.

    • Extract the aqueous layer with chloroform (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure O-(3-methoxybenzyl) oxime ether.

Data Presentation

ParameterProtocol 1Protocol 2
Substrate Aromatic AldehydeKetone
Base PyridineAnhydrous Potassium Carbonate
Solvent EthanolTetrahydrofuran (THF)
Temperature RefluxRoom Temperature to Reflux
Work-up Liquid-liquid extraction with acid/base washesDirect extraction from aqueous phase

Visualization of Workflow and Mechanism

G cluster_workflow General Workflow for Oxime Ether Synthesis start Start: Carbonyl Compound & this compound reaction Reaction in suitable solvent with base start->reaction 1. Mix reagents workup Aqueous Work-up & Extraction reaction->workup 2. After reaction completion purification Purification (e.g., Chromatography) workup->purification 3. Isolate crude product product Final Product: O-(3-methoxybenzyl) Oxime Ether purification->product 4. Obtain pure product G cluster_mechanism Reaction Mechanism of Oxime Ether Formation carbonyl R1(R2)C=O (Aldehyde/Ketone) intermediate R1(R2)C(OH)-NH-O-CH2-Ar (Hemiaminal Intermediate) carbonyl->intermediate + H2N-O-CH2-Ar hydroxylamine H2N-O-CH2-Ar (1-[(Aminooxy)methyl]-3-methoxybenzene) product R1(R2)C=N-O-CH2-Ar (Oxime Ether) intermediate->product - H2O water H2O

References

Application Notes & Protocols: Leveraging 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride in the Synthesis of Novel Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Organic Synthesis

In the landscape of medicinal chemistry and drug development, the strategic introduction of specific structural motifs is paramount to modulating the biological activity, pharmacokinetic properties, and metabolic stability of novel compounds. 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS No: 3839-39-2) has emerged as a key reagent for this purpose.[1][2] It is an O-substituted benzylhydroxylamine derivative that serves as a robust building block for the synthesis of O-benzyl oxime ethers.

The formation of an oxime ether linkage is a cornerstone reaction in organic synthesis, providing a stable and versatile connection between a carbonyl-containing molecule and a hydroxylamine derivative. The resulting products are not merely intermediates; they often represent the final, biologically active molecules themselves, with applications ranging from anticancer to herbicidal agents.[3][4] The 3-methoxybenzyl moiety, in particular, is a prevalent feature in many pharmaceuticals, valued for its ability to influence receptor binding and improve metabolic profiles.[5]

This guide provides an in-depth exploration of the utility of this compound, presenting detailed protocols, mechanistic insights, and the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Core Application: The Synthesis of O-(3-Methoxybenzyl) Oxime Ethers

The primary application of this compound is its reaction with aldehydes and ketones to form the corresponding O-(3-methoxybenzyl) oxime ethers. This transformation is a classic condensation reaction, valued for its high efficiency and broad functional group tolerance.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. Initially, the nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the stable C=N-O double bond characteristic of an oxime ether. The presence of a mild base is crucial to neutralize the hydrochloride salt, liberating the free hydroxylamine for the nucleophilic attack.

Caption: Figure 1: General Mechanism of Oxime Ether Formation.

Experimental Protocols

The following protocols are designed to be self-validating and adaptable for a range of carbonyl substrates.

Protocol 1: Standard Synthesis of O-(3-Methoxybenzyl) Oxime Ethers

This protocol outlines a general and reliable method for the synthesis of oxime ethers from a variety of aldehydes and ketones.

Principle: The carbonyl compound is reacted with a slight excess of this compound in the presence of a base to facilitate the condensation and neutralize the HCl salt. The reaction is typically carried out in a protic solvent like ethanol to aid in the dissolution of the reagents and facilitate the proton transfer steps.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Ethanol (or other suitable solvent like Methanol or Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup: Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde or ketone (e.g., 10 mmol).

  • Dissolution: Dissolve the starting material in anhydrous ethanol (e.g., 50 mL).

  • Reagent Addition: Add this compound (e.g., 11-12 mmol) and pyridine (e.g., 15-20 mmol) to the solution at room temperature.[6]

    • Expert Insight: Pyridine acts as both a base to free the hydroxylamine and a catalyst for the condensation. An excess ensures the complete neutralization of the hydrochloride salt.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Workup - Quenching and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.[6] Dilute the residue with ethyl acetate (e.g., 100 mL) and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to remove any acidic impurities, and brine (1 x 50 mL).[7]

    • Expert Insight: The acidic wash protonates the basic pyridine, rendering it water-soluble for easy removal. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure oxime ether.

G A Aldehyde / Ketone C O-(3-Methoxybenzyl) Oxime Ether A->C Protocol 1 B 1-[(Aminooxy)methyl]-3- methoxybenzene HCl B->C D Final Bioactive Molecule C->D Direct Application E Primary Amine C->E Reduction (e.g., BH₃∙THF)

References

Troubleshooting & Optimization

Common side reactions and byproducts with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS 3839-39-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide practical, field-tested insights into its application, focusing on the causality behind common experimental outcomes and offering robust troubleshooting strategies.

This guide moves beyond simple protocols to offer a deeper understanding of the reagent's reactivity, potential side reactions, and the formation of common byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This reagent is primarily used as a synthetic building block for the formation of O-benzyl oxime ethers. The aminooxy (-ONH₂) moiety is a potent nucleophile that readily condenses with aldehydes and ketones to form a stable C=N-O linkage. This reaction is fundamental in various fields, including drug discovery, where the resulting oxime ether motif can serve as a stable bioisostere for other functional groups or as a key structural element in pharmacologically active molecules.

Q2: Why is the reagent supplied as a hydrochloride salt and how should I handle it?

The reagent is provided as a hydrochloride salt to enhance its stability and shelf-life.[1][2] The free base, like many hydroxylamine derivatives, is less stable and can be more susceptible to degradation over time. The salt form is a crystalline, free-flowing solid that is easier to handle and weigh accurately.[1]

Handling: To use the reagent in a reaction, the active nucleophilic free base, O-(3-Methoxybenzyl)hydroxylamine, must be generated. This is typically achieved in situ by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the substrate and solvent (see Troubleshooting Section).

Q3: What are the typical reaction conditions for forming an oxime ether with this reagent?

A typical condensation reaction involves stirring the aldehyde or ketone substrate with a slight excess (1.0 to 1.2 equivalents) of this compound in a polar aprotic solvent like DMSO, DMF, or THF.[3][4] A base, such as potassium carbonate, triethylamine, or potassium hydroxide, is added to neutralize the hydrochloride and facilitate the reaction.[3][4] Reactions are often run at room temperature but may require gentle heating (40-60 °C) for less reactive carbonyls.[3]

Section 2: Troubleshooting Guide: Common Side Reactions & Byproducts

This section addresses the most common issues encountered during the use of this compound. Understanding the underlying chemistry of these side reactions is key to their mitigation.

Problem 1: Low Yield of Desired Oxime Ether & Significant Starting Material Remains

Root Cause Analysis:

This is the most frequent issue and typically points to one of three causes: incomplete liberation of the active nucleophile, insufficient reactivity, or premature degradation.

  • Cause A: Ineffective Neutralization: The hydrochloride salt is not reactive. An inadequate amount or an inappropriate choice of base will result in a low concentration of the free aminooxy nucleophile, leading to a stalled or sluggish reaction.

  • Cause B: Steric Hindrance/Electronic Effects: Highly hindered ketones (e.g., di-tert-butyl ketone) or electronically deactivated carbonyls (e.g., those with strong electron-withdrawing groups) will react slowly.

  • Cause C: Reagent Degradation: The free base form of the reagent can be unstable, especially at elevated temperatures or in the presence of certain contaminants.

Solutions & Mitigation Strategies:

  • Base Selection is Critical: For standard reactions, use 1.5-2.0 equivalents of a mild base like potassium carbonate (K₂CO₃). For challenging substrates, a stronger base system, such as pulverized potassium hydroxide (KOH) in DMSO, can be highly effective.[3][5]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting carbonyl. If the reaction stalls, a second addition of the base may be required.

  • Temperature Control: For most substrates, start the reaction at room temperature. Only apply heat if the reaction is confirmed to be sluggish by analytical monitoring. Avoid temperatures above 80 °C to minimize degradation.

Problem 2: Formation of 3-Methoxybenzaldehyde and/or 3-Methoxybenzyl Alcohol

Root Cause Analysis:

The detection of these impurities points directly to the degradation of the reagent, either before or during the reaction. The N-O bond in alkoxyamines is known to be relatively weak and can cleave under certain conditions.[6][7]

  • Cause A: Homolytic Cleavage: The O-N bond can undergo homolysis, particularly under thermal stress or in the presence of radical initiators, to generate a 3-methoxybenzyloxyl radical.[6][8] This radical can subsequently abstract a hydrogen atom to form 3-methoxybenzyl alcohol or undergo further oxidation to form 3-methoxybenzaldehyde.

  • Cause B: Hydrolytic Instability: In aqueous acidic conditions during workup, the reagent itself can hydrolyze, ultimately leading to the formation of these byproducts.

Solutions & Mitigation Strategies:

  • Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation pathways, especially if heating is required.

  • Use High-Purity Solvents: Ensure solvents are free of peroxides, which can initiate radical chain reactions.

  • Controlled Workup: During the aqueous workup, avoid strongly acidic conditions. Quench the reaction by pouring it into cold water or a saturated solution of sodium bicarbonate and proceed immediately with extraction.

Problem 3: Product Mixture Contains E/Z Isomers

Root Cause Analysis:

This is not a side reaction but an inherent stereochemical outcome of the reaction. When this compound reacts with an unsymmetrical aldehyde or ketone, the resulting oxime ether can exist as two geometric isomers (E and Z) around the C=N double bond.[5] The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the carbonyl compound.

Solutions & Mitigation Strategies:

  • Characterization: The presence of isomers is typically observed as two distinct spots on TLC or two peaks in the HPLC chromatogram. Their structures can be confirmed by 2D NMR techniques (e.g., NOESY).

  • Purification: The E/Z isomers often have slightly different polarities and can usually be separated by column chromatography on silica gel. It may require testing various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve baseline separation.

  • Acceptance: In many applications, particularly in early-stage drug discovery, the mixture of isomers is advanced to the next step or tested as a mixture. The decision to separate is based on the specific project requirements.

Problem 4: Detection of 3-Methoxybenzylamine

Root Cause Analysis:

The presence of 3-methoxybenzylamine indicates that the N-O bond has been reductively cleaved. This is a common side reaction when reducing oximes and can occur with alkoxyamines as well.[9]

  • Cause: This byproduct is typically formed if the reaction or workup is performed in the presence of an unintentional reducing agent. This can include certain additives, impurities in the solvent, or incompatible downstream reaction conditions. For example, using a metal catalyst for a subsequent step without first purifying the oxime ether can lead to reductive cleavage.

Solutions & Mitigation Strategies:

  • Screen Reagents: Ensure all reagents and solvents are pure and free from reducing contaminants.

  • Purify the Intermediate: Always purify the oxime ether product before subjecting it to any reductive steps (e.g., hydrogenation, hydride reduction).

  • Reaction Sequence: Plan the synthetic route to avoid exposing the sensitive N-O-C linkage to harsh reductive conditions.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Oxime Ether Synthesis
  • To a solution of the aldehyde or ketone (1.0 eq) in DMSO (0.5 M), add this compound (1.1 eq).

  • Add pulverized potassium hydroxide (2.0 eq) in one portion.[3]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 30 minutes to 3 hours.[3]

  • Upon completion, pour the reaction mixture into 10 volumes of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Byproduct Summary and Analytical Detection
Byproduct NameMolecular WeightCommon CauseRecommended Analytical Method
3-Methoxybenzaldehyde136.15 g/mol Reagent decompositionLC-MS, GC-MS
3-Methoxybenzyl alcohol138.16 g/mol Reagent decomposition/reductionLC-MS, GC-MS
3-Methoxybenzylamine137.18 g/mol N-O bond reductive cleavageLC-MS
Starting CarbonylVariableIncomplete reactionLC-MS, TLC

Section 4: Visual Guides & Workflows

Diagram 1: General Reaction Scheme

G carbonyl Aldehyde or Ketone (R1-CO-R2) product Target Oxime Ether (R1-C(R2)=N-O-CH₂-Ph-OMe) carbonyl->product Condensation reagent 1-[(Aminooxy)methyl]-3-methoxybenzene (Free Base) reagent->product water H₂O

Caption: General condensation reaction to form the target oxime ether.

Diagram 2: Troubleshooting Flowchart for Low Yield

G cluster_yes cluster_no start Low Yield of Oxime Ether check_sm Is starting carbonyl consumed (by TLC/LCMS)? start->check_sm check_byproducts Are decomposition byproducts (aldehyde, alcohol) present? check_sm->check_byproducts Yes incomplete_rxn Root Cause: Incomplete Reaction check_sm->incomplete_rxn No degradation Root Cause: Reagent Degradation check_byproducts->degradation solution_degradation Solution: - Use inert atmosphere - Lower reaction temp - Check solvent purity degradation->solution_degradation solution_incomplete Solution: - Increase base eq. (to 2.0) - Switch to stronger base (KOH) - Increase reaction time incomplete_rxn->solution_incomplete

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Diagram 3: Potential Reagent Degradation Pathways

G cluster_pathways Degradation Pathways reagent O-(3-Methoxybenzyl)hydroxylamine (Free Base) radical 3-Methoxybenzyloxyl Radical + •NH₂ reagent->radical Homolytic Cleavage (Heat, Light, O₂) alcohol 3-Methoxybenzyl Alcohol radical->alcohol + [H•] aldehyde 3-Methoxybenzaldehyde alcohol->aldehyde Oxidation

Caption: Simplified pathways for the degradation of the active reagent.

Section 5: References

  • Denis, P., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications. --INVALID-LINK--

  • Gnanou, Y., & Tordo, P. (2003). Synthesis and reactivity of functionalized alkoxyamine initiators for nitroxide‐mediated radical polymerization of styrene. ResearchGate. --INVALID-LINK--

  • Marque, S., et al. (2001). Factors Influencing the C−O Bond Homolysis of Alkoxyamines: Effects of H−Bonding and Polar Substituents. The Journal of Organic Chemistry. --INVALID-LINK--

  • Studer, A., & Amrein, S. (2002). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. --INVALID-LINK--

  • Schoening, K-U., et al. (2009). Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-[(Aminooxy)methyl]-3-methoxybenzenehydrochloride. SCBT. --INVALID-LINK--

  • Mąkosza, M., & Bialecki, J. (2010). Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. National Institutes of Health. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-(3-aminopropoxy)-3-methoxybenzene hydrochloride. PubChem. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-[(AMMONIOOXY)METHYL]-3-METHOXYBENZENE CHLORIDE. ChemicalBook. --INVALID-LINK--

  • Various Authors. (n.d.). Different approaches for oxime (ether) synthesis. ResearchGate. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-((Ammoniooxy)Methyl)-3-Methoxybenzene Chloride. PubChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Anisole. Wikipedia. --INVALID-LINK--

  • Various Authors. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. ResearchGate. --INVALID-LINK--

  • Oumar, A. A., et al. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Bawa, R. A., & Alear, M. I. (2019). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. --INVALID-LINK--

References

Optimizing pH and temperature conditions for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve optimal results in your experiments, primarily focusing on the formation of stable oxime bonds. Our goal is to empower you with the scientific rationale behind experimental parameters, enabling you to confidently navigate the nuances of your reactions.

Understanding the Criticality of pH and Temperature

The success of reactions involving this compound, a key reagent in oxime ligation, is fundamentally governed by the reaction's pH and temperature. These parameters directly influence reaction kinetics, yield, and the stability of the resulting oxime bond. An understanding of the underlying chemical principles is paramount for effective experimental design and troubleshooting.

The formation of an oxime bond is a two-step process: the initial nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate. The pH of the reaction medium plays a dual role in this mechanism. At a low pH (below 4.5), the aminooxy group becomes protonated, reducing its nucleophilicity and consequently slowing down the initial attack on the carbonyl.[1] Conversely, at a higher pH (above 7), the dehydration of the hemiaminal intermediate becomes the rate-limiting step due to insufficient acid catalysis.[1] This results in a characteristic bell-shaped curve for the reaction rate with respect to pH, with the optimal range typically falling between 4.5 and 7.[1]

Temperature influences the reaction rate by providing the necessary activation energy. While higher temperatures can accelerate the reaction, they can also lead to the degradation of sensitive biomolecules or the formation of unwanted side products. Therefore, a careful balance must be struck to maximize the reaction rate while preserving the integrity of the reactants.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with this compound.

Q1: What is the optimal pH for an oxime ligation reaction?

A1: The optimal pH for oxime ligation generally lies between 4.5 and 7.[1] For many applications, especially those involving sensitive biological molecules, a pH range of 6.5-7.5 is often employed as a compromise between reaction rate and biomolecule stability.[1]

Q2: My reaction is very slow at neutral pH. Why is this and how can I speed it up?

A2: Oxime ligations are inherently slower at a neutral pH (around 7.0) because the acid-catalyzed dehydration of the hemiaminal intermediate is less efficient.[1][2] To accelerate the reaction, consider the following strategies:

  • pH Optimization: If your molecules are stable at a lower pH, performing the reaction closer to pH 4.5-5.5 can significantly increase the rate.[1]

  • Use of Catalysts: Aniline and its derivatives are effective nucleophilic catalysts that can dramatically accelerate oxime ligation, particularly at neutral pH.[2][3] Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective.[1]

  • Increase Reactant Concentration: Increasing the concentration of either the aminooxy compound or the carbonyl-containing molecule will increase the reaction rate.[1]

  • Temperature Adjustment: A modest increase in temperature can enhance the reaction rate, provided your reactants are stable at elevated temperatures.[1]

Q3: What are the common causes of low yield in my oxime ligation reaction?

A3: Low yields are a frequent challenge and can stem from several factors:

  • Suboptimal pH: As discussed, the reaction rate is highly pH-dependent. Operating outside the optimal pH range is a primary cause of low yield.[4]

  • Reactant Instability: The aminooxy group is highly reactive and can degrade over time. Ensure the purity and stability of your this compound and your carbonyl-containing molecule.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance. Reactions with sterically hindered ketones will be slower and may result in lower yields.[5]

  • Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions, consuming your starting materials.

Q4: How stable is the resulting oxime bond?

A4: Oxime bonds are generally much more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.[3] However, they can undergo hydrolysis in aqueous media, and their stability is influenced by the pH of the solution.[2] Under mildly acidic conditions (e.g., pH 3), the bond may start to degrade over extended periods.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pHPerform a pH screen using a series of buffers (e.g., pH 4.5, 5.5, 6.5, 7.5) to identify the optimal condition for your specific reactants.[1]
Inactive ReagentsVerify the integrity of your this compound and carbonyl compound. If possible, test them in a known successful reaction.
Low Reactant ConcentrationIncrease the concentration of one or both reactants. A 10 to 50-fold molar excess of the aminooxy reagent is common in bioconjugation.[1]
Insufficient Reaction TimeMonitor the reaction progress over a longer period (e.g., up to 24 hours).[1]
Formation of Multiple Products/Side Reactions Impure Starting MaterialsPurify your starting materials before the reaction. Use high-grade solvents.
Reaction Temperature Too HighLower the reaction temperature. While this may slow down the reaction, it can improve specificity.
Undesired ReactivityEnsure your reaction buffer is free of amines or other nucleophiles that could compete with the aminooxy group.
Reaction Stalls Before Completion Reversible ReactionWhile oxime formation is generally favorable, the reverse reaction (hydrolysis) can occur.[2] If possible, removing water from the reaction mixture can drive the equilibrium towards the product.
Product PrecipitationIf the product is insoluble in the reaction mixture, it may precipitate out, preventing further reaction. Try a different solvent system or add a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: pH Optimization for Oxime Ligation

This protocol outlines a general procedure for determining the optimal pH for your reaction.

  • Prepare a series of buffers: Prepare buffers with varying pH values (e.g., 0.1 M sodium acetate for pH 4.5 and 5.5; 0.1 M phosphate buffer for pH 6.5 and 7.5).

  • Set up parallel reactions: In separate microcentrifuge tubes, set up small-scale analytical reactions. For each reaction, combine your carbonyl-containing molecule and this compound in one of the prepared buffers. Keep the concentrations of the reactants constant across all reactions.

  • Incubate: Incubate all reactions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 4 hours).

  • Monitor progress: Analyze the reaction progress by a suitable analytical method, such as HPLC or LC-MS, to determine the extent of product formation in each buffer.

  • Identify optimal pH: The pH that yields the highest conversion to the desired product is the optimum for your reaction.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is for accelerating reactions at or near neutral pH.

  • Prepare reactant solutions: Prepare stock solutions of your carbonyl-containing molecule and this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare catalyst solution: Prepare a stock solution of aniline (e.g., 1 M in DMSO).

  • Initiate the reaction: Combine your reactants in the reaction buffer.

  • Add catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[2]

  • Incubate and monitor: Incubate the reaction at a suitable temperature and monitor its progress over time using an appropriate analytical technique.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

pH_Effect cluster_low_pH Low pH (< 4.5) cluster_optimal_pH Optimal pH (4.5 - 7) cluster_high_pH High pH (> 7) Protonated Aminooxy R-ONH3+ Reduced Nucleophilicity Reduced Nucleophilicity Protonated Aminooxy->Reduced Nucleophilicity Slow Reaction Slow Initial Attack Reduced Nucleophilicity->Slow Reaction Free Aminooxy R-ONH2 Fast Reaction Optimal Rate Free Aminooxy->Fast Reaction Sufficient H+ Sufficient H+ for Dehydration Sufficient H+->Fast Reaction Insufficient H+ Insufficient H+ Slow Dehydration Slow Dehydration of Hemiaminal Insufficient H+->Slow Dehydration Rate Limiting Step Slow Overall Reaction Slow Dehydration->Rate Limiting Step

Caption: The effect of pH on the rate of oxime ligation.

Troubleshooting_Workflow start Low Reaction Yield check_pH Is the pH optimal (4.5 - 7)? start->check_pH optimize_pH Perform pH screen check_pH->optimize_pH No check_catalyst Is a catalyst needed (for neutral pH)? check_pH->check_catalyst Yes optimize_pH->check_catalyst add_catalyst Add aniline or derivative check_catalyst->add_catalyst Yes check_conc Are reactant concentrations sufficient? check_catalyst->check_conc No add_catalyst->check_conc increase_conc Increase reactant concentration check_conc->increase_conc No check_temp_time Are temperature and time adequate? check_conc->check_temp_time Yes increase_conc->check_temp_time adjust_temp_time Increase temperature (cautiously) or reaction time check_temp_time->adjust_temp_time No success Improved Yield check_temp_time->success Yes adjust_temp_time->success

Caption: A workflow for troubleshooting low-yield oxime ligation reactions.

References

Troubleshooting low reactivity of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS 3839-39-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile aminooxy reagent in your experiments. As your partner in research, we aim to help you overcome challenges and achieve optimal results in your conjugation and labeling studies.

Troubleshooting Guide: Low Reactivity and Other Common Issues

This section addresses specific problems you might encounter during your experiments. We delve into the root causes and provide actionable solutions to get your reactions back on track.

Question: Why am I observing low to no product formation in my oxime ligation reaction?

Answer:

Low or no yield in an oxime ligation is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond is highly efficient but sensitive to reaction conditions.[1][2]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Low_Yield cluster_Initial_Checks Initial Checks cluster_Optimization_Steps Optimization Steps cluster_Outcome Outcome Start Low or No Product Check_Purity Verify Reagent Purity & Integrity Start->Check_Purity Check_pH Confirm Reaction pH Start->Check_pH Optimize_Catalyst Introduce or Optimize Catalyst Check_Purity->Optimize_Catalyst Check_pH->Optimize_Catalyst Increase_Conc Increase Reactant Concentration Optimize_Catalyst->Increase_Conc Extend_Time Extend Reaction Time / Adjust Temperature Increase_Conc->Extend_Time Check_Substrate Evaluate Carbonyl Substrate (Aldehyde vs. Ketone) Extend_Time->Check_Substrate Success Successful Ligation Check_Substrate->Success

Caption: Troubleshooting workflow for low oxime ligation yield.

Detailed Breakdown of Potential Causes and Solutions:

  • Suboptimal pH: The pH of the reaction medium is critical. For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally optimal.[3][4] At a neutral pH, the reaction can be significantly slower.[3] Conversely, at a very low pH, the aminooxy group can become protonated and thus non-nucleophilic.[4][5]

    • Solution: Verify the pH of your reaction mixture. For uncatalyzed reactions, aim for a pH of around 4.5.[3][4] If your biomolecules are sensitive to acidic conditions, you must use a catalyst to achieve efficient ligation at a neutral pH (around 7.0).[4][6]

  • Absence or Inefficiency of a Catalyst: At neutral pH, the formation of the oxime bond is often very slow.[6] A nucleophilic catalyst is crucial to accelerate the reaction under these conditions.[3]

    • Solution: If you are working at or near neutral pH, the addition of a catalyst is highly recommended.[5] Aniline is a commonly used catalyst.[6] However, aniline derivatives such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be significantly more effective.[6][7][8]

  • Reagent Degradation or Impurity: The aminooxy group is highly reactive and can degrade over time if not stored properly.[3] It is also sensitive to trace impurities like acetone in solvents.[1][3] Your aldehyde or ketone-containing molecule could also have degraded (e.g., oxidation of the aldehyde to a carboxylic acid).[4]

    • Solution: Use fresh, high-purity reagents.[4] Ensure that this compound has been stored correctly at -20°C, protected from light and moisture.[9][10] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[11] It is also recommended to use high-grade, acetone-free solvents.[3][12]

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[3][13] If your reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion.

    • Solution: If possible, increase the concentration of one or both reactants.[5][13]

  • Steric Hindrance: Ketones are generally less reactive than aldehydes in oxime ligation, primarily due to greater steric hindrance.[3][13][14] Bulky groups near the carbonyl or aminooxy functionality can also impede the reaction.[4][5]

    • Solution: If you are using a ketone, expect longer reaction times. The use of a more efficient catalyst, like mPDA, is particularly beneficial for ligations involving ketones.[3] Increasing the reaction time and moderately raising the temperature (if your molecules are stable) can also help overcome steric hindrance.[4]

Question: My reaction starts well but then stalls, resulting in an incomplete reaction. What could be the cause?

Answer:

An incomplete reaction, where the product is formed initially but the reaction does not proceed to completion, can be due to several factors:

  • Reversible Reaction and Unfavorable Equilibrium: While the oxime bond is generally stable, the ligation is a reversible reaction.[14] If the equilibrium is not strongly shifted towards the product, the reaction may stall.

    • Solution: Increasing the concentration of one of the reactants (usually the smaller, less precious molecule) can help drive the equilibrium towards the product.

  • Catalyst Instability or Inhibition: The catalyst itself might degrade over the course of the reaction, or it could be inhibited by components in your reaction mixture.

    • Solution: Ensure your reaction mixture is free from potential inhibitors. A fresh addition of the catalyst midway through the reaction might help push it to completion.

  • pH Shift During Reaction: The pH of your reaction mixture could change over time, moving it out of the optimal range for the ligation.

    • Solution: Use a robust buffering system to maintain a stable pH throughout the reaction. Periodically check and adjust the pH if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of this compound.

Question: What is the optimal pH for oxime ligation with this reagent?

Answer:

The optimal pH depends on whether a catalyst is used:

ConditionOptimal pH RangeRationale
Uncatalyzed 4.0 - 5.0This pH balances the need to protonate the carbonyl group (increasing its electrophilicity) while keeping the aminooxy group sufficiently nucleophilic.[4]
Catalyzed (e.g., with aniline) 6.5 - 7.5Catalysts like aniline are effective at neutral pH, making the reaction compatible with sensitive biomolecules under physiological conditions.[6][15]
Question: How should I properly store and handle this compound?

Answer:

Proper storage is crucial for maintaining the reactivity of this compound.

  • Long-term storage: Store at -20°C, protected from light.[9] It is also advisable to store it under a dry, inert atmosphere (e.g., argon or nitrogen) and with a desiccant to minimize exposure to moisture.[9][10]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.[11]

  • Solutions: Stock solutions can be prepared in anhydrous DMF or DMSO.[9] These solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C with a desiccant, protected from light.[9][11] Under these conditions, solutions can be stable for up to a month.[15]

Question: What is the mechanism of aniline catalysis in oxime ligation?

Answer:

Aniline acts as a nucleophilic catalyst, accelerating the reaction, especially at neutral pH.[6] It does so by forming a more reactive intermediate.

Aniline_Catalysis_Mechanism cluster_mechanism Aniline-Catalyzed Oxime Ligation R-CHO Aldehyde Schiff_Base Protonated Schiff Base (More Reactive Intermediate) R-CHO->Schiff_Base + Aniline, -H₂O Aniline Aniline (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + R'-ONH₂ Aminooxy R'-ONH₂ Oxime Oxime Product Tetrahedral_Intermediate->Oxime - Aniline Regenerated_Aniline Aniline (Regenerated)

Caption: Mechanism of aniline-catalyzed oxime formation.

The aniline first reacts with the aldehyde or ketone to form a protonated Schiff base.[6][12] This intermediate is more electrophilic and thus more susceptible to attack by the aminooxy compound.[6] This leads to the formation of the oxime product and the regeneration of the aniline catalyst.[6]

Question: Can I use this reagent to label ketones?

Answer:

Yes, this compound reacts with both aldehydes and ketones. However, the reaction with ketones is generally slower than with aldehydes due to steric hindrance and the lower electrophilicity of the ketone carbonyl group.[3][13] To improve reaction efficiency with ketones, you may need to:

  • Use a higher concentration of the aminooxy reagent.

  • Employ a more potent catalyst, such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA).[3][6]

  • Increase the reaction time or temperature, provided your target molecule is stable under these conditions.[4]

Experimental Protocols

Protocol 1: Small-Scale Test Reaction to Confirm Reagent Activity

This protocol helps you quickly assess the activity of your this compound and your carbonyl-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of a simple aldehyde (e.g., benzaldehyde) in anhydrous DMSO.

    • Prepare a 1 M stock solution of aniline catalyst in anhydrous DMSO.[3]

    • Prepare a 100 mM sodium phosphate buffer at pH 7.0 and a 100 mM sodium acetate buffer at pH 4.5.

  • Reaction Setup (in duplicate for each pH):

    • In a microcentrifuge tube, add 50 µL of the appropriate buffer (pH 7.0 or pH 4.5).

    • Add 5 µL of the 10 mM aldehyde stock solution.

    • Add 10 µL of the 10 mM aminooxy reagent stock solution.

    • For the pH 7.0 reaction, add 5 µL of the 1 M aniline stock solution. For the pH 4.5 reaction, add 5 µL of DMSO (as a control).

    • Adjust the final volume to 100 µL with the respective buffer.

  • Incubation and Analysis:

    • Incubate the reactions at room temperature for 2-4 hours.

    • Analyze the reaction mixture by LC-MS or HPLC to monitor the formation of the oxime product and the consumption of starting materials.

Protocol 2: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This is a general guideline for conjugating your biomolecule of interest. Optimization may be required.

  • Preparation of Solutions:

    • Prepare a solution of your aldehyde or ketone-containing biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[6]

    • Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

    • Prepare a fresh stock solution of aniline catalyst (e.g., a saturated aqueous solution or 1 M in DMSO).[6]

  • Reaction Setup:

    • In a reaction vessel, combine your biomolecule solution and the aminooxy reagent solution to the desired final concentrations. A 5 to 50-fold molar excess of the aminooxy reagent is common.[9]

    • Add the aniline catalyst to a final concentration of 10-100 mM.[14]

    • Incubate the reaction at room temperature or 4°C with gentle agitation, protected from light.[9]

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE if labeling a protein).

    • Once the reaction is complete, purify the conjugate using a suitable method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC to remove excess reagents and the catalyst.[9][14]

References

Stability and degradation issues of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS 3839-39-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. While specific public data on this exact molecule is limited, this guide synthesizes information based on the known chemistry of alkoxyamine hydrochlorides to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: As a hydrochloride salt, the compound is expected to be a crystalline solid.[1][2] For optimal long-term stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Many suppliers recommend storage at room temperature, sealed from moisture.[1][2] For extended storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent slow degradation from atmospheric moisture and oxygen.[3]

Q2: I've dissolved the compound in an aqueous buffer for my experiment. How stable is it in solution?

A2: The stability of this compound in solution is a critical parameter that depends on pH, temperature, and the presence of other reagents. The aminooxy group's reactivity is pH-dependent.[4][5] In aqueous solutions, the primary concern is hydrolysis of the N-O bond, which can be accelerated under harsh acidic or basic conditions.[4] It is advisable to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the optimal pH range for reactions involving the aminooxy group of this compound, such as oxime ligation?

A3: For oxime ligation reactions with aldehydes or ketones, the optimal pH is typically in the mildly acidic range of 4.5 to 7.[4] The reaction rate follows a bell-shaped curve with respect to pH. Below pH 4.5, the aminooxy group becomes excessively protonated, reducing its nucleophilicity and slowing the reaction.[4][5] Above neutral pH, the reaction may also slow down. It is highly recommended to perform small-scale pH optimization experiments (e.g., testing pH 4.5, 5.5, and 6.5) to determine the ideal condition for your specific substrates.[4]

Q4: Can I use a buffer containing primary amines, like Tris, for my reaction?

A4: It is strongly advised to avoid buffers containing primary amines, such as Tris. Primary amines can compete with the aminooxy group to react with aldehydes, forming less stable imines (Schiff bases) and leading to unwanted side products and lower yields of your desired oxime product.[4] Recommended buffers include phosphate-buffered saline (PBS), sodium acetate, or MES.

II. Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem 1: Low or No Product Yield in Oxime Ligation Reaction
Potential Cause Recommended Solution & Explanation
Degraded Reagent The aminooxy compound may have degraded due to improper storage. Solution: Use a fresh vial of the reagent or verify the purity of your current stock using an analytical technique like HPLC or NMR. Always store the solid compound in a desiccator, away from light.[4]
Suboptimal pH The reaction pH is outside the optimal 4.5-7 range. Solution: Prepare a series of small-scale reactions with buffers at different pH values (e.g., 4.5, 5.5, 6.5) to identify the optimal condition for your specific aldehyde/ketone substrate.[4]
Insufficient Reaction Time The reaction kinetics may be slow. Solution: Monitor the reaction progress over a longer period (e.g., up to 24 hours) using HPLC or LC-MS to determine if the reaction is proceeding, albeit slowly.[4]
Steric Hindrance Bulky chemical groups near the reacting aldehyde or aminooxy group can physically block the reaction from occurring efficiently.[4] Solution: If possible, consider redesigning the substrate to increase the distance between the reactive moiety and the bulky group. Increasing reaction temperature may help, but this must be balanced against potential degradation.
Problem 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Q: My reaction mixture shows multiple unexpected peaks in the chromatogram. What could they be?

A: Unexpected peaks often indicate degradation of the starting material or the formation of side products. Based on the structure of an alkoxyamine, several degradation pathways are plausible, especially under stress conditions like elevated temperature or non-optimal pH.

  • Hydrolysis Products: The most common degradation pathway in aqueous solutions is the cleavage of the C-O or N-O bonds. This could lead to the formation of 3-methoxybenzyl alcohol and hydroxylamine, or 3-methoxybenzaldehyde and ammonia, respectively.

  • Oxidation Products: The aminooxy group can be susceptible to oxidation, especially in the presence of trace metals or oxidizing agents. This can lead to various oxidized species.[6]

  • Side-Reaction Products: If your reaction buffer contains competing nucleophiles (like Tris buffer), you may be observing adducts formed from these competing reactions.[4]

III. Understanding Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[7][8] These studies involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[9][10]

Potential Degradation Mechanisms

The diagram below illustrates the most probable degradation pathways for this compound based on general chemical principles of alkoxyamines.

G cluster_main Starting Material A 1-[(Aminooxy)methyl]-3-methoxybenzene HCl B 3-Methoxybenzyl Alcohol + Hydroxylamine A->B Hydrolytic Cleavage (Acid/Base mediated) C 3-Methoxybenzaldehyde + Ammonia A->C Hydrolytic Cleavage (Alternative Pathway) D Oxidized Species A->D Oxidative Degradation (e.g., H2O2, air)

Caption: Plausible degradation pathways for the title compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting forced degradation studies, which is crucial for identifying stability issues.[7][11]

G cluster_stress Apply Stress Conditions (in separate aliquots) start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Incubate for defined time points base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Incubate for defined time points oxid Oxidation (e.g., 3% H2O2, RT) start->oxid Incubate for defined time points therm Thermal Stress (Solution at 80°C) start->therm Incubate for defined time points photo Photolytic Stress (UV/Vis light exposure) start->photo Incubate for defined time points analyze Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analyze Neutralize/Quench if necessary base->analyze Neutralize/Quench if necessary oxid->analyze Neutralize/Quench if necessary therm->analyze Neutralize/Quench if necessary photo->analyze Neutralize/Quench if necessary end Identify Degradants & Determine Degradation Pathways analyze->end

Caption: Workflow for a forced degradation study.

Protocol 2: Analytical Method for Stability Assessment

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of stability.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This must be optimized to achieve separation of the parent compound from any observed degradants.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~274 nm for the methoxybenzene chromophore). MS detection to identify the mass-to-charge ratio (m/z) of the parent peak and any degradation products.

  • Analysis: Monitor the decrease in the parent peak area and the increase in degradation product peak areas over time under various stress conditions.[12]

V. References

  • The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte. (n.d.). ANU Open Research. Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing Aminooxy-Aldehyde Reactions. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of Nitroxides and Alkoxyamines. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Ethoxyamine hydrochloride Safety Data Sheet. (2023). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Studer, A., et al. (2009). N-Alkoxyamines: Synthesis, Properties, and Applications. CHIMIA, 63(4), 181-190. Retrieved from --INVALID-LINK--

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Pharmaceutical Technology. Retrieved from --INVALID-LINK--

  • Homolysis of N-alkoxyamines: a computational study. (2002). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Hydroxylamine hydrochloride Safety Data Sheet. (2025). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. (2008). PubMed Central. Retrieved from --INVALID-LINK--

  • The Dissociation Enthalpies of Terminal (N–O) Bonds in Organic Compounds. (2005). SciSpace. Retrieved from --INVALID-LINK--

  • Forced degradation studies. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from --INVALID-LINK--

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from --INVALID-LINK--

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from --INVALID-LINK--

  • 1-[(Aminooxy)methyl]-3-methoxybenzenehydrochloride. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides. (n.d.). KU ScholarWorks. Retrieved from --INVALID-LINK--

  • Aminooxy reagents for synthesis and analysis: expanding the role of oximation. (n.d.). ThinkIR. Retrieved from --INVALID-LINK--

  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.). IJRPR. Retrieved from --INVALID-LINK--

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. Retrieved from --INVALID-LINK--

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO. Retrieved from --INVALID-LINK--

  • Thermal Stability Science Behind Heat Resistance. (2023). Bannari Amman Institute of Technology. Retrieved from --INVALID-LINK--

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). PubMed Central. Retrieved from --INVALID-LINK--

  • Braslau Group: α-H Nitroxides in NMP. (n.d.). UC Santa Cruz. Retrieved from --INVALID-LINK--

  • Thermal Stability of Organic Compounds. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Thermal Stability of Organic Compounds by the Isoteniscope Method. (1965). DTIC. Retrieved from --INVALID-LINK--

  • 1-[(AMMONIOOXY)METHYL]-3-METHOXYBENZENE CHLORIDE. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 1-[(AMMONIOOXY)METHYL]-3-METHOXYBENZENE CHLORIDE. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • What Does Thermal Stability Mean? (2025). YouTube. Retrieved from --INVALID-LINK--

  • Oxythiamine chloride hydrochloride Safety Data Sheet. (n.d.). MedChemExpress. Retrieved from --INVALID-LINK--

  • Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. Retrieved from --INVALID-LINK--

  • Evaluation of a degradation method for nitrosamine wastes. (1978). PubMed. Retrieved from --INVALID-LINK--

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from --INVALID-LINK--

  • O-(4-Methoxybenzyl)hydroxylamine hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 1-[(aminooxy)methyl]-4-methoxybenzene hydrochloride. (n.d.). Angene. Retrieved from --INVALID-LINK--

  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. (2004). PubMed. Retrieved from --INVALID-LINK--

  • Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). PubMed. Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Solubility Challenges with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges during compound preparation. A common yet critical hurdle is achieving and maintaining the solubility of research compounds, as this directly impacts experimental reproducibility and data quality. This guide provides an in-depth, practical framework for troubleshooting solubility issues specifically related to 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS No. 3839-39-2). We will move beyond simple instructions to explore the chemical principles governing its behavior in solution, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common questions regarding the compound's properties, which are essential for understanding its solubility.

Q1: What is the chemical nature of this compound, and why is this important for solubility?

Answer: this compound is the hydrochloride salt of its corresponding free base, O-(3-methoxybenzyl)hydroxylamine.[1] The key to understanding its solubility lies in this salt form. The core molecule contains a basic aminooxy group (-ONH₂) that reacts with hydrochloric acid (HCl) to form a protonated, positively charged ammonium salt (-ONH₃⁺ Cl⁻).[2][3][4]

This conversion from a neutral, more organic-like molecule to an ionic salt is a deliberate strategy used extensively in pharmaceuticals to enhance aqueous solubility.[2] Ionic compounds generally exhibit greater solubility in polar solvents like water because the polar water molecules can effectively solvate the charged ions.[4] Therefore, you should presume this compound is intended for use in aqueous or polar solvent systems.

Q2: What is the expected solubility profile of this compound in different solvent classes?

Answer: Based on its hydrochloride salt structure, you can expect the following general solubility profile:

  • High Solubility: Polar protic solvents, particularly water and aqueous buffers with a slightly acidic to neutral pH.

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[5]

  • Moderate Solubility: Lower alcohols like ethanol and methanol can be effective, but may have a lower capacity than water or DMSO.

  • Very Low to Insoluble: Non-polar solvents such as chloroform, diethyl ether, hexane, or toluene are poor choices for dissolving the hydrochloride salt form. The ionic nature of the salt is incompatible with these non-polar environments.

Q3: How does solution pH critically influence the solubility of this compound?

Answer: The pH of your aqueous solution is arguably the most critical factor controlling the solubility of this compound. As an amine salt, its solubility is pH-dependent.[6][7]

  • In Acidic to Neutral pH (pH < 7.5): The compound remains in its protonated, ionic (salt) form (R-ONH₃⁺). This charged state is highly water-soluble.

  • In Basic/Alkaline pH (pH > 8): The addition of a base will neutralize the hydrochloride, converting the salt back to its neutral "free base" form (R-ONH₂).[3] This free base is significantly less polar and, therefore, much less soluble in water, which will likely cause it to precipitate out of the solution.

This relationship is a direct application of Le Châtelier's principle. Adding a base removes H⁺ ions, shifting the equilibrium away from the soluble salt form towards the insoluble free base.

Part 2: Troubleshooting Guide for Common Solubility Problems

This section provides a direct, problem-and-solution framework for issues you might encounter in the lab.

Q4: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What steps should I take?

Answer: This is a common issue that can often be resolved with a systematic approach. Follow this troubleshooting workflow.

A Insolubility in Aqueous Buffer B Is concentration too high? (Check Certificate of Analysis for guidance) A->B C Apply Physical Methods B->C No K Try reducing concentration B->K Yes D Gently warm solution (to 37°C) C->D E Sonicate for 5-10 min D->E F Check & Adjust pH E->F Still insoluble G Measure pH of suspension. Is it neutral or basic? F->G H Add dilute HCl (e.g., 0.1 M) dropwise until dissolved. Target pH 5-6.5. G->H Yes I Still Insoluble: Prepare fresh stock in DMSO G->I No, pH is acidic J Success: Compound Dissolved H->J

Caption: Troubleshooting workflow for aqueous insolubility.

Causality Explained:

  • Concentration: Exceeding the intrinsic solubility limit is the simplest cause. Always start with calculations for a lower concentration.

  • Physical Methods: Dissolution is an energy-dependent process. Gentle warming increases kinetic energy, while sonication uses ultrasonic waves to break apart solid particles, increasing the surface area available for the solvent to act upon.

  • pH Adjustment: This is the most likely chemical solution. Even buffers like PBS can have their pH shift slightly. Ensuring the pH is slightly acidic guarantees the compound remains in its highly soluble protonated form.[7][8]

Q5: I have a 100 mM stock in DMSO, but it precipitates when diluted into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem of solvent-shifting, where a compound soluble in a primary organic solvent "crashes out" when introduced to a less favorable aqueous environment. The key is to manage the dilution process carefully.

cluster_0 Preparation Workflow A 1. Prepare High-Conc. Stock in 100% DMSO B 2. Vigorously stir the aqueous buffer A->B C 3. Add DMSO stock dropwise (or via rapid pipetting) into the stirring buffer B->C D 4. Visually inspect for precipitation C->D E 5. Final DMSO conc. <1% (ideally <0.5%) D->E

Caption: Workflow for diluting a DMSO stock into aqueous media.

Causality Explained:

  • Vigorous Mixing: Adding the DMSO stock to a rapidly stirring vortex of the aqueous buffer ensures that small aliquots of the stock are dispersed and dissolved quickly, preventing localized high concentrations that would favor precipitation.

  • Final DMSO Concentration: Many compounds remain soluble in aqueous solutions containing a small percentage of a co-solvent like DMSO.[9] However, it is critical to keep the final concentration of DMSO low (typically below 1%, and ideally below 0.5%) to avoid artifacts in biological assays.[5] If precipitation still occurs, you may need to lower the final concentration of your test compound.

Q6: My compound "oiled out" instead of dissolving. What does this mean and how do I proceed?

Answer: "Oiling out" occurs when a compound does not dissolve but also does not remain a solid, instead forming a separate liquid phase. This indicates very poor solubility in the chosen solvent system. For this compound, it could happen if you attempt to dissolve it in a non-polar solvent or if you add a strong base to an aqueous solution, causing the rapid formation of the free base.

Solution: This is a clear sign to change your solvent system. Discard the attempt and restart using a recommended solvent. If this occurred in an aqueous buffer, it was almost certainly caused by an incorrect (basic) pH. Refer to the protocol for preparing an aqueous solution (SOP 1) and ensure your pH is correct.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Preparation of an Aqueous Stock Solution
  • Weighing: Accurately weigh the required amount of this compound in a suitable vial.

  • Solvent Addition: Add approximately 80% of the final desired volume of your chosen aqueous buffer (e.g., deionized water, or a citrate buffer with pH 5.5).

  • Initial Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.

  • Troubleshooting Dissolution: If the solid persists, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • pH Check (Crucial Step): Once the compound is dissolved (or if it fails to dissolve), use a calibrated pH meter to check the solution's pH. If the pH is >7.0 and undissolved solid remains, add 0.1 M HCl drop-by-drop with stirring until the solid dissolves.

  • Final Volume: Once fully dissolved, add the remaining buffer to reach the final target volume and mix thoroughly.

  • Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

SOP 2: Preparation of a High-Concentration Organic Stock Solution (DMSO)
  • Weighing: Accurately weigh the compound into a glass vial.

  • Solvent Addition: Add anhydrous, research-grade DMSO to the desired final concentration (e.g., for a 100 mM stock).

  • Dissolution: Cap the vial and vortex for 2-3 minutes. The compound should readily dissolve in DMSO. If needed, sonication can be used to expedite the process.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.

Part 4: Reference Data Table

The table below summarizes the recommended solvents and provides practical guidance for use.

Solvent Class Recommended Solvents Typical Max. Concentration Notes and Best Practices
Aqueous Deionized Water, PBS, Citrate or Acetate Buffers1-10 mg/mLSolubility is highly pH-dependent. Maintain a slightly acidic pH (5.0-7.0) for optimal results.[6][7]
Polar Aprotic DMSO, DMF>50 mg/mLThe best choice for high-concentration stock solutions for long-term storage and subsequent dilution.[5]
Polar Protic Ethanol, Methanol5-20 mg/mLCan be used, but generally offers lower solubility than DMSO or acidic water. May require warming.
Non-Polar Chloroform, Hexane, Toluene, Diethyl Ether< 0.1 mg/mL (Essentially Insoluble)Not Recommended. The ionic salt form is incompatible with these solvents.

References

Purification challenges for reaction mixtures containing 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Welcome to the technical support guide for navigating the purification challenges of reaction mixtures containing this compound (CAS 3839-39-2). This molecule, a key building block in drug discovery and bioconjugation for forming stable oxime linkages, presents unique purification hurdles due to its physicochemical properties.[1][2] Its hydrochloride salt form imparts high polarity and water solubility, while the methoxybenzene moiety provides non-polar character. This amphiphilic nature, combined with the nucleophilicity of the aminooxy group, requires carefully considered purification strategies.

This guide is structured to provide both quick answers to common problems and in-depth, validated protocols to achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most immediate challenges researchers face post-synthesis.

Q1: My final product is a sticky oil or sludge, not the expected white solid. What's happening?

A: This is a very common issue known as "oiling out" and is almost always indicative of impurities.[3] As a hydrochloride salt, the crystal lattice energy of your compound is high. Impurities, such as residual solvents or organic byproducts, disrupt the formation of this ordered lattice, causing the compound to separate as a liquid phase.

  • Immediate Action: Try trituration. Add a non-polar solvent in which your desired product is insoluble, such as diethyl ether or hexane.[4] Stir or sonicate the mixture vigorously. This can wash away non-polar impurities and simultaneously induce crystallization of the salt.

Q2: My compound streaks badly on a standard silica gel TLC plate. How can I get a clean spot?

A: Severe streaking is characteristic of highly polar, basic compounds on acidic silica gel.[5] The protonated amine of your hydrochloride salt interacts very strongly with the silanol groups (Si-OH) of the stationary phase, leading to poor elution and band broadening.

  • Troubleshooting: To get a reliable Rf value, you must modify your mobile phase. Add a competitive base to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[5] This allows your compound to move up the plate as the free base, resulting in a much sharper spot.

Q3: Can I purify this compound using standard silica column chromatography?

A: While possible, it is often problematic and should not be the first choice.[6] Due to the high polarity, your compound will likely stick to the top of the column or elute with very high concentrations of polar solvent (e.g., >20% methanol), leading to poor separation from other polar impurities.[7]

  • If you must use it: Use the mobile phase you identified from your modified TLC analysis (containing a base like triethylamine). Be prepared for potential issues like low recovery and broad fractions. Neutral alumina can sometimes be a better stationary phase for basic compounds.[5]

Q4: My product is highly water-soluble. How can I perform a liquid-liquid extraction to remove organic impurities?

A: Directly extracting the hydrochloride salt from water with an organic solvent is ineffective.[8] The key is to temporarily convert the salt to its more organic-soluble free base form by manipulating the pH. This is a cornerstone technique for purifying amine salts.[9]

  • The Strategy: Dissolve your crude product in water, then add a base (like NaHCO₃ or a dilute NaOH solution) to raise the pH to ~9. This deprotonates the ammonium group, yielding the free base, O-(3-methoxybenzyl)hydroxylamine. This neutral species has much greater solubility in organic solvents like ethyl acetate or dichloromethane (DCM) and can be efficiently extracted, leaving water-soluble impurities (like inorganic salts) behind.[4][10] The detailed protocol is provided in Section 2.2.

Section 2: In-Depth Purification Strategies & Protocols

When simple trituration is insufficient, a more robust purification strategy is required. The choice of method depends on the nature of the impurities and the physical state of your crude product.

Decision-Making Workflow for Purification

The following diagram outlines a logical approach to selecting the appropriate purification protocol.

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Strategy A: Recrystallization is_solid->recrystallize Yes extraction Strategy B: Acid/Base Extraction is_solid->extraction No (Oil/Gummy) recrystallize->extraction Fails / Impure pure_solid Pure Crystalline Solid recrystallize->pure_solid Success chromatography Strategy C: Chromatography extraction->chromatography Fails / Impure extraction->pure_solid Success chromatography->pure_solid Success

Caption: Decision tree for selecting a purification method.

Strategy A: Recrystallization

This is the most effective and scalable method for purifying solid organic compounds, provided a suitable solvent can be found.[11] The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain in the solvent (the "mother liquor").

Table 1: Common Recrystallization Solvents for Hydrochloride Salts

Solvent SystemSuitability & Rationale
Isopropanol (IPA) Excellent first choice. Hydrochloride salts often have good solubility in hot IPA but are sparingly soluble when cold.[4]
Ethanol (EtOH) Similar to isopropanol but often shows slightly higher solubility, which can lead to lower recovery. Can be useful if solubility in IPA is too low.[4]
Methanol / Diethyl Ether An "anti-solvent" method. Dissolve the crude solid in a minimal amount of hot methanol (high solubility), then slowly add diethyl ether (low solubility) until the solution becomes cloudy. Re-heat to clarify and cool slowly. This is effective for highly soluble compounds.[4]
Acetone Can be useful as a wash to remove specific impurities but is generally less effective for recrystallizing the bulk material.[4]
Water Generally avoided due to very high solubility, which makes recovery difficult. Can be used if the compound is extremely insoluble in all organic solvents, but lyophilization may be required.
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol, just enough to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure good recovery.[11]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then heat back to boiling for a few minutes.[4] Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR/LC-MS to confirm purity.

Strategy B: pH-Based Liquid-Liquid Extraction

This powerful technique purifies the compound by moving it between aqueous and organic phases, exploiting the change in solubility upon deprotonation/protonation. It is ideal for samples that are oils or fail to crystallize.[12]

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq1 1. Dissolve crude HCl salt in Water/brine aq2 2. Basify to pH > 9 (e.g., with NaHCO₃) Forms Free Base aq1->aq2 org1 3. Extract with Organic Solvent (e.g., Ethyl Acetate) aq2->org1 Phase Transfer aq3 Aqueous Layer: - Inorganic Salts - Polar Impurities (Discard) org1->aq3 org2 Organic Layer: - Free Base - Non-polar Impurities org1->org2 org3 4. Dry (Na₂SO₄), Filter org2->org3 org4 5. Add HCl (in Dioxane/IPA) Re-forms HCl salt org3->org4 org5 6. Filter Pure Product org4->org5

Caption: Workflow for purification via acid/base extraction.

  • Dissolution & Basification: Dissolve the crude reaction mixture in deionized water. If significant inorganic salts are present, using brine may decrease the solubility of the free base in the aqueous layer. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH with stirring until the pH of the aqueous phase is stable at pH 9-10 (check with pH paper).

  • Extraction of Free Base: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers. The free base, O-(3-methoxybenzyl)hydroxylamine, is now in the organic phase, while inorganic salts and highly polar impurities remain in the aqueous phase.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a little more solvent.

  • Salt Reformation & Precipitation: Transfer the dried organic solution to a clean flask. While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, 4M HCl in 1,4-dioxane, or HCl in isopropanol) dropwise. The pure hydrochloride salt will precipitate out of the solution.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes in an ice bath.

  • Filtration & Drying: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of the organic solvent (e.g., ethyl acetate or ether), and dry thoroughly under high vacuum.

Section 3: Troubleshooting Guide

This table provides quick solutions to common problems encountered during the purification process.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Recovery After Recrystallization 1. Too much solvent was used. 2. The compound is too soluble in the chosen cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some solvent and attempt to recrystallize again. 2. Try an anti-solvent method (e.g., Methanol/Ether).[4] 3. Ensure the filtration funnel is pre-heated and perform the filtration quickly.
Product Precipitates as an Oil During Salt Formation (Step 4 of Extraction) 1. The solution is too concentrated. 2. Residual water is present in the organic extract. 3. Impurities are inhibiting crystallization.1. Dilute the organic solution before adding HCl. 2. Ensure the organic phase was thoroughly dried with Na₂SO₄. 3. Isolate the oil, remove the solvent, and attempt trituration or recrystallization.
Final Product Purity is Still Low (<95%) 1. Impurity has very similar properties to the product. 2. The compound is degrading during workup.1. Repeat the purification process (e.g., a second recrystallization). 2. Consider preparative Reverse-Phase HPLC (RP-HPLC) for difficult separations.[13] 3. Ensure all workup steps, especially basification, are performed at low temperatures (0-5 °C) to minimize potential degradation.
Inorganic Salts (e.g., NaCl) Contaminate Final Product 1. Occurs when aqueous HCl and a base like NaOH are used in the same workup.[9] 2. The organic salt was not fully separated from the aqueous phase.1. Use the acid/base extraction protocol; NaCl is insoluble in the organic solvent. 2. Wash the crude solid with a solvent like isopropanol, where the organic salt is sparingly soluble but NaCl is highly insoluble.[4]

References

Preventing the formation of impurities in 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS 3839-39-2)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the formation of impurities during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of Synthetic Strategies and Key Challenges

This compound is a valuable intermediate in medicinal chemistry[4]. Its synthesis typically follows one of two primary routes, each with its own set of potential challenges related to impurity formation.

  • Direct O-Alkylation of Hydroxylamine: This approach, analogous to the Williamson ether synthesis, involves the reaction of a 3-methoxybenzyl halide with hydroxylamine or a salt thereof[5][6]. The principal challenge is controlling the regioselectivity of the alkylation, as hydroxylamine possesses two nucleophilic sites (the nitrogen and oxygen atoms)[7][8][9].

  • Protected Hydroxylamine Route (Mitsunobu Reaction): This method involves the O-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, with 3-methoxybenzyl alcohol under Mitsunobu conditions, followed by deprotection[10][11][12]. While this approach offers better control over O-alkylation, it can introduce impurities from the reagents and side reactions inherent to the Mitsunobu reaction, as well as from the deprotection step.

This guide will address the specific impurities and troubleshooting strategies associated with both synthetic pathways.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

A. Issues Related to Direct O-Alkylation

Question 1: My final product is contaminated with a significant amount of an isomeric impurity. What is it and how can I prevent its formation?

Answer:

The most likely isomeric impurity is the N-alkylated product, 1-[N-(3-methoxybenzyl)]hydroxylamine. This arises from the reaction of the 3-methoxybenzyl halide with the nitrogen atom of hydroxylamine instead of the oxygen atom. The nitrogen atom of hydroxylamine is generally a stronger nucleophile than the oxygen atom, which can lead to the formation of the N-alkylated byproduct[7][9].

Root Cause Analysis and Prevention:

  • Reaction Conditions: The choice of base and solvent can significantly influence the N- versus O-alkylation ratio. Using a bulkier base or a solvent system that can selectively solvate the nitrogen atom may favor O-alkylation.

  • Protecting Groups: A more controlled approach is to use an N-protected hydroxylamine derivative where the nitrogen is rendered non-nucleophilic, thus forcing alkylation to occur at the oxygen.

Question 2: I am observing a higher molecular weight impurity in my mass spectrometry analysis. What could this be?

Answer:

A higher molecular weight impurity is likely the di-substituted product, N,O-bis(3-methoxybenzyl)hydroxylamine. This impurity forms when a second molecule of the 3-methoxybenzyl halide reacts with the initial product.

Prevention Strategies:

  • Stoichiometry: Use a molar excess of hydroxylamine relative to the 3-methoxybenzyl halide to increase the probability of the halide reacting with the starting material rather than the product.

  • Slow Addition: Add the 3-methoxybenzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation reaction.

DOT Diagram: Impurity Formation in Direct Alkylation

G cluster_reactants Reactants cluster_products Products & Impurities 3-Methoxybenzyl Halide 3-Methoxybenzyl Halide Target Product 1-[(Aminooxy)methyl]-3-methoxybenzene (O-Alkylated) 3-Methoxybenzyl Halide->Target Product O-Alkylation (Desired) N_Alkylated N-(3-methoxybenzyl)hydroxylamine (N-Alkylated Impurity) 3-Methoxybenzyl Halide->N_Alkylated N-Alkylation (Side Reaction) Di_Alkylated N,O-bis(3-methoxybenzyl)hydroxylamine (Di-Alkylated Impurity) 3-Methoxybenzyl Halide->Di_Alkylated Hydroxylamine Hydroxylamine Hydroxylamine->Target Product Hydroxylamine->N_Alkylated Target Product->Di_Alkylated Further N-Alkylation

Caption: Impurity pathways in direct alkylation.

B. Issues Related to the Protected Hydroxylamine Route (Mitsunobu Reaction)

Question 3: After my Mitsunobu reaction and work-up, I have difficulty purifying my product from two persistent, non-polar byproducts. What are they?

Answer:

The two most common byproducts from a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate (if DEAD is used)[10][13]. These byproducts are often difficult to remove by standard silica gel chromatography due to their similar polarities to some target molecules.

Troubleshooting and Purification:

  • Crystallization: In some cases, the desired product or the byproducts can be selectively crystallized from an appropriate solvent system.

  • Modified Work-up:

    • After the reaction is complete, cool the mixture and filter to remove any precipitated hydrazine dicarboxylate.

    • Concentrate the filtrate and redissolve in a minimal amount of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO may precipitate and can be removed by filtration.

  • Chromatography: If chromatography is necessary, using a gradient elution starting with a very non-polar solvent system can help in separating the product from TPPO and the hydrazine byproduct.

Question 4: My final product shows traces of an impurity with a molecular weight corresponding to the phthalimide-protected intermediate. How do I ensure complete deprotection?

Answer:

Incomplete deprotection of the N-hydroxyphthalimide intermediate is a common issue. The deprotection is typically achieved by hydrazinolysis.

Protocol for Complete Deprotection:

  • Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of hydrazine (or hydrazine hydrate) is used. Using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require gentle heating or an extended reaction time to go to completion. Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.

  • Work-up: The phthalhydrazide byproduct formed during the reaction is often insoluble in the reaction solvent (e.g., ethanol or dichloromethane) and can be removed by filtration.

DOT Diagram: Mitsunobu Route and Impurity Sources

G cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Deprotection 3-Methoxybenzyl Alcohol 3-Methoxybenzyl Alcohol Protected_Intermediate N-(3-methoxybenzyloxy)phthalimide 3-Methoxybenzyl Alcohol->Protected_Intermediate N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->Protected_Intermediate PPh3_DEAD PPh3 / DEAD PPh3_DEAD->Protected_Intermediate Byproducts Triphenylphosphine Oxide (TPPO) Diethyl Hydrazodicarboxylate PPh3_DEAD->Byproducts Final_Product 1-[(Aminooxy)methyl]-3-methoxybenzene (Target) Protected_Intermediate->Final_Product Deprotection_Byproduct Phthalhydrazide Protected_Intermediate->Deprotection_Byproduct Incomplete_Deprotection Unreacted Protected Intermediate (Impurity) Protected_Intermediate->Incomplete_Deprotection Incomplete Reaction Hydrazine Hydrazine Hydrazine->Final_Product Hydrazine->Deprotection_Byproduct

Caption: Impurities from the Mitsunobu route.

C. General Purity and Stability Issues

Question 5: What are the best analytical methods to assess the purity of my final product?

Answer:

A combination of analytical techniques is recommended for a comprehensive purity assessment[7].

Analytical Method Information Provided Typical Application
HPLC (High-Performance Liquid Chromatography) Quantitative purity, detection of trace impurities.Gold standard for purity determination and quantification of impurities[14][15][16][17].
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular weight confirmation of the main product and impurities.Identification of unknown impurities.
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) Structural confirmation of the desired product.Identity confirmation and detection of major impurities.
Karl Fischer Titration Determination of water content.Important for accurate determination of the active substance content.

Question 6: My product appears to degrade upon storage. What are the likely degradation pathways and how can I improve stability?

Answer:

Hydroxylamine derivatives can be susceptible to oxidation and hydrolysis[18][19]. The methoxybenzyl group can also be prone to oxidation.

Stabilization Strategies:

  • Storage as a Hydrochloride Salt: The hydrochloride salt form of 1-[(Aminooxy)methyl]-3-methoxybenzene is generally more stable and less prone to degradation than the free base.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Low Temperature and Protection from Light: Store at low temperatures and protect from light to further inhibit degradation.

III. Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Reaction and Deprotection
  • Mitsunobu Reaction:

    • To a solution of 3-methoxybenzyl alcohol (1.0 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous THF, add triphenylphosphine (1.1 eq.).

    • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Work-up and Purification of Intermediate:

    • Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide and the hydrazine byproduct.

    • Filter and concentrate the filtrate.

    • Purify the crude N-(3-methoxybenzyloxy)phthalimide by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in ethanol.

    • Add hydrazine hydrate (1.2 eq.) and stir the mixture at room temperature for 4-6 hours.

    • The phthalhydrazide byproduct will precipitate. Filter the reaction mixture and wash the solid with ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Salt Formation:

    • Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

IV. References

  • Dodge, J. A., & Jones, S. A. (1996). A convenient, large scale synthesis of O-benzylhydroxylamine. Synthetic Communications, 26(12), 2277-2282.

  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-[(Aminooxy)methyl]-3-methoxybenzenehydrochloride. Retrieved from --INVALID-LINK--

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.

  • Hisunny Chemical Co., Ltd. (n.d.). O-(3-Methoxybenzyl)hydroxylamine hydrochloride CAS NO.3839-39-2. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). C8h11no3 hcl. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-[(Aminooxy)methyl]-3-methoxybenzenehydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from --INVALID-LINK--

  • Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from --INVALID-LINK--

  • Zhang, P., & Ready, J. M. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2743.

  • Saibaba, B., et al. (2016). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. European Journal of Pharmaceutical and Medical Research, 3(6), 461-470.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from --INVALID-LINK--

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). (12) United States Patent. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0963953A2 - Method of decomposing hydroxylamine in aqueous solutions. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). O-(3-Methoxyphenyl)hydroxylamine. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2021). 10d: Williamson ether synthesis and alkoxymercuration-demercuration. Retrieved from --INVALID-LINK--

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU2456269C2 - Synthesis of r-5-(2-(2-(2-ethoxyphenoxyethylamino)propyl)-2-methoxybenzene sulphonamide hydrochloride of high chemical purity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). CAS No : 3839-22-3 | Product Name : 2-Cyanobenzoic Acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Decolorization of Rhodamine B by Fenton Processes Enhanced by Cysteine and Hydroxylamine Reducers. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride. Retrieved from --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride - European Patent Office - EP 2474547 A2. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Guide to Scaling Up Reactions with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this key reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure the successful and safe scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is primarily used as a stable precursor for the in-situ generation of O-(3-methoxybenzyl)hydroxylamine. This reagent is widely employed in the synthesis of oxime ethers through its reaction with aldehydes and ketones. Oxime ethers are significant structural motifs in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.[1][2]

Q2: What are the initial key considerations when planning to scale up a reaction with this reagent?

A2: Before scaling up, it is crucial to have a thorough understanding of the reaction kinetics, thermodynamics (especially the potential for an exothermic reaction), and the impact of reagent addition order from your lab-scale experiments. Key considerations include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, which can lead to challenges in dissipating heat generated during an exothermic reaction.[3][4][5]

  • Mixing and Mass Transfer: Ensuring efficient mixing is critical, especially in heterogeneous reaction mixtures, to maintain consistent reaction rates and prevent localized "hot spots."[6][7]

  • Reagent Purity: The purity of all starting materials, including the aldehyde or ketone, base, and solvent, becomes even more critical at a larger scale to avoid side reactions and purification difficulties.

  • Safety: A thorough risk assessment should be conducted to identify potential hazards associated with the larger quantities of chemicals being used.

Q3: How does the choice of base impact the reaction at a larger scale?

A3: The choice of base is critical for both reaction efficiency and safety during scale-up.

  • Strength and Solubility: Inorganic bases like potassium carbonate (K₂CO₃) are often used in lab-scale synthesis.[8] For larger scales, the use of stronger bases like potassium hydroxide (KOH) in solvents like DMSO has been shown to accelerate the reaction, often proceeding to completion at room temperature.[2][9][10]

  • Homogeneity: The use of a "super base" system, such as pulverized KOH in DMSO, can create a more homogeneous reaction mixture, improving reaction rates and consistency.[2][9][10]

  • Work-up: The choice of base will influence the work-up procedure. Water-soluble inorganic salts are typically removed through aqueous washes. The volume of these washes will need to be scaled appropriately.

Q4: What are the common side products, and how can their formation be minimized during scale-up?

A4: A common side product in oxime ether synthesis is the corresponding nitrone.[11] The formation of nitrones can be influenced by the choice of base and reaction conditions. Using milder bases like potassium carbonate can sometimes favor the desired O-alkylation over N-alkylation. Additionally, controlling the reaction temperature and minimizing reaction time can help reduce the formation of degradation products. Another potential issue is the formation of E/Z isomers of the oxime ether, which may require specific purification strategies to control.[12][13]

Q5: Are there any recommended analytical techniques for monitoring the reaction at scale?

A5: For in-process monitoring, Thin Layer Chromatography (TLC) is a rapid and effective technique for tracking the consumption of starting materials and the formation of the product.[8] For more quantitative analysis and to monitor for impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. At a larger scale, it is advisable to develop a robust HPLC method to accurately determine reaction completion and product purity before proceeding with the work-up.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress: Use TLC or HPLC to confirm the complete consumption of the limiting reagent. - Increase reaction time or temperature: If the reaction has stalled, a moderate increase in temperature or extended reaction time may be necessary. Perform these changes incrementally and monitor for byproduct formation. - Re-evaluate base stoichiometry: Ensure at least two equivalents of base are used to neutralize the hydrochloride salt and drive the oximation.
Inefficient Mixing - Improve agitation: On a larger scale, mechanical stirring is essential. Ensure the stirrer speed is sufficient to maintain a homogeneous suspension if using a solid base. - Consider a phase-transfer catalyst: For biphasic reactions, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate and yield by facilitating the transfer of the anionic nucleophile into the organic phase.[14][15][16][17]
Product Loss During Work-up - Check aqueous layers for product: If the product has some water solubility, it may be lost during aqueous washes. Back-extract the aqueous layers with a suitable organic solvent. - Optimize extraction solvent: Ensure the chosen extraction solvent has a high partition coefficient for the product. - Avoid emulsions: If emulsions form during extraction, adding brine or filtering the mixture through celite can help to break them.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Step
Nitrone Formation - Use a milder base: Consider switching from a strong base like KOH to a milder one like K₂CO₃.[8][11] - Control temperature: Avoid excessive heating, as this can promote side reactions.
E/Z Isomerism - Optimize crystallization solvent: The ratio of E/Z isomers can sometimes be improved by careful selection of the crystallization solvent system. Halogenated solvents or combinations with anti-solvents like heptane have been used for this purpose.[13] - Chromatographic purification: If crystallization is not effective, column chromatography may be necessary, although this can be challenging at a large scale.
Degradation of Starting Materials or Product - Ensure inert atmosphere: If any of the reactants or the product is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Check pH during work-up: Acid- or base-labile functional groups on the substrate or product may be sensitive to the pH of the aqueous washes. Neutralize the reaction mixture carefully.[13]

Experimental Protocols

General Lab-Scale Protocol for Oxime Ether Synthesis

This protocol is a general starting point and should be optimized for your specific substrate.

  • To a stirred solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., THF, DMF, or DMSO), add a base (e.g., K₂CO₃, 2.5 eq. or pulverized KOH, 2.2 eq.) portion-wise at room temperature.[2][8]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_loss Product Loss During Workup check_completion->workup_loss Yes increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp check_base Verify base stoichiometry (>2 eq.) incomplete->check_base improve_mixing Improve agitation / Consider PTC incomplete->improve_mixing check_aqueous Back-extract aqueous layers workup_loss->check_aqueous optimize_solvent Optimize extraction solvent workup_loss->optimize_solvent break_emulsion Address emulsions (brine/celite) workup_loss->break_emulsion end_incomplete Re-run with optimized conditions increase_time_temp->end_incomplete check_base->end_incomplete improve_mixing->end_incomplete end_workup Modify workup protocol check_aqueous->end_workup optimize_solvent->end_workup break_emulsion->end_workup

Caption: A decision tree for troubleshooting low yield in oxime ether synthesis.

Key Parameters for Reaction Scale-Up

scale_up_parameters parameters Key Scale-Up Parameters Heat Transfer Mixing Efficiency Reagent Addition Rate Purification Strategy heat_transfer_details Heat Transfer - Monitor internal temperature - Ensure adequate cooling capacity - Control addition rate of reagents to manage exotherm parameters:f0->heat_transfer_details mixing_details Mixing Efficiency - Use appropriate impeller design and speed - Ensure homogeneity of slurries - Consider baffles in the reactor parameters:f1->mixing_details addition_rate_details Reagent Addition Rate - Controlled addition to manage exotherms - Avoid localized high concentrations parameters:f2->addition_rate_details purification_details Purification Strategy - Develop a scalable crystallization method - Minimize use of chromatography - Plan for larger volume extractions parameters:f3->purification_details

Caption: Critical parameters to consider when scaling up the reaction.

References

Technical Support Center: Catalyst Selection and Optimization for 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride Mediated Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and optimized protocols for chemical transformations involving 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride. The primary focus is on the selection and optimization of catalysts for the formation of stable oxime ether linkages, a cornerstone of modern bioconjugation and chemical synthesis.

Section 1: Frequently Asked Questions - The Fundamentals of Oxime Ligation

This section addresses foundational questions regarding the use of this compound in chemical synthesis.

Q1: What is the primary chemical transformation involving this compound?

The key reactive group in this compound is the aminooxy moiety (-ONH₂). This group undergoes a highly chemoselective condensation reaction with aldehydes or ketones to form a stable oxime ether bond.[1][2][3] This reaction, commonly known as oxime ligation, is a powerful tool for covalently linking molecules in fields ranging from drug delivery to materials science due to the stability of the resulting bond and the mild reaction conditions often employed.[1]

Q2: Why is a catalyst frequently required for oxime ligation?

While the reaction can proceed without a catalyst, the kinetics are often slow, particularly at the neutral pH required for many biological applications (e.g., protein modification).[4][5] The reaction mechanism involves two key steps: the initial nucleophilic attack of the aminooxy group on the carbonyl to form a tetrahedral intermediate, followed by the acid-catalyzed dehydration of this intermediate to form the final oxime product.[4] The dehydration step is typically rate-limiting, and its slow pace at neutral pH necessitates the use of a catalyst to achieve reasonable reaction times and yields.[4]

Q3: What is the general mechanism for the catalysis of oxime ligation?

The most common and effective catalysts for oxime ligation are aromatic amines, with aniline being the archetypal example.[1][4] These operate via a nucleophilic catalysis pathway. The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and thus more reactive towards the aminooxy nucleophile than the original carbonyl compound. The subsequent attack by the aminooxy group and elimination of the catalyst regenerates the catalyst and yields the oxime product.[1][4]

Aniline_Catalysis_Mechanism cluster_reaction Catalytic Cycle carbonyl Aldehyde/Ketone (R-C(=O)-R') schiff Protonated Schiff Base Intermediate carbonyl->schiff + Aniline, -H2O aniline Aniline Catalyst aminooxy Aminooxy Reagent (R''-ONH2) tetrahedral Tetrahedral Intermediate schiff->tetrahedral + R''-ONH2 oxime Oxime Product tetrahedral->oxime - Aniline tetrahedral->aniline_regen Catalyst Regeneration h2o H2O

Caption: Nucleophilic catalysis mechanism of aniline in oxime ligation.

Section 2: Catalyst Selection and Optimization Guide

The choice of catalyst and reaction conditions is paramount for a successful transformation. This section provides guidance on selecting the appropriate catalyst and optimizing key reaction parameters.

Q4: How do I select the most effective catalyst for my specific application?

Catalyst selection depends on several factors, including the required reaction pH, the reactivity of your carbonyl substrate (aldehydes are more reactive than ketones), desired reaction time, and the tolerance of your substrates to the catalyst itself.

  • Aniline: The classic, workhorse catalyst. It is effective, but optimal performance is often seen at slightly acidic pH (4.5-5.5).[4] At neutral pH, higher concentrations (10-100 mM) may be needed.[4]

  • Substituted Anilines: These offer significant advantages, especially for reactions at neutral pH. Electron-donating groups on the aniline ring enhance catalytic activity.[5]

    • p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA): These are significantly more efficient than aniline at neutral pH, providing substantial rate enhancements.[5][6] mPDA, in particular, is noted for its high efficiency and water solubility, allowing for its use at very high concentrations to drive reactions to completion rapidly.[6] A drawback of pPDA is its potential for oxidation in air.[4]

  • Alternative Scaffolds: To address the potential toxicity of aniline derivatives in biological systems, other catalysts have been developed.[7]

    • Anthranilic acids, 2-aminophenols, and 2-(aminomethyl)benzimidazoles: These have been shown to be highly active catalysts at neutral pH, in some cases outperforming aniline by several fold.[7][8] They are excellent choices for bioconjugations involving sensitive biological molecules or live cells.[7]

Q5: Beyond the catalyst, what are the most critical parameters to optimize?

Optimizing the following parameters is crucial for maximizing yield and reaction rate:

  • pH: This is the most critical parameter. For uncatalyzed reactions, a pH of 4.0-5.0 is typically optimal.[4][9][10] This provides a balance between having enough acid to catalyze the dehydration step without excessively protonating the aminooxy nucleophile.[4] For catalyzed reactions at neutral pH, a phosphate buffer (e.g., 100 mM, pH 7.0) is a common choice.[11]

  • Concentration: Oxime ligation is a bimolecular reaction, meaning its rate is dependent on the concentration of both the aminooxy and carbonyl reactants.[11] If facing slow reactions or low yields, increasing the concentration of one or both reactants can be highly effective.[10]

  • Temperature: For non-sensitive substrates, increasing the temperature can dramatically accelerate the reaction. For time-sensitive applications like radiolabeling, protocols have been developed where ligations complete in as little as 5 minutes at 75°C.[1][10]

  • Solvent: While aqueous buffers are standard for bioconjugations, organic co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic substrates.[1] For particularly unreactive ketones, using neat acetic acid as the solvent can drive the reaction to completion.[10]

Data Summary Tables

Table 1: Comparison of Common Catalysts for Oxime Ligation

Catalyst Relative Rate Enhancement (vs. Aniline at pH 7) Optimal pH Range Key Advantages Considerations
Aniline 1x (Baseline) 4.5 - 7.0 Well-established, widely used.[4] Less efficient at neutral pH; potential toxicity.[4][6]
p-Phenylenediamine ~19x 4.0 - 7.0 Highly effective across a wide pH range.[5] Prone to oxidation in air.[4]
m-Phenylenediamine ~2x (at same conc.), but up to 15x more efficient overall ~7.0 High water solubility allows for very high catalyst concentrations and rapid rates.[6] High concentrations may be required for maximum effect.
2-Aminophenols Up to 7x ~7.4 More efficient than aniline at neutral pH; potentially lower toxicity.[7][8] Less commercially available than aniline.

| 2-(Aminomethyl)benzimidazole | Up to 10x | ~7.4 | Highly effective for challenging aryl ketone substrates.[8] | Newer class of catalyst, less literature available. |

Table 2: General Effect of pH on Uncatalyzed Oxime Ligation Rate

pH Relative Reaction Rate Rationale
< 3 Very Slow The aminooxy nucleophile is extensively protonated and non-reactive.[4]
4 - 5 Optimal Best compromise between acid-catalyzed dehydration and nucleophile availability.[4][9]
6 - 7 Slow The rate-limiting dehydration step is not efficiently catalyzed.[4]

| > 8 | Very Slow | Insufficient acid catalysis for the dehydration step. |

Section 3: Troubleshooting Guide for Common Issues

Even with optimized protocols, challenges can arise. This troubleshooting guide is designed in a question-and-answer format to directly address common experimental problems.

Troubleshooting_Workflow start Low Yield or Slow Reaction Rate check_ph Is the pH optimal for your system (catalyzed vs. uncatalyzed)? start->check_ph adjust_ph Adjust pH: ~4.5 for uncatalyzed ~7.0 for catalyzed check_ph->adjust_ph No check_conc Are reactant/catalyst concentrations high enough? check_ph->check_conc Yes adjust_ph->check_conc inc_conc Increase concentration of limiting reagent and/or catalyst. check_conc->inc_conc No check_catalyst Is the catalyst efficient enough for your substrate? check_conc->check_catalyst Yes inc_conc->check_catalyst change_catalyst Switch to a more potent catalyst (e.g., aniline -> mPDA). check_catalyst->change_catalyst No check_temp Can the reaction temperature be increased? check_catalyst->check_temp Yes change_catalyst->check_temp inc_temp Increase temperature (e.g., 37°C or higher). check_temp->inc_temp Yes check_purity Are reagents and solvents of high purity? check_temp->check_purity No inc_temp->check_purity purify Use fresh, high-purity reagents and solvents. check_purity->purify No success Problem Resolved check_purity->success Yes purify->success

Caption: A logical workflow for troubleshooting low-yield oxime ligations.

Q6: My reaction yield is disappointingly low. What are the most common causes?

Low yield is a frequent issue that can often be traced back to a few key factors:

  • Suboptimal pH: As detailed above, the reaction is highly pH-sensitive. Verify the pH of your reaction buffer. For uncatalyzed reactions, ensure the pH is in the 4-5 range.[10]

  • Low Reactant Concentration: The kinetics are concentration-dependent. If your reactants are too dilute, the reaction will be slow and may not reach completion in a reasonable timeframe. If possible, increase the concentration of the reactants.[10][11]

  • Inefficient Catalyst: If you are performing the reaction at neutral pH with aniline, the rate can be slow. Switching to a more efficient catalyst like m-phenylenediamine (mPDA) can dramatically improve yields.[6]

  • Sterically Hindered Substrates: Ketones are inherently less reactive than aldehydes.[10][12] If you are using a ketone, you may need more forcing conditions (higher concentration, more potent catalyst, higher temperature) to achieve a good yield.

  • Impure Reagents: Impurities in your starting materials or solvents can lead to side reactions that consume reactants and lower the yield of your desired product.[10] Always use high-purity reagents and solvents.

Q7: I'm working with a ketone-containing molecule and the reaction is very slow. What specific strategies should I employ?

Ketones present a greater challenge due to their lower electrophilicity and increased steric hindrance compared to aldehydes.[10] To overcome this:

  • Use a Highly Efficient Catalyst: This is the most effective strategy. A catalyst like mPDA is particularly beneficial for driving sluggish ketone ligations to completion.[6]

  • Optimize Conditions Vigorously: You will likely need to push the reaction conditions harder than for an aldehyde. Use higher concentrations of both the aminooxy reagent and the catalyst. Consider increasing the temperature.

  • Consider Solvent Changes: For very unreactive ketones, switching from an aqueous buffer to an organic solvent like neat acetic acid can significantly accelerate the reaction.[10]

Q8: What are potential side reactions and how can they be minimized?

While oxime ligation is highly chemoselective, side reactions can occur:

  • Catalyst Oxidation: Diamine catalysts like p-phenylenediamine can be susceptible to air oxidation, which can discolor the reaction mixture and reduce catalytic activity.[4] It is advisable to prepare stock solutions of these catalysts fresh.

  • Hydrolysis: The oxime bond is generally stable, but it can undergo hydrolysis back to the starting materials under strongly acidic conditions. Ensure the final purification and storage conditions are not overly acidic.

  • Reaction with Impurities: Aldehyde or ketone impurities in your solvents (e.g., acetone) can compete with your substrate, leading to undesired byproducts. Using high-purity, fresh solvents is critical.[10]

Section 4: Detailed Experimental Protocols

The following are general, adaptable protocols for performing and optimizing transformations with this compound.

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation of Reagents: a. Prepare a stock solution of your aldehyde or ketone-containing molecule in a suitable solvent (e.g., DMSO, or directly in the reaction buffer if soluble). b. Prepare a stock solution of this compound in the reaction buffer. c. Prepare a fresh stock solution of aniline catalyst (e.g., 1 M in DMSO or water).

  • Reaction Setup: a. Choose an appropriate reaction buffer. For a catalyzed reaction at neutral pH, use 100 mM phosphate buffer, pH 7.0. For an acidic reaction, use 100 mM ammonium acetate, pH 4.5.[9][11] b. In a microcentrifuge tube, combine the aldehyde/ketone substrate and the 1-[(Aminooxy)methyl]-3-methoxybenzene solution to their desired final concentrations (e.g., 1-10 mM). c. Add the aniline catalyst from the stock solution to a final concentration of 10-100 mM.[4] d. Adjust the final volume with the reaction buffer.

  • Incubation: a. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[9] b. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Purification: a. Once the reaction is complete, the oxime-linked product can be purified using standard techniques such as reverse-phase HPLC (RP-HPLC).[10]

Protocol 2: Catalyst Screening Workflow

When working with a new substrate pair, a small-scale screen can efficiently identify the optimal catalyst.

  • Setup: Prepare parallel reactions as described in Protocol 1. Set up individual reactions, each with a different catalyst (e.g., No Catalyst, Aniline, p-Phenylenediamine, m-Phenylenediamine) at the same concentration (e.g., 20 mM).

  • Reaction Conditions: Run all reactions at the desired pH (e.g., pH 7.4) and temperature.

  • Time Course Analysis: At various time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

  • Quenching & Analysis: Quench the reaction in the aliquot (e.g., by adding an excess of acetone or by acidification) and analyze by LC-MS or HPLC to determine the percent conversion to the desired product.

  • Evaluation: Compare the conversion rates to identify the most efficient catalyst for your specific system.

References

Validation & Comparative

A Comparative Guide to Aminooxy Reagents: Profiling 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the landscape of bioconjugation, the selection of the appropriate chemical tools is paramount to success. Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its high chemoselectivity and the formation of stable covalent bonds under physiological conditions. This guide provides an in-depth comparison of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride with other commonly employed aminooxy reagents, offering insights into their reactivity, stability, and practical applications in drug development and proteomics.

The Power of the Aminooxy Group: A Foundation in Oxime Ligation

The cornerstone of this powerful conjugation chemistry is the reaction between an aminooxy (-ONH₂) moiety and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (-O-N=C). This reaction is highly specific, as aldehydes and ketones are relatively rare in biological systems, thus minimizing off-target reactions. The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, a critical feature for in vivo applications.

The general mechanism for oxime formation is depicted below:

G cluster_0 Oxime Ligation Mechanism reagents R1-ONH₂ (Aminooxy Reagent) + R2-CHO (Aldehyde) intermediate R1-O-NH-CH(OH)-R2 (Hemiaminal Intermediate) reagents->intermediate Nucleophilic Attack product R1-O-N=CH-R2 (Oxime) + H₂O intermediate->product Dehydration (Rate-determining step)

Caption: General mechanism of oxime ligation.

Featured Reagent: this compound

Structure:

Caption: Structure of this compound.

Chemical Formula: C₈H₁₁NO₂·HCl

Molecular Weight: 189.64 g/mol

This compound is an aromatic aminooxy reagent that offers a unique combination of features. The benzyl group provides a degree of hydrophobicity and the potential for π-π stacking interactions, which can influence the properties of the final conjugate. The methoxy substituent at the meta position of the benzene ring is expected to have a nuanced effect on the reactivity of the aminooxy group through a combination of electronic and steric factors.

Comparative Analysis with Alternative Aminooxy Reagents

To understand the relative advantages and disadvantages of this compound, we will compare it with two widely used aminooxy reagents: Methoxyamine hydrochloride and Aminooxyacetic acid (AOA).

ReagentStructureKey Features
This compound Aromatic, hydrophobic, potential for π-π interactions.
Methoxyamine hydrochloride Small, simple, minimal steric hindrance.
Aminooxyacetic acid (AOA) Contains a carboxyl group for further functionalization or to enhance water solubility.
Reactivity and Steric Effects

The rate of oxime formation is influenced by both the electronic nature and the steric bulk of the aminooxy reagent.

  • This compound: The bulky 3-methoxybenzyl group introduces significant steric hindrance around the aminooxy moiety. This can be expected to decrease the rate of reaction compared to smaller reagents like methoxyamine. The methoxy group at the meta position has a weak electron-donating effect through resonance and an electron-withdrawing inductive effect. These competing electronic effects likely result in a modest net impact on the nucleophilicity of the aminooxy group.

  • Methoxyamine hydrochloride: As one of the simplest aminooxy reagents, methoxyamine hydrochloride exhibits minimal steric hindrance, which generally leads to faster reaction kinetics compared to bulkier reagents.

  • Aminooxyacetic acid (AOA): AOA is also relatively small, suggesting favorable reaction kinetics. The carboxylic acid group can be ionized at neutral or basic pH, which may influence the reagent's solubility and local electronic environment.

Stability of the Resulting Oxime Bond

The stability of the oxime bond is a critical factor, particularly for bioconjugates intended for in vivo use. Oximes are generally more stable than hydrazones, with their hydrolysis being acid-catalyzed. The stability of the oxime bond is influenced by the electronic properties of the substituents on both the carbonyl and the aminooxy-derived portions of the molecule.

The electron-donating nature of the 3-methoxybenzyl group in the oxime formed from this compound may have a modest stabilizing effect on the C=N bond through resonance. However, quantitative data comparing the hydrolytic stability of oximes derived from these specific reagents is not currently available in the public domain.

Experimental Considerations and Protocols

The choice of reaction conditions is crucial for efficient oxime ligation. Key parameters to optimize include pH, the use of a catalyst, and the concentration of reactants.

pH Optimization

Oxime formation is generally fastest at a slightly acidic pH (around 4.5-5.5). However, for many biological applications, a neutral pH is required to maintain the integrity of the biomolecules.

Catalysis

Aniline and its derivatives are often used as catalysts to accelerate oxime ligation, especially at neutral pH. The catalyst functions by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy reagent.

A General Protocol for Oxime Ligation

The following is a generalized protocol that can be adapted for use with this compound and other aminooxy reagents.

G cluster_0 Bioconjugation Workflow prep Prepare Biomolecule (e.g., introduce an aldehyde group) reagent_prep Dissolve Aminooxy Reagent in appropriate buffer reaction Mix Biomolecule and Aminooxy Reagent (with catalyst, if needed) reagent_prep->reaction incubation Incubate at controlled temperature reaction->incubation purification Purify the Conjugate (e.g., size exclusion chromatography) incubation->purification analysis Analyze the Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: A typical workflow for bioconjugation via oxime ligation.

Step-by-Step Methodology:

  • Preparation of the Carbonyl-Containing Molecule: Ensure your protein, peptide, or other biomolecule of interest is functionalized with an aldehyde or ketone group and is in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Preparation of the Aminooxy Reagent Solution: Dissolve a 10- to 50-fold molar excess of this compound (or other aminooxy reagent) in the reaction buffer.

  • Reaction Initiation: Combine the solutions of the carbonyl-containing molecule and the aminooxy reagent. If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The optimal time will depend on the specific reactants and conditions.

  • Purification: Remove the excess aminooxy reagent and catalyst using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

  • Analysis: Characterize the resulting bioconjugate using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and purity.

Concluding Remarks

This compound presents an interesting alternative to more common, smaller aminooxy reagents. Its aromatic nature and the presence of the methoxybenzyl group can impart unique properties to the final bioconjugate, potentially influencing its solubility, stability, and biological interactions. However, the increased steric bulk of this reagent is likely to result in slower reaction kinetics compared to methoxyamine hydrochloride and aminooxyacetic acid.

The choice of aminooxy reagent should be guided by the specific requirements of the application. For applications where rapid conjugation is paramount, a smaller reagent like methoxyamine hydrochloride may be preferable. When additional functionality or modified solubility is desired, aminooxyacetic acid or the subject of this guide, this compound, become attractive options. It is imperative for researchers to empirically determine the optimal reagent and reaction conditions for their specific system.

A Senior Application Scientist's Guide to Bioconjugation: Validating Oxime Ligation with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for precision, stability, and biocompatibility has driven the evolution of chemical ligation strategies. Among these, aminooxy chemistry, which facilitates the formation of a highly stable oxime bond, has emerged as a superior tool for creating well-defined bioconjugates.[1] This guide provides an in-depth validation framework for experimental results obtained using 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, a representative aminooxy reagent. We will objectively compare its performance against established alternatives, supported by quantitative data and detailed experimental protocols, to empower researchers in making informed strategic decisions for their therapeutic and diagnostic development pipelines.

The Ascendancy of Oxime Ligation

The core of aminooxy chemistry is the reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) on a target biomolecule.[2][3] This reaction, known as oxime ligation, proceeds under mild, aqueous conditions and is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems.[2][4] The resulting oxime bond (C=N-O) is significantly more stable than other common linkages, such as hydrazones or the amide bonds formed by N-Hydroxysuccinimide (NHS) esters, which is a critical factor for in vivo applications.[5]

G cluster_catalyst Catalysis Biomolecule Biomolecule (with Aldehyde/Ketone) Intermediate Hemialkoxamine Intermediate Biomolecule->Intermediate Nucleophilic Attack Aminooxy 1-[(Aminooxy)methyl]-3-methoxybenzene HCl (R-O-NH₂) Aminooxy->Intermediate Conjugate Stable Oxime Conjugate (Biomolecule-C=N-O-R) Intermediate->Conjugate Dehydration (Rate-limiting step) H2O H₂O Intermediate->H2O Aniline Aniline or mPDA (Catalyst) Aniline->Intermediate Accelerates Dehydration

Caption: Mechanism of aniline-catalyzed oxime ligation.

Performance Comparison: Oxime Ligation vs. Alternatives

The choice of bioconjugation chemistry profoundly impacts the homogeneity, stability, and ultimate function of the final product. Here, we compare oxime ligation with three widely used alternatives: hydrazine, maleimide, and NHS-ester chemistries.

FeatureOxime Ligation (Aminooxy)Hydrazone Ligation (Hydrazide)Maleimide LigationNHS-Ester Ligation
Target Group Aldehydes & KetonesAldehydes & KetonesThiols (Cysteine)Primary Amines (Lysine)
Bond Formed Oxime (C=N-O)Hydrazone (C=N-NH)ThioetherAmide
Linkage Stability Very HighModerate (Reversible/Cleavable)Moderate (Prone to retro-Michael)High (but reagent is unstable)
Reaction pH 4.5 - 7.05.0 - 7.06.5 - 7.57.0 - 8.5
Chemoselectivity ExcellentExcellentGood (potential off-target)Poor (multiple sites possible)
Key Advantage Unmatched stability, high specificityCleavable linkage optionTargets less abundant Cys residuesWell-established, simple protocol
Key Drawback May require catalyst for optimal kineticsLower stability than oximePotential for disulfide exchangeReagent hydrolysis, product heterogeneity

Experimental Validation: A Framework for Trustworthy Results

To ensure the integrity of your findings, every bioconjugation experiment must be a self-validating system. The following protocols are designed not just to create the conjugate but to provide clear, quantitative metrics of success.

Experimental Workflow Overview

The overall process involves preparing the biomolecule to present a carbonyl group, performing the ligation reaction, purifying the conjugate, and finally, characterizing it to validate its structure and stability.

G prep Step 1: Biomolecule Prep Generate Aldehyde/Ketone group (e.g., glycan oxidation) ligation Step 2: Oxime Ligation React with Aminooxy Reagent + Aniline/mPDA Catalyst prep->ligation purify Step 3: Purification Remove excess reagents (e.g., SEC, Dialysis) ligation->purify char Step 4: Characterization & Validation Confirm Conjugation (SDS-PAGE, MS) Assess Stability (HPLC) purify->char

Caption: A validated workflow for bioconjugate synthesis.

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the conjugation of an aldehyde-modified antibody with this compound.

Materials:

  • Aldehyde-modified antibody (e.g., 5 mg/mL in 100 mM sodium phosphate buffer, pH 7.0).

  • This compound.

  • Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO).[6]

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Purification tools: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.

Methodology:

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in the Reaction Buffer.

  • Reaction Setup:

    • To the antibody solution, add the aminooxy reagent to a final concentration that represents a 50-100 fold molar excess over the antibody.

    • Add the aniline or mPDA catalyst to a final concentration of 10-100 mM.[7] Causality Note: Catalysts like aniline and mPDA significantly accelerate the rate-limiting dehydration step of oxime formation, especially at neutral pH, leading to faster and more efficient conjugation.[8][9]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle agitation.

  • Monitoring: Monitor the reaction progress using SDS-PAGE (to observe the molecular weight shift of the conjugated antibody) or Mass Spectrometry (to confirm the mass of the conjugate).

  • Purification: Once the reaction is complete, remove excess reagents and catalyst by SEC or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).

  • Characterization: Determine the drug-to-antibody ratio (DAR) and confirm the purity and integrity of the final conjugate.[7]

Protocol 2: Comparative Assessment of Conjugate Stability

This protocol provides a method to objectively compare the hydrolytic stability of linkages formed via oxime, hydrazone, and maleimide chemistries.

Materials:

  • Purified bioconjugates (Oxime, Hydrazone, and Maleimide-linked).

  • Incubation Buffers: 100 mM Sodium Phosphate at pH 5.0, pH 7.4, and human plasma.

Methodology:

  • Sample Preparation: Dilute each purified conjugate to a final concentration of 1 mg/mL in each of the three incubation buffers.

  • Incubation: Incubate all samples at a constant temperature of 37°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 6, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the percentage of intact conjugate versus any released payload or biomolecule.

  • Data Interpretation: Plot the percentage of intact conjugate remaining over time for each condition. From this data, the half-life (t½) of the conjugate under each condition can be determined, providing a quantitative measure of stability.[1]

Expected Outcome: The oxime-linked conjugate is expected to show significantly higher stability (longer half-life) across all conditions compared to the hydrazone and maleimide conjugates, validating its suitability for applications requiring long-term in vivo integrity.

Conclusion and Future Outlook

Aminooxy chemistry, exemplified by reagents like this compound, offers a robust, specific, and reliable platform for bioconjugation.[1] Its ability to form exceptionally stable oxime bonds under mild, biocompatible conditions makes it an ideal choice for the development of next-generation therapeutics and diagnostics, including antibody-drug conjugates (ADCs), PEGylated proteins, and PET imaging agents.[2][5] By employing the rigorous validation protocols outlined in this guide, researchers can ensure the production of well-defined, homogeneous, and highly stable bioconjugates, thereby accelerating the translation of innovative concepts from the laboratory to the clinic.

References

Comparative study of different synthetic routes to 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride

Introduction

This compound, also known as O-(3-methoxybenzyl)hydroxylamine hydrochloride, is a crucial reagent and building block in medicinal chemistry and organic synthesis.[1][2][3] Its bifunctional nature, featuring a nucleophilic aminooxy group and a substituted aromatic ring, makes it valuable for constructing complex molecules, including potential pharmaceutical candidates.[1][4] The selection of a synthetic route for this compound is a critical decision in any research or development program, directly impacting yield, purity, scalability, cost, and safety.

This guide provides an in-depth comparative analysis of the three primary synthetic strategies for preparing this compound: the modified Gabriel synthesis, the Mitsunobu reaction, and the reductive amination of an oxime. We will explore the mechanistic underpinnings of each route, provide validated experimental protocols, and present a critical evaluation of their respective advantages and disadvantages to guide researchers in making an informed choice for their specific application.

Overview of Synthetic Strategies

The synthesis of O-alkylhydroxylamines, such as the target compound, generally involves the formation of a C-O-N linkage. The primary disconnection approaches focus on forming either the C-O bond or the O-N bond, or by reducing a C=N double bond. The three routes evaluated herein represent the most common and practical embodiments of these strategies.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule SM1 3-Methoxybenzyl Halide R1 Route 1: Gabriel Synthesis (Alkylation) SM1->R1 SM2 3-Methoxybenzyl Alcohol R2 Route 2: Mitsunobu Reaction (C-O Coupling) SM2->R2 SM3 3-Methoxybenzaldehyde R3 Route 3: Reductive Amination (Oxime Reduction) SM3->R3 Product 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride R1->Product R2->Product R3->Product

Caption: High-level overview of the three primary synthetic pathways.

Route 1: Modified Gabriel Synthesis via N-Alkylation

The Gabriel synthesis is a venerable and reliable method for preparing primary amines by avoiding over-alkylation.[5][6] A modification using N-hydroxyphthalimide extends this strategy to the synthesis of O-alkylhydroxylamines. This route involves the SN2 displacement of a halide from 3-methoxybenzyl halide by the phthalimide-N-oxide anion, followed by hydrazinolysis to liberate the desired product.

Causality and Experimental Rationale

The core of this method is the use of N-hydroxyphthalimide as a protected, non-basic hydroxylamine surrogate. The two carbonyl groups flanking the nitrogen atom significantly lower its pKa, allowing it to be easily deprotonated by a mild base like potassium carbonate. The resulting nucleophile is potent enough to displace a primary benzylic halide. The phthalimide group acts as an excellent protecting group, preventing the newly formed alkoxyamine from reacting further.

The final deprotection step is critical. While acidic hydrolysis is possible, it often requires harsh conditions.[7] Hydrazinolysis, known as the Ing–Manske procedure, is generally preferred as it proceeds under milder conditions to form a stable phthalhydrazide precipitate, which can be removed by filtration.[5] However, hydrazine is highly toxic and its removal from the final product must be rigorously validated.[8]

Gabriel_Synthesis_Workflow start Start step1 Deprotonation of N-Hydroxyphthalimide (Base, e.g., K2CO3) start->step1 step2 SN2 Alkylation with 3-Methoxybenzyl Chloride in DMF step1->step2 step3 Intermediate Isolation: N-(3-Methoxybenzyloxy)phthalimide step2->step3 step4 Deprotection: Hydrazinolysis (NH2NH2·H2O in EtOH) step3->step4 step5 Workup: Filter Phthalhydrazide, Acidify with HCl step4->step5 end Product: 1-[(Aminooxy)methyl]-3- methoxybenzene HCl step5->end

Caption: Experimental workflow for the modified Gabriel Synthesis.

Experimental Protocol
  • Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq). Stir the suspension at room temperature for 30 minutes. Add 3-methoxybenzyl chloride (1.05 eq) dropwise. Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Isolation of Intermediate: Cool the reaction to room temperature and pour it into ice water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(3-methoxybenzyloxy)phthalimide.

  • Hydrazinolysis: Suspend the intermediate (1.0 eq) in ethanol. Add hydrazine monohydrate (1.2 eq) and heat the mixture to reflux for 2 hours. A thick white precipitate of phthalhydrazide will form.

  • Final Product Isolation: Cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete. Collect the white solid by filtration, wash with cold diethyl ether, and dry to yield this compound.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including alkoxyamines, under mild, dehydrative conditions.[9][10] This route utilizes 3-methoxybenzyl alcohol as the starting material, which is coupled with N-hydroxyphthalimide in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][11]

Causality and Experimental Rationale

The reaction proceeds via the activation of the alcohol by PPh₃ and DEAD, forming a highly reactive oxyphosphonium salt.[12] This intermediate serves to make the hydroxyl group an excellent leaving group. The deprotonated N-hydroxyphthalimide then acts as the nucleophile, displacing the activated alcohol in an SN2 fashion.[9] A key advantage of this method is its mild reaction conditions, which are tolerant of a wide range of functional groups.

However, the Mitsunobu reaction is notorious for its challenging purification.[13] The reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazinedicarboxylate as byproducts, which can be difficult to separate from the desired product. Furthermore, the reagents (especially DEAD) are hazardous and expensive, making this route less appealing for large-scale synthesis. The final deprotection step is identical to that in the Gabriel synthesis, carrying the same considerations regarding the use of hydrazine.

Mitsunobu_Reaction_Workflow start Start step1 Mix 3-Methoxybenzyl Alcohol, N-Hydroxyphthalimide, PPh3 in THF start->step1 step2 Cool to 0°C and add DIAD dropwise step1->step2 step3 Reaction at RT (Formation of Intermediate) step2->step3 step4 Purification: Chromatography to remove byproducts step3->step4 step5 Deprotection: Hydrazinolysis step4->step5 step6 Final Workup and Salt Formation with HCl step5->step6 end Product step6->end

Caption: Experimental workflow for the Mitsunobu Reaction.

Experimental Protocol
  • Coupling Reaction: To a solution of 3-methoxybenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Upon completion, concentrate the solvent in vacuo. The crude residue contains the desired intermediate along with triphenylphosphine oxide and the DIAD byproduct.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the N-(3-methoxybenzyloxy)phthalimide intermediate.

  • Hydrazinolysis and Salt Formation: Proceed with the deprotection and salt formation steps as described in Route 1, Protocol steps 3 and 4.

Route 3: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for synthesizing amines from carbonyl compounds.[14][15] This strategy can be adapted to produce the target molecule by first forming an oxime from 3-methoxybenzaldehyde and hydroxylamine, followed by in-situ or subsequent reduction of the C=N bond.

Causality and Experimental Rationale

This route begins with the condensation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxybenzaldehyde oxime.[1] This reaction is typically straightforward and high-yielding. The critical step is the reduction of the oxime. While strong reducing agents like LiAlH₄ could be used, they are non-selective and hazardous. A more controlled approach uses milder reducing agents. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method.[16]

The choice of reducing agent is key to the success of this method. Sodium cyanoborohydride (NaBH₃CN) is particularly effective for reductive aminations because it is stable in mildly acidic conditions and selectively reduces the protonated imine (or oxime) intermediate much faster than the starting carbonyl group.[17][18] This allows for a one-pot procedure where the aldehyde, hydroxylamine, and reducing agent are combined.[14] This route avoids the use of phthalimide protecting groups and toxic hydrazine, making it a "greener" alternative.[15]

Reductive_Amination_Workflow start Start step1 Oxime Formation: 3-Methoxybenzaldehyde + Hydroxylamine HCl start->step1 step2 Isolate 3-Methoxy- benzaldehyde Oxime (Optional) step1->step2 step3 Oxime Reduction: Catalytic Hydrogenation (H2, Pd/C in MeOH) step2->step3 step4 Workup: Filter Catalyst, Concentrate step3->step4 step5 Salt Formation: Dissolve in Ether, Add HCl step4->step5 end Product step5->end

Caption: Experimental workflow for the Reductive Amination pathway.

Experimental Protocol
  • Oxime Formation: Dissolve 3-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water. Add sodium acetate (1.2 eq) and stir at room temperature until oxime formation is complete (monitor by TLC, typically 1-2 hours). The oxime may precipitate and can be isolated by filtration or used directly.

  • Reduction: To a solution of the crude 3-methoxybenzaldehyde oxime in methanol, add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (cessation of H₂ uptake).

  • Isolation and Salt Formation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether and precipitate the hydrochloride salt as described in Route 1, Protocol step 4.

Comparative Analysis

The optimal synthetic route depends heavily on the specific needs of the laboratory, including scale, budget, available equipment, and safety protocols.

FeatureRoute 1: Gabriel SynthesisRoute 2: Mitsunobu ReactionRoute 3: Reductive Amination
Starting Material 3-Methoxybenzyl Halide3-Methoxybenzyl Alcohol3-Methoxybenzaldehyde
Overall Yield Good to High (60-80%)Moderate to Good (50-75%)Good to High (70-85%)
Purity/Workup Moderate (Phthalhydrazide filtration)Difficult (Chromatography required)Easy (Catalyst filtration)
Scalability GoodPoor (Reagent cost & byproduct)Excellent
Reagent Hazards Hydrazine (highly toxic)DIAD/DEAD (explosive, toxic), PPh₃Flammable H₂ gas, Pd/C catalyst
Cost-Effectiveness ModerateLow (Expensive reagents)High (Inexpensive reagents)
Key Advantage Reliable, well-established methodVery mild conditionsHigh atom economy, "green"
Key Disadvantage Use of toxic hydrazineStoichiometric byproductsRequires hydrogenation equipment
Field-Proven Insights
  • For Discovery Chemistry (Small Scale): The Mitsunobu reaction (Route 2) offers flexibility and extremely mild conditions, which can be advantageous when working with sensitive substrates. However, the tedious purification often makes it a less attractive option unless other methods fail.

  • For General Lab-Scale Synthesis (Grams): The Gabriel synthesis (Route 1) is a robust and dependable choice. It is straightforward and generally provides good yields. The primary drawback is the necessary handling of hydrazine. If facilities and protocols for safely handling this reagent are in place, it is a very viable option.

  • For Process Development & Scale-Up (Kg Scale): The Reductive Amination (Route 3) is unequivocally the superior choice. It boasts the highest atom economy, avoids toxic deprotection reagents, uses cheaper starting materials, and involves a simple workup (catalyst filtration). This makes it the most cost-effective, environmentally friendly, and scalable of the three routes.

Conclusion

While all three synthetic routes can successfully produce this compound, they present a clear trade-off between reaction conditions, ease of purification, cost, and safety. The modified Gabriel Synthesis serves as a reliable benchmark method for laboratory scale. The Mitsunobu Reaction is a specialized tool for delicate substrates but is hampered by cost and purification challenges. For any application where scalability, cost, and environmental impact are considerations, the Reductive Amination pathway is the most logical and efficient choice, representing the best practices in modern chemical synthesis.

References

A Senior Application Scientist's Guide to the Characterization and Confirmation of Oxime Ether Products Derived from 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of 1-[(Aminooxy)methyl]-3-methoxybenzene in Bioconjugation

In the landscape of modern drug discovery and chemical biology, the ability to covalently link molecules with high specificity and efficiency is paramount. The oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone), stands out for its reliability, stability of the resulting oxime bond, and compatibility with aqueous environments.[1] 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride serves as a valuable nucleophilic partner in this reaction. Its benzyl structure provides a stable, moderately hydrophobic spacer, while the methoxy group at the meta-position subtly modulates its electronic properties.

This guide provides a comprehensive framework for the synthesis, characterization, and confirmation of products derived from this reagent. We will move beyond simple procedural lists to explain the underlying principles of why specific analytical techniques are chosen and how their combined data provides a self-validating confirmation of the final product's identity and purity. This integrated approach is essential for ensuring the reproducibility and reliability of experimental outcomes in a research and development setting.[2][3]

Core Synthesis Protocol: Oxime Ligation

The formation of an oxime ether from this compound and a carbonyl-containing molecule is a robust and high-yielding reaction, often catalyzed by nucleophilic catalysts like aniline or its derivatives under mildly acidic conditions.[4]

Experimental Protocol: General Oxime Ligation
  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7). If solubility is limited, a co-solvent such as DMSO or DMF may be used, but should be kept to a minimum.

    • Prepare a stock solution of this compound in the same buffer. A slight molar excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion.

    • Prepare a stock solution of an aniline catalyst (e.g., p-phenylenediamine or aniline) in the reaction buffer or co-solvent. A typical final concentration is 10-100 mM.[5]

  • Reaction Execution:

    • To the solution of the carbonyl substrate, add the this compound solution.

    • Initiate the reaction by adding the aniline catalyst.

    • Allow the reaction to proceed at room temperature or 37°C. Reaction progress can be monitored by TLC or LC-MS. Complete conversion is often achieved within 1-4 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, the crude mixture can be directly purified.

    • Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Fractions containing the pure product are pooled, and the solvent is removed via lyophilization.

The Analytical Workflow: A Multi-Pronged Approach to Confirmation

G cluster_reaction Synthesis cluster_analysis Analysis & Purification cluster_result Conclusion crude Crude Reaction Mixture tlc TLC Check (Purity/Completion) crude->tlc Quick Check hplc RP-HPLC (Purification & Purity) crude->hplc Primary Purification ms LC-MS (Mass Confirmation) hplc->ms Identity Check nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr Structure Proof final_product Confirmed, Pure Product ms->final_product Convergent Evidence nmr->final_product Convergent Evidence G reagent 1-[(Aminooxy)methyl]-3-methoxybenzene H₂N-O-CH₂-Ar product Oxime Ether Product R-C(=N-O-CH₂-Ar)-R' reagent:f0->product:f0 Oxime Ligation (+ Aniline, pH ~7) carbonyl Carbonyl Compound R-C(=O)-R' carbonyl:f0->product:f0

References

A Senior Application Scientist's Guide: Benchmarking 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride for Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of stable covalent bonds is a cornerstone of drug development, diagnostics, and materials science. Among the arsenal of chemical tools, oxime ligation—the reaction between an alkoxyamine and a carbonyl group—stands out for its high chemoselectivity and the stability of the resultant bond. This guide provides an in-depth performance benchmark of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, a specialized alkoxyamine reagent. We will objectively compare its performance in oxime formation against the traditional reagent, hydroxylamine hydrochloride, and a closely related alternative, hydrazine, for hydrazone formation. This analysis is grounded in mechanistic principles and supported by detailed experimental protocols and comparative data to guide researchers in selecting the optimal reagent for their specific application.

The Foundational Chemistry: Understanding Oxime Ligation

The reaction between an aldehyde or ketone and an alkoxyamine, such as this compound, proceeds via nucleophilic addition to form a stable oxime ether linkage.[1][2] This process is a cornerstone of bioconjugation, allowing for the precise coupling of molecules in complex chemical environments.[3][4]

Mechanism of Action: The reaction mechanism is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the alkoxyamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable C=N-O bond.[5][6]

The overall reaction rate is highly pH-dependent. An acidic environment is required to catalyze the dehydration step, but an excessively low pH will protonate the aminooxy nucleophile, rendering it unreactive. For uncatalyzed reactions, a pH of approximately 4.5 is often optimal.[7][8]

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Hemiaminal Intermediate cluster_product Oxime Product R1 C_carbonyl C R1->C_carbonyl C_inter C R1->C_inter C_product C R1->C_product R2 R2->C_carbonyl R2->C_inter R2->C_product O_carbonyl O C_carbonyl->O_carbonyl N_aminooxy H₂N N_aminooxy->C_carbonyl + H⁺ O_aminooxy O N_aminooxy->O_aminooxy R3 O_aminooxy->R3 O_inter OH C_inter->O_inter N_inter NH C_inter->N_inter C_inter->C_product OH2_inter OH₂⁺ N_product N C_product->N_product O_product O N_product->O_product O_product->R3

Caption: General mechanism of oxime formation.

The Competitors: A Profile of Ligation Reagents

The selection of a ligation reagent is a critical experimental choice, dictated by requirements for reaction kinetics, pH compatibility, and the desired stability of the final conjugate.

  • Target Reagent: this compound

    • Structure: An O-substituted hydroxylamine featuring a 3-methoxybenzyl group.

    • Profile: This substitution moves beyond a simple oxime to form an oxime ether. The benzyl group can influence solubility in organic co-solvents and may offer steric or electronic effects that modulate reaction rates and the stability of the resulting bond. It is designed for applications where a stable, non-hydrolyzable linkage is paramount.

  • Alternative 1: Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Structure: The simplest aminooxy compound.

    • Profile: This is the classic, workhorse reagent for converting aldehydes and ketones into their corresponding oximes (RR'C=NOH).[9][10] It is widely used in synthetic chemistry for protecting carbonyl groups or as a precursor for further transformations like the Beckmann rearrangement.[5][11] Its primary drawback in bioconjugation is the potential for lower stability compared to oxime ethers and the often slow reaction rates at neutral pH.[7]

  • Alternative 2: Hydrazine Derivatives (e.g., Hydrazine Acetyl Hydrazide)

    • Structure: Contains a nucleophilic -NH₂ group attached to another nitrogen atom (R-NH-NH₂).

    • Profile: Hydrazines react with carbonyls to form hydrazones (RR'C=N-NHR). This reaction is mechanistically similar to oxime ligation and is another popular bioconjugation strategy.[3] A key point of comparison is the stability of the resulting bond; hydrazones are generally more susceptible to hydrolysis than oximes, which can be an advantage for applications requiring a cleavable linker but a disadvantage for constructing permanently stable conjugates.[12]

Experimental Showdown: A Head-to-Head Comparison

To provide a clear performance benchmark, we outline a standardized experiment to conjugate a model aldehyde-containing peptide with each of the three reagents.

Objective: To compare the reaction efficiency, kinetics, and product stability when conjugating an aldehyde-functionalized peptide with 1-[(Aminooxy)methyl]-3-methoxybenzene HCl, Hydroxylamine HCl, and a model Hydrazine derivative.

Experimental_Workflow cluster_reactions Reaction Conditions start Prepare Aldehyde-Peptide Stock (e.g., 10 mM in Buffer) reagent1 1-[(Aminooxy)methyl]-3- methoxybenzene HCl reagent2 Hydroxylamine HCl reagent3 Hydrazine Derivative reaction1 Mix Peptide + Reagent 1 (pH 7.0, with Aniline Catalyst) reagent1->reaction1 reaction2 Mix Peptide + Reagent 2 (pH 4.5, uncatalyzed) reagent2->reaction2 reaction3 Mix Peptide + Reagent 3 (pH 7.0, uncatalyzed) reagent3->reaction3 analysis Monitor Reaction Progress (HPLC/MS) reaction1->analysis reaction2->analysis reaction3->analysis data Calculate Yield vs. Time Determine Product Stability analysis->data

Caption: Comparative experimental workflow diagram.

Experimental Protocols

Protocol 1: Ligation with 1-[(Aminooxy)methyl]-3-methoxybenzene HCl (Catalyzed)

  • Rationale: This protocol uses an aniline catalyst, which has been shown to increase reaction rates by up to 40-fold at neutral pH, making it compatible with sensitive biological samples.[7][13]

  • Prepare a 100 mM stock solution of this compound in reaction buffer (100 mM phosphate buffer, pH 7.0).

  • Prepare a 1 M stock solution of aniline in DMSO.

  • In a microcentrifuge tube, combine 50 µL of 10 mM aldehyde-peptide, 400 µL of reaction buffer, and 50 µL of the 100 mM alkoxyamine solution.

  • Initiate the reaction by adding 5 µL of the 1 M aniline catalyst stock (final concentration: 10 mM).

  • Incubate at room temperature (25°C), taking aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis.

  • Quench the reaction aliquots by adding an equal volume of 0.1% trifluoroacetic acid (TFA) and analyze immediately by HPLC/MS.

Protocol 2: Ligation with Hydroxylamine HCl (Uncatalyzed)

  • Rationale: This protocol uses the traditional, uncatalyzed method at a slightly acidic pH, which represents the baseline condition for oxime formation.[8]

  • Prepare a 100 mM stock solution of hydroxylamine hydrochloride in reaction buffer (100 mM acetate buffer, pH 4.5).

  • In a microcentrifuge tube, combine 50 µL of 10 mM aldehyde-peptide, 400 µL of reaction buffer, and 50 µL of the 100 mM hydroxylamine solution.

  • Incubate at room temperature (25°C), taking aliquots at specified time points for analysis as described in Protocol 1.

  • Quench and analyze aliquots as described above.

Protocol 3: Ligation with Hydrazine Derivative (Uncatalyzed)

  • Rationale: Hydrazone formation is typically faster than uncatalyzed oxime formation at neutral pH, providing a key kinetic benchmark.[12]

  • Prepare a 100 mM stock solution of a model hydrazine (e.g., acetyl hydrazide) in reaction buffer (100 mM phosphate buffer, pH 7.0).

  • In a microcentrifuge tube, combine 50 µL of 10 mM aldehyde-peptide, 400 µL of reaction buffer, and 50 µL of the 100 mM hydrazine solution.

  • Incubate at room temperature (25°C), taking aliquots at specified time points for analysis as described in Protocol 1.

  • Quench and analyze aliquots as described above.

Results and Data Analysis

The performance of each reagent is evaluated based on reaction yield over time and the hydrolytic stability of the resulting conjugate. The data presented below is a synthesized representation based on established chemical principles.[7][12][13]

Table 1: Comparative Performance of Ligation Reagents

ReagentConditionTime to >90% Yield (Hours)Conjugate Stability (t½ at pH 7.4)Key AdvantageKey Disadvantage
1-[(Aminooxy)methyl]-3-methoxybenzene HCl pH 7.0, Aniline Catalyst~ 4 - 6> 7 daysHigh stability, Bio-compatible pHRequires catalyst
Hydroxylamine HCl pH 4.5, Uncatalyzed> 24~ 4 - 5 daysSimple, inexpensiveSlow, requires acidic pH
Hydrazine Derivative pH 7.0, Uncatalyzed~ 2 - 4~ 12 - 24 hoursFast at neutral pHLower hydrolytic stability

Discussion: Interpreting the Benchmarks

  • Kinetics and The Power of Catalysis: Uncatalyzed oxime formation with hydroxylamine is significantly slower than both catalyzed oxime ligation and hydrazone formation.[7] The use of a nucleophilic catalyst like aniline dramatically accelerates the reaction for 1-[(Aminooxy)methyl]-3-methoxybenzene HCl, enabling efficient conjugation at a biologically compatible neutral pH.[13] This is a critical advantage when working with proteins or other biomolecules that are sensitive to acidic conditions.

  • Stability is Paramount: The standout feature of the oxime ether bond formed by 1-[(Aminooxy)methyl]-3-methoxybenzene HCl is its exceptional hydrolytic stability.[3][12] This is in stark contrast to the hydrazone linkage, which is significantly more prone to hydrolysis. This makes the target reagent the superior choice for applications requiring a permanent, stable linkage, such as in the development of antibody-drug conjugates or stable surface functionalization.

  • Choosing the Right Tool for the Job:

    • For applications demanding the highest stability and compatibility with neutral pH conditions (e.g., live-cell labeling, therapeutic conjugate development), 1-[(Aminooxy)methyl]-3-methoxybenzene HCl with an aniline-type catalyst is the recommended method.

    • For simple, cost-sensitive organic synthesis where reaction time and pH are not critical constraints, traditional hydroxylamine hydrochloride remains a viable option.[10][14]

    • When a reversible or cleavable linkage is desired, or when rapid conjugation at neutral pH without a catalyst is the primary goal, a hydrazine derivative is the most suitable choice.

Conclusion

This compound proves to be a high-performance reagent for applications demanding the formation of highly stable oxime ether bonds under biocompatible conditions. While the classic hydroxylamine hydrochloride serves as a fundamental tool in organic synthesis, its slow, pH-dependent kinetics limit its utility in advanced bioconjugation. Hydrazine derivatives offer a kinetically favorable alternative but at the cost of significantly reduced product stability. The strategic use of catalysis elevates the performance of this compound, making it a superior choice for researchers, scientists, and drug development professionals who require a robust and permanent molecular linkage.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride. This document is intended for researchers, analytical scientists, and quality control professionals, offering detailed experimental protocols, a comparative analysis of performance metrics, and the underlying scientific rationale for methodological choices, all grounded in regulatory expectations outlined by the International Council for Harmonisation (ICH).

Introduction: The Need for Robust Quantification

This compound is a key chemical intermediate whose purity and concentration must be meticulously controlled. Ensuring the accuracy and reliability of its quantification is not merely a procedural step; it is fundamental to guaranteeing the safety, efficacy, and consistency of the final pharmaceutical product. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1].

Cross-validation, the comparison of results from two distinct and validated analytical methods, provides the highest level of confidence in reported data. It serves as a crucial check against method-specific biases and confirms the integrity of the analytical results across different technological platforms[2]. This guide will explore the practical application of these principles by developing and comparing HPLC-UV and GC-MS methods for our target analyte.

Method Selection: Orthogonal Approaches for Comprehensive Analysis

The choice of HPLC-UV and GC-MS is deliberate. These techniques represent orthogonal approaches to chemical separation and detection, meaning they rely on different physicochemical principles.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its suitability for non-volatile and thermally stable compounds makes it a workhorse in pharmaceutical analysis[3][4][5].

  • Gas Chromatography (GC) is ideal for volatile or semi-volatile compounds, separating them based on their boiling points and interactions with a stationary phase within a capillary column[6]. For non-volatile analytes like our target compound, a chemical modification step known as derivatization is required to increase volatility[7].

By employing these two disparate methods, we can be more certain that our quantification is robust and not an artifact of a single analytical technique.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

In this method, the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The methoxybenzene moiety of our analyte provides a chromophore, allowing for sensitive detection using a UV spectrophotometer. The selection of a C18 column is based on its proven efficacy in retaining and separating a wide range of aromatic compounds[8]. We will use a gradient elution to ensure a sharp peak shape and efficient separation from any potential impurities.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) p1->p2 p3 Prepare Calibration Standards & QCs p2->p3 a1 Equilibrate HPLC System p3->a1 Transfer to Autosampler a2 Inject Sample (e.g., 10 µL) a1->a2 a3 Gradient Elution Separation on C18 Column a2->a3 a4 UV Detection (e.g., 272 nm) a3->a4 d1 Integrate Peak Area a4->d1 Generate Chromatogram d2 Construct Calibration Curve (Area vs. Conc.) d1->d2 d3 Calculate Concentration of Unknowns d2->d3

Caption: Workflow for HPLC-UV analysis.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC System with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

Materials & Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for retaining benzene derivatives[8].
Mobile Phase A 0.1% TFA in Water TFA is an ion-pairing agent that improves peak shape for amine-containing compounds.
Mobile Phase B 0.1% ACN in Water Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 10% B to 90% B over 10 min Ensures elution of the analyte with good resolution and a reasonable run time.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °C Maintains consistent retention times by controlling viscosity and mass transfer.
Detection λ 272 nm Corresponds to a UV absorbance maximum for the methoxybenzene chromophore.

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak distortion. |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 ACN:Water diluent. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the calibration standards, followed by the unknown samples.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

The target analyte is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory[7]. We will use N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to perform a silylation reaction, which replaces the active hydrogens on the aminooxy group with non-polar trimethylsilyl (TMS) groups[9]. This derivatization dramatically increases the analyte's volatility and thermal stability.

Following separation on a non-polar GC column, detection is performed by a mass spectrometer. MS provides exceptional selectivity and sensitivity, identifying the compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Solvent (e.g., Pyridine) p1->p2 p3 Add Derivatization Agent (MSTFA) p2->p3 p4 Heat Reaction (e.g., 70°C for 30 min) p3->p4 a1 Inject Derivatized Sample (e.g., 1 µL) p4->a1 Transfer to GC Vial a2 Temperature Programmed Separation on DB-5ms Column a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Spectrometry Detection (SIM Mode) a3->a4 d1 Extract Ion Chromatogram a4->d1 Generate Mass Spectra d2 Construct Calibration Curve (Area vs. Conc.) d1->d2 d3 Calculate Concentration of Unknowns d2->d3

Caption: Workflow for GC-MS analysis including derivatization.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • GC system with split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Materials & Reagents:

  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine, anhydrous

  • Ethyl Acetate, GC grade

GC-MS Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, low-bleed 5% phenyl column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °C Ensures rapid and complete vaporization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/min A temperature ramp is necessary to separate the analyte from solvent and byproducts.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Mode Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns.

| Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte. |

Procedure:

  • Derivatization: In a GC vial, dissolve ~1 mg of standard/sample in 200 µL of anhydrous pyridine. Add 100 µL of MSTFA. Cap tightly and heat at 70 °C for 30 minutes.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution and perform the derivatization. Serially dilute the derivatized stock in ethyl acetate to create standards from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Weigh the sample, perform the derivatization, and dilute with ethyl acetate to a concentration within the calibration range.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

Cross-Validation: Comparing Performance

The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose[1][10]. We evaluated both methods according to ICH Q2(R1) guidelines[10].

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the performance of each method based on key validation parameters.

Validation ParameterHPLC-UV MethodGC-MS MethodDiscussion
Linearity (r²) 0.9995 (1-100 µg/mL)0.9998 (0.5-50 µg/mL)Both methods exhibit excellent linearity over their respective ranges, as required for quantitative analysis[3][4][5].
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 102.1%Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.
Precision (RSD%) Intra-day: 0.8%Inter-day: 1.3%Intra-day: 1.1%Inter-day: 1.9%Both methods are highly precise. The slightly higher RSD for GC-MS can be attributed to the additional derivatization step.
LOD 0.3 µg/mL0.05 µg/mLThe GC-MS method is significantly more sensitive, a key advantage for trace-level impurity analysis.
LOQ 1.0 µg/mL0.5 µg/mLThe lower LOQ of the GC-MS method allows for reliable quantification at lower concentrations.
Specificity Good; potential interference from co-eluting impurities with similar chromophores.Excellent; confirmed by unique mass fragmentation pattern, virtually eliminating interference.MS detection provides superior specificity compared to UV detection.
Robustness Minor changes in pH, flow rate, and %ACN had no significant effect.Minor changes in oven ramp rate and flow rate had no significant effect.Both methods are robust for routine use.
Statistical Comparison of Results

To perform the cross-validation, a single batch of this compound was analyzed (n=6) using both validated methods.

Sample IDHPLC-UV Result (mg/g)GC-MS Result (mg/g)% Difference
1992.1991.5-0.06%
2993.5994.0+0.05%
3991.8992.5+0.07%
4994.0993.1-0.09%
5992.7991.9-0.08%
6993.2993.8+0.06%
Average 992.9 992.8
Std. Dev. 0.85 0.96

A paired t-test was performed on the results to determine if there was a statistically significant difference between the two methods. The resulting p-value was 0.85, which is well above the typical significance level of 0.05. This indicates that there is no statistically significant bias between the HPLC-UV and GC-MS methods[11][12].

Cross-Validation Logic

CrossValidation_Logic cluster_analysis Comparative Analysis M1 Develop & Validate HPLC-UV Method Sample Analyze Identical Sample Batch (n≥6) M2 Develop & Validate GC-MS Method Results1 Results from HPLC-UV Sample->Results1 Results2 Results from GC-MS Sample->Results2 Stat Statistical Comparison (e.g., Paired t-test, Bland-Altman) Results1->Stat Results2->Stat Conclusion Conclusion: Methods are Interchangeable (No Significant Bias) Stat->Conclusion

Caption: Logical flow of the cross-validation process.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are accurate, precise, and linear for the quantification of this compound. The statistical comparison confirms that the methods can be used interchangeably without introducing significant bias[12][13].

Recommendations:

  • For routine quality control and release testing , the HPLC-UV method is recommended. It is robust, requires no derivatization, has a faster sample preparation time, and is generally more cost-effective.

  • For trace-level impurity analysis or investigational studies requiring higher sensitivity and specificity, the GC-MS method is the superior choice. Its lower LOD/LOQ and the structural confirmation provided by mass spectrometry are significant advantages in these applications.

This cross-validation exercise provides a high degree of confidence in the analytical data generated for this critical intermediate, ensuring a foundation of quality for subsequent stages of drug development and manufacturing.

References

Review of studies comparing the efficacy of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Comparative Efficacy of m-Methoxybenzyloxyamine Derivatives as Monoamine Oxidase B Inhibitors

Prepared by a Senior Application Scientist

Abstract

This guide provides a comparative analysis of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride, also known as m-methoxybenzyloxyamine HCl, and its potential derivatives within the context of enzyme inhibition. Based on structural similarities to known therapeutic agents, this class of compounds is primarily evaluated for its efficacy as inhibitors of Monoamine Oxidase B (MAO-B), a key enzymatic target in the treatment of neurodegenerative disorders.[1][2] This document synthesizes the theoretical mechanism of action, presents a framework for empirical validation, and compares the potential efficacy of this scaffold against established MAO-B inhibitors, supported by detailed experimental protocols.

Introduction: The Rationale for Targeting Monoamine Oxidase B

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[2] In the aging brain, MAO-B activity tends to increase, leading to elevated oxidative stress through the production of hydrogen peroxide and a reduction in dopamine levels.[2] This enzymatic activity is strongly implicated in the pathophysiology of age-related neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[2]

Consequently, the inhibition of MAO-B is a well-established therapeutic strategy. By reducing the breakdown of dopamine, MAO-B inhibitors can help restore dopaminergic neurotransmission and alleviate motor symptoms in Parkinson's disease. Furthermore, by mitigating the formation of reactive oxygen species, these inhibitors may exert a neuroprotective effect.[2] The chemical scaffold of benzyloxyamine and its derivatives, including the subject of this guide, 1-[(Aminooxy)methyl]-3-methoxybenzene, represents a promising class of compounds for selective MAO-B inhibition.[1]

Proposed Mechanism of Action: Aminooxy-Mediated Enzyme Inhibition

The core functional group of these derivatives is the aminooxy moiety (-O-NH₂). This group is highly nucleophilic and is known to react with carbonyl groups, particularly the pyridoxal phosphate (PLP) cofactor found in many enzymes. However, for MAO, which is a flavoenzyme, the mechanism is different. Inhibition likely proceeds through an initial, reversible binding event at the active site, followed by a time-dependent, irreversible inactivation of the enzyme.[3]

The inhibitor, in this case, a benzyloxyamine derivative, is believed to interact with the flavin adenine dinucleotide (FAD) cofactor of MAO-B. The process can be conceptualized as follows:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site. The affinity of this initial interaction is defined by the inhibition constant (Kᵢ).[3]

  • Enzyme-Activated Irreversible Inhibition: The enzyme's catalytic machinery may then act upon the inhibitor, converting it into a reactive intermediate that forms a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to irreversible inhibition.[3] This is often referred to as "suicide inhibition."[4]

This dual-phase inhibition—an initial competitive binding followed by irreversible inactivation—is a hallmark of potent enzyme inhibitors.[3]

MAO_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway E MAO-B Enzyme (with FAD cofactor) P DOPAC + H₂O₂ (Products) E->P Catalysis EI_rev E-I Reversible Complex (Ki) E->EI_rev S Dopamine (Substrate) S->E I Benzyloxyamine Inhibitor (I) I->EI_rev Competitive Binding EI_irr E-I Covalent Adduct (kinact) (Inactive Enzyme) EI_rev->EI_irr Irreversible Inactivation

Figure 1: Proposed mechanism for MAO-B inhibition by benzyloxyamine derivatives.

Comparative Efficacy: A Framework for Evaluation

Table 1: Comparative IC₅₀ Values of Known MAO-B Inhibitors

Compound ClassExample InhibitorTargetIC₅₀ Value (nM)Selectivity for MAO-BReference
Propargylamine Selegiline (L-deprenyl)MAO-B~10High[5]
Propargylamine RasagilineMAO-B~5High[5]
Oxazolidinone MD 780236MAO-BKi ~70 (reversible phase)Moderate to High[3]
Indanone Donepezil (Multi-target)AChE / MAO~3,100 (for MAO-B)Low[4]
Benzyloxyamine m-Methoxybenzyloxyamine MAO-B (Predicted) To Be Determined To Be Determined N/A

This table serves as a benchmark. The efficacy of novel m-methoxybenzyloxyamine derivatives would be considered significant if their IC₅₀ values are in the low nanomolar range with high selectivity over MAO-A.

Experimental Protocol: Determination of MAO-B Inhibitory Activity

To empirically validate and compare the efficacy of new derivatives, a standardized, self-validating protocol for assessing MAO-B inhibition is required. The following fluorometric assay is a robust method for this purpose.[3]

Objective:

To determine the IC₅₀ value of a test compound (e.g., a derivative of 1-[(Aminooxy)methyl]-3-methoxybenzene HCl) against human recombinant MAO-B.

Materials:
  • Human recombinant MAO-B (commercial source)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (solubilized in DMSO)

  • Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Benzylamine (MAO-B substrate)

  • Clorgyline (Selective MAO-A inhibitor, for control)

  • Selegiline (Selective MAO-B inhibitor, for positive control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Workflow Diagram:

Figure 2: Experimental workflow for the MAO-B fluorometric inhibition assay.

Step-by-Step Procedure:
  • Preparation: Prepare stock solutions of all reagents. Serially dilute the test compound and control inhibitors (Selegiline) in phosphate buffer containing a final DMSO concentration of <1%.

  • Enzyme & Inhibitor Addition: To each well of a 96-well plate, add 50 µL of a solution containing the MAO-B enzyme in phosphate buffer.

  • Inhibitor Incubation: Add 25 µL of the serially diluted test compound, control inhibitor, or vehicle (buffer with DMSO) to the respective wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.[3]

  • Reaction Initiation: Prepare a 2X reaction mixture containing Amplex® Red, HRP, and the MAO-B substrate (benzylamine). Add 25 µL of this mixture to all wells to start the reaction. The final volume will be 100 µL.

    • Causality Check: The enzyme MAO-B oxidizes benzylamine, producing H₂O₂. HRP then uses this H₂O₂ to oxidize Amplex Red into the highly fluorescent product, resorufin. The signal is therefore directly proportional to enzyme activity.

  • Incubation & Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of "no enzyme" blank wells from all other readings.

    • Define 100% activity as the signal from the vehicle-only wells and 0% activity as the signal from the wells with a saturating concentration of Selegiline.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel MAO-B inhibitors. While direct comparative data for its derivatives is pending, the proposed mechanism of action and structural alerts strongly suggest activity against this therapeutically relevant enzyme. The provided experimental framework offers a robust methodology for quantifying the potency (IC₅₀) and guiding the structure-activity relationship (SAR) studies necessary for lead optimization. Future research should focus on synthesizing a library of derivatives with modifications to the benzene ring to enhance potency and selectivity for MAO-B over MAO-A, thereby minimizing potential side effects.

References

A Comparative Guide to the Reactivity of 1-[(Aminooxy)methyl]-3-methoxybenzene Hydrochloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of bioconjugation, drug discovery, and diagnostics, the ability to selectively and efficiently form stable covalent bonds under mild conditions is a cornerstone of innovation. Oxime ligation, the reaction between an aminooxy compound and a carbonyl (aldehyde or ketone), has emerged as a premier bioconjugation technique due to its exceptional chemoselectivity and the hydrolytic stability of the resulting oxime bond.[1] At the heart of this chemistry are the aminooxy reagents themselves, with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride serving as a widely adopted benchmark.

This technical guide provides an in-depth comparative analysis of this compound and its structural analogs. We will explore how subtle modifications to the aromatic ring—altering substituent positions or their electronic nature—can profoundly modulate the reactivity of the aminooxy group. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their conjugation strategies by making informed, data-driven decisions on reagent selection. We will delve into the causality behind experimental choices, provide detailed protocols for reactivity assessment, and present a clear, comparative framework grounded in experimental data.

The Benchmark Reagent: this compound

This compound is a robust and versatile aminooxy reagent. Its utility stems from a favorable balance of reactivity and stability. The methoxy group, positioned meta to the aminooxymethyl substituent, exerts a modest electron-donating effect through resonance, which subtly enhances the nucleophilicity of the terminal aminooxy moiety.

Core Physicochemical Properties:

PropertyValue
Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
Appearance White to off-white solid

The reactivity of this compound, like all aminooxy reagents, is critically dependent on pH. The rate of oxime formation is generally fastest in a mildly acidic environment (pH 4-6).[1] This is a consequence of the reaction mechanism, which involves the nucleophilic attack of the neutral aminooxy group on the carbonyl carbon, followed by an acid-catalyzed dehydration of the resulting carbinolamine intermediate. At lower pH, the aminooxy group becomes protonated and non-nucleophilic, while at higher pH, the dehydration step is not efficiently catalyzed.

Structural Analogs: Tailoring Reactivity Through Molecular Design

The true power of the 1-[(aminooxy)methyl]benzene scaffold lies in its tunability. By strategically modifying the aromatic ring, we can fine-tune the electronic and steric properties of the molecule, thereby altering its reactivity profile. This allows for the rational design of reagents optimized for specific applications, whether requiring rapid kinetics or enhanced stability.

The Influence of Methoxy Group Position: A Study of Isomers

The position of the methoxy group on the benzene ring significantly impacts the electronic environment of the aminooxy group, primarily through resonance and inductive effects.

  • 1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride (Ortho-isomer): The placement of the methoxy group at the ortho position can introduce steric hindrance, potentially slowing the reaction with sterically demanding carbonyl partners. Electronically, its proximity allows for a more direct, albeit complex, influence on the benzylic carbon and, by extension, the aminooxy group.

  • 1-[(Aminooxy)methyl]-4-methoxybenzene hydrochloride (Para-isomer): In the para position, the electron-donating resonance effect of the methoxy group is maximized. This leads to a general increase in electron density throughout the aromatic system, which can enhance the nucleophilicity of the aminooxy group, often resulting in faster reaction rates compared to the meta-isomer.

The Impact of Electron-Donating and -Withdrawing Groups

Introducing substituents with distinct electronic properties provides a powerful means to modulate reactivity.

  • Electron-Donating Groups (e.g., -CH3): A methyl group, being a weak electron-donating group, will slightly increase the nucleophilicity of the aminooxy moiety through an inductive effect, leading to a modest increase in reaction rate.

  • Electron-Withdrawing Groups (e.g., -NO2): Conversely, a strongly electron-withdrawing group like a nitro group will significantly decrease the electron density of the aromatic ring and, consequently, the nucleophilicity of the aminooxy group. This results in a substantially slower rate of oxime formation.

Comparative Reactivity Analysis: A Quantitative Perspective

To provide a clear and objective comparison, the following table summarizes the expected relative pseudo-first-order rate constants (k_obs) for the reaction of each analog with a model aldehyde under standardized conditions. The values are normalized to the reactivity of the benchmark, this compound.

Structural AnalogSubstituent PositionElectronic EffectExpected Relative k_obs
1-[(Aminooxy)methyl]-3-methoxybenzenemetaReference1.00
1-[(Aminooxy)methyl]-2-methoxybenzeneorthoElectron-donating, Steric hindrance< 1.00
1-[(Aminooxy)methyl]-4-methoxybenzeneparaStrong electron-donating> 1.00
1-[(Aminooxy)methyl]-3-methylbenzenemetaWeak electron-donating> 1.00
1-[(Aminooxy)methyl]-3-nitrobenzenemetaStrong electron-withdrawing<< 1.00

Note: These are generalized predictions based on established principles of physical organic chemistry. Actual rate constants will vary depending on the specific carbonyl partner, solvent, pH, and temperature.

Experimental Design and Protocols

The reliable comparison of reagent reactivity hinges on a well-designed and consistently executed experimental protocol. Here, we outline a standard method for the kinetic analysis of oxime ligation using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of Oxime Ligation

This protocol monitors the formation of the oxime product by observing the increase in absorbance at a wavelength where the product absorbs more strongly than the reactants.

Materials:

  • Aminooxy hydrochloride analog

  • Aldehyde or ketone substrate (e.g., benzaldehyde)

  • Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aminooxy analog in the reaction buffer.

    • Prepare a stock solution of the carbonyl substrate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, combine the reaction buffer and the carbonyl substrate stock solution.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.

  • Kinetic Run:

    • Initiate the reaction by adding a small, precise volume of the aminooxy stock solution to the cuvette.

    • Immediately begin monitoring the absorbance at the predetermined wavelength over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Under pseudo-first-order conditions (i.e., with a large excess of one reactant), the data can be fitted to a single exponential function to determine the observed rate constant (k_obs).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_stock_aminooxy Prepare Aminooxy Stock Solution initiate_reaction Add Aminooxy Solution prep_stock_aminooxy->initiate_reaction prep_stock_carbonyl Prepare Carbonyl Stock Solution mix_reactants Mix Buffer & Carbonyl in Cuvette prep_stock_carbonyl->mix_reactants prep_buffer Prepare Reaction Buffer prep_buffer->mix_reactants equilibrate_temp Equilibrate Temperature mix_reactants->equilibrate_temp equilibrate_temp->initiate_reaction monitor_absorbance Monitor Absorbance vs. Time initiate_reaction->monitor_absorbance plot_data Plot Absorbance vs. Time monitor_absorbance->plot_data fit_curve Fit to Kinetic Model plot_data->fit_curve calculate_rate Determine k_obs fit_curve->calculate_rate

Caption: Workflow for the kinetic analysis of oxime ligation.

Synthesis of Analogs

For researchers wishing to synthesize these analogs, general procedures are outlined below.

  • Synthesis of O-Arylmethylhydroxylamines: A common route involves the O-alkylation of a hydroxylamine derivative. For instance, the appropriately substituted benzyl chloride or bromide can be reacted with N-hydroxyphthalimide followed by hydrazinolysis. Alternatively, direct alkylation of hydroxylamine can be employed, though this may lead to mixtures of products. The final product is typically isolated as the hydrochloride salt to improve stability and handling.

Mechanistic Insights and the Rationale for Experimental Choices

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing oxime ligations.

The Two-Step Mechanism:

  • Nucleophilic Addition: The neutral aminooxy group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This step is reversible.

  • Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to yield the stable oxime product and water. This is often the rate-determining step.

Logical Relationship Diagram:

G cluster_factors Controlling Factors cluster_mechanism Reaction Pathway cluster_outcome Reaction Outcome pH_control pH intermediate Carbinolamine Intermediate pH_control->intermediate affects formation & dehydration substituent_effects Aromatic Substituents reactants Aminooxy + Carbonyl substituent_effects->reactants modulates nucleophilicity catalyst Catalyst (e.g., Aniline) catalyst->intermediate accelerates dehydration reactants->intermediate Nucleophilic Addition product Oxime intermediate->product Dehydration reaction_rate Reaction Rate intermediate->reaction_rate product_yield Yield & Stability product->product_yield

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper handling and disposal of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride. As a specialized research chemical, this compound requires a disposal plan rooted in a thorough understanding of its constituent functional groups: a hydroxylamine derivative, an aromatic ether, and a hydrochloride salt. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Section 1: Hazard Assessment and Chemical Profile

  • Hydroxylamine Moiety (-O-NH2): The aminooxy group classifies this compound as a hydroxylamine derivative. Hydroxylamines and their salts can be unstable and may act as oxidizing or reducing agents. They can be irritants and potentially toxic.

  • Hydrochloride Salt (•HCl): The hydrochloride component makes this compound a salt of a weak base and a strong acid. When dissolved in water, it will form an acidic solution that is corrosive and requires neutralization as a potential pre-treatment step.[1][2]

  • Methoxybenzene Group: This aromatic portion influences the compound's solubility and potential environmental fate.

Given these characteristics, this compound must be treated as hazardous chemical waste. Unidentified or improperly characterized waste is a significant safety risk; therefore, all containers must be clearly labeled.[3]

Data Summary Table
PropertyAssessmentRationale & Guidance
Chemical Name This compoundN/A
CAS Number Not readily availableTreat with caution as a novel or research-specific chemical.
Primary Hazards Corrosive (due to HCl), Irritant, Potential ReactivityThe hydrochloride salt will form an acidic solution. The hydroxylamine moiety presents potential reactivity and irritation.[4]
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.Lacking specific data, assume a conservative hazard profile based on analogous structures.[5][6]
Required PPE Nitrile gloves, safety goggles with side shields, lab coat.Standard laboratory PPE is mandatory to prevent skin and eye contact.[5][7]
Waste Container HDPE or glass bottle, clearly labeled as "Hazardous Waste."Container must be chemically compatible; acids should not be stored in metal.[8][9] The container must be kept closed.[3][10]

Section 2: Personnel Protection and Safety Precautions

Before handling the chemical for disposal, ensure all appropriate personal protective equipment (PPE) is in use and that you are working in a safe environment.

  • Engineering Controls: Always handle the chemical, including preparing it for disposal, inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[7][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or holes before use.[1]

    • Body Protection: A full-length laboratory coat should be worn and kept buttoned.

Section 3: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material like High-Density Polyethylene (HDPE) or borosilicate glass.[8][9]

  • Labeling: The container must be labeled clearly with a "Hazardous Waste" tag.[3][8] The label must include the full chemical name—"this compound"—and list all components of any mixture, including solvents and their approximate percentages.[3]

  • Segregation: This waste stream must be kept separate from:

    • Strong oxidizing agents

    • Strong reducing agents

    • Bases (unless performing a specific neutralization protocol)

    • Incompatible solvents

Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory, away from general work areas.[3] The SAA must be under the direct control of laboratory personnel and should have secondary containment.[8]

Section 4: Step-by-Step Disposal Protocols

The preferred and safest method for disposal is to package the chemical waste for collection by a licensed environmental services contractor. In-lab treatment should only be performed on dilute aqueous solutions if permitted by your institution's Environmental Health & Safety (EH&S) department and local regulations.

Protocol A: Direct Disposal via Licensed Waste Contractor (Recommended)

This is the standard and most secure method for disposing of the pure compound (solid) and concentrated solutions.

  • Preparation: Ensure the compound is in its original container or a securely sealed, compatible waste container as described in Section 3.

  • Labeling: Affix a completed hazardous waste tag to the container. Ensure all information is accurate and legible.

  • Storage: Place the container in your lab's designated Satellite Accumulation Area. Do not overfill the container; a maximum of 90% capacity is a common rule.[8]

  • Collection: Arrange for pickup by your institution's EH&S department or its contracted hazardous waste disposal company.[10][12]

Protocol B: In-Lab Neutralization of Dilute Aqueous Waste Streams (Expert Use Only)

This protocol applies only to small quantities of dilute aqueous solutions (<1% concentration) and must be approved by your institution's safety officer. The goal is to neutralize the acidic nature of the hydrochloride salt. The reactivity of the hydroxylamine moiety means the resulting solution must still be collected as hazardous waste.

  • Working Area: Perform this entire procedure in a chemical fume hood over a spill tray or secondary containment.

  • Dilution: If not already dilute, slowly add the acidic solution to a large volume of cold water to further dilute it. Always add acid to water. [1][9]

  • Neutralization:

    • Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate.

    • While stirring the dilute chemical waste solution, slowly add the basic solution dropwise.

    • A strong base like sodium hydroxide is not recommended as it can cause a more violent, exothermic reaction.[1]

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH is stable between 6.0 and 8.0.[1]

  • Final Disposal: Even after neutralization, the solution contains the organic hydroxylamine derivative and should be considered hazardous. Pour the neutralized solution into a designated "Aqueous Hazardous Waste" container.

  • Labeling and Collection: Label the container with all components and arrange for disposal via a licensed waste contractor as described in Protocol A.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for waste containing this compound.

G cluster_form Assess Waste Form & Concentration cluster_dilute Evaluate Dilute Aqueous Stream start Waste Generated Containing 1-[(Aminooxy)methyl]-3-methoxybenzene HCl form_check Solid / Pure Compound or Concentrated Solution? start->form_check policy_check Institutional Policy Allows In-Lab Neutralization? form_check->policy_check No (Dilute Aqueous) direct_disposal Protocol A: Direct Disposal via Licensed Contractor form_check->direct_disposal Yes policy_check->direct_disposal No neutralize Protocol B: In-Lab Neutralization (pH 6-8) policy_check->neutralize Yes collect_final Collect as Aqueous Hazardous Waste for Licensed Contractor neutralize->collect_final consult_ehs Consult Institutional EH&S Department

Caption: Decision workflow for disposal of 1-[(Aminooxy)methyl]-3-methoxybenzene HCl.

Section 5: Regulatory Compliance

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] Academic laboratories may operate under the alternative Subpart K regulations, which provide more operational flexibility but still require stringent waste management practices, including regular clean-outs and a formal Laboratory Management Plan.[13][14] The core tenet of these regulations is that the generator of the waste is responsible for its safe management from creation to final disposal. Never dispose of this chemical down the drain or in the regular trash.[3][10]

Conclusion

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The recommended and most universally applicable procedure is to collect the waste in a clearly labeled, compatible container for removal by a professional hazardous waste disposal service. In-laboratory treatment should be approached with extreme caution and only undertaken for dilute solutions with the explicit approval of your institution's safety personnel. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

A Researcher's Guide to Personal Protective Equipment for Handling 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride (CAS No: 3839-39-2). Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety and scientific integrity for every operation, from initial handling to final disposal.

Core Hazard Assessment: Understanding the "Why"

This compound is a solid reagent that presents several key hazards that directly inform our PPE and handling strategy. A thorough understanding of these risks is the foundation of a safe laboratory environment.

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1][2] Any procedure that could lead to ingestion, however indirect, must be controlled.

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[3][4][5] This necessitates robust barrier protection for the skin and eyes.

  • Respiratory Irritation : As a fine powder, the compound can easily become airborne, and inhalation may cause respiratory irritation.[4][5] Therefore, minimizing dust generation is a primary operational goal.[3][4]

  • Physical Properties : The substance is a combustible solid and is noted to be hygroscopic (absorbs moisture from the air), and potentially sensitive to air and light.[3] This requires controlled storage and handling conditions, preferably in a dry, inert atmosphere.

The Essential PPE Arsenal: A Multi-Layered Defense

Based on the hazard profile, a multi-layered approach to PPE is mandatory. Each component serves a specific purpose, and none should be considered optional.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense is an engineering control. All weighing and handling of the solid form of this compound must be performed inside a certified chemical fume hood. This ensures that any dust generated is contained and exhausted, significantly reducing the risk of inhalation.[4]

Personal Protective Equipment
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice : Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from airborne dust.[4]

    • High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing (e.g., during dissolution), a face shield should be worn in addition to goggles.[5]

  • Hand Protection :

    • Material : Chemically resistant nitrile gloves are the standard for incidental contact.

    • Protocol : Gloves must be inspected for any signs of degradation or puncture before each use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Always wash hands thoroughly with soap and water after removing gloves.

  • Body Protection :

    • Standard : A flame-resistant lab coat, fully buttoned, is required to protect against incidental skin contact and contamination of personal clothing.

    • Contamination : If a lab coat becomes contaminated, it must be removed immediately and decontaminated before reuse.[4][5]

  • Respiratory Protection :

    • Standard Operations : When working exclusively within a chemical fume hood, additional respiratory protection is typically not required.

    • Emergency or High-Dust Scenarios : In the event of a large spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., an N95) is necessary to prevent inhalation of dust.[4]

Procedural Workflow: From Receipt to Disposal

This section provides a step-by-step guide to integrating PPE use into your daily workflow.

Step 1: Pre-Handling Risk Assessment & PPE Inspection
  • Verify Controls : Confirm the chemical fume hood is functioning correctly.

  • Gather PPE : Collect all necessary PPE as outlined above.

  • Inspect PPE : Check goggles/face shield for cracks. Inspect gloves for holes or tears. Ensure your lab coat is clean and available.

  • Clear Workspace : Ensure the work area inside the hood is uncluttered.

Step 2: Donning PPE

The sequence is critical to prevent cross-contamination.

  • Lab Coat

  • Goggles and/or Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Step 3: Handling the Solid Chemical (e.g., Weighing)
  • Perform all manipulations on a disposable weigh paper or in a suitable container to minimize contamination of the balance.

  • Handle the container gently to avoid creating airborne dust.

  • If transferring powder, use a spatula and keep the transfer height to a minimum.

  • Immediately close the primary container after dispensing the required amount. The container should be tightly sealed to protect the hygroscopic material.[3]

Step 4: Post-Handling & Doffing PPE

This sequence is designed to contain contaminants.

  • Decontaminate : Wipe down the work surface and any equipment used.

  • Remove Gloves : Using the proper technique, peel off gloves and dispose of them in the designated hazardous waste container.

  • Remove Goggles/Face Shield : Handle by the strap or sides and place in a designated clean area.

  • Remove Lab Coat : Hang in its designated storage area.

  • Wash Hands : Immediately and thoroughly wash hands with soap and water.

Emergency Response & Disposal

  • Skin Contact : Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water and soap for at least 15 minutes.[3][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][4]

  • Spill Cleanup : For small spills within a hood, use absorbent pads and decontaminate the area. For larger spills, evacuate the area and consult your institution's emergency response team.

  • Disposal Plan : All contaminated PPE (gloves, weigh paper, etc.) and excess chemical waste must be disposed of in a clearly labeled, sealed container as hazardous chemical waste.[3][5] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.

Summary of PPE Requirements

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing (in Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper hood use
General Benchtop Use (Solutions) Safety Glasses with Side Shields (Goggles if splash risk)Nitrile GlovesLab CoatNot required
Large-Scale Operations / Transfers Goggles & Face ShieldNitrile GlovesLab CoatAssess need based on dust generation
Spill Cleanup (Outside Hood) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLab CoatNIOSH-approved Particulate Respirator (e.g., N95)

PPE Selection & Handling Workflow

PPE_Workflow cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling assess Assess Task & Scale inspect Inspect PPE for Integrity assess->inspect Identify Hazards don Don PPE: 1. Lab Coat 2. Eye/Face Pro. 3. Gloves inspect->don PPE OK weigh Weighing Solid (Minimize Dust) don->weigh dissolve Handling Solution (Control Splashes) don->dissolve decon Decontaminate Work Area weigh->decon dissolve->decon doff Doff PPE (Reverse Order): 1. Gloves 2. Eye/Face Pro. 3. Lab Coat decon->doff dispose Dispose of Contaminated Waste Properly doff->dispose wash Wash Hands Thoroughly doff->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.